molecular formula C6H12O6 B12393342 D-Fructose-d-2

D-Fructose-d-2

Cat. No.: B12393342
M. Wt: 181.16 g/mol
InChI Key: BJHIKXHVCXFQLS-BRYCSXPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Fructose-d-2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(1S,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0

InChI Key

BJHIKXHVCXFQLS-BRYCSXPHSA-N

Isomeric SMILES

[H][C@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Fructose and its Deuterated Analogue, D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of D-fructose and its deuterated isotopologue, D-Fructose-d-2. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured tables, outlines detailed experimental methodologies, and presents visual diagrams of relevant biological pathways and experimental workflows.

Physicochemical Properties

D-fructose is a simple ketonic monosaccharide and a key dietary carbohydrate.[1] Its deuterated analogue, this compound, in which one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in metabolic research and structural analysis. The introduction of deuterium at the C-2 position can influence its metabolic fate and allows for tracing studies using techniques like mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of D-fructose and this compound. Data for this compound is often inferred from closely related deuterated fructose species due to limited availability in literature.

PropertyD-FructoseThis compound (and related deuterated species)
Chemical Formula C₆H₁₂O₆C₆H₁₀D₂O₆ (for d-2)
Molecular Weight 180.16 g/mol [2][3]Approx. 182.17 g/mol (for d-2)
Melting Point 103-105 °C (decomposes)[2][4]119-122 °C (decomposes) (for D-Fructose-6,6-d2)
Boiling Point Decomposes before boilingDecomposes before boiling
Specific Optical Rotation ([α]D)-92° (c=10, H₂O)[5][6]-92.25° (c=10, H₂O, on dry sub.) (for D(-)-Fructose)[7]
Solubility ProfileD-FructoseThis compound (and related deuterated species)
Water Freely soluble (~4000 g/L at 25 °C)[8]Expected to have similar high solubility in water.
Ethanol Soluble (1 g in 15 ml)[9]Expected to be soluble.
Methanol Soluble (1 g in 14 ml)[9]Expected to be soluble.
Acetone Slightly soluble (freely soluble when hot)[9]Expected to be slightly soluble.
Ether Insoluble[6]Expected to be insoluble.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are fundamental for quality control, structural elucidation, and metabolic studies.

Determination of Specific Optical Rotation using Polarimetry

Objective: To measure the specific rotation of a this compound solution, which is an intrinsic property of a chiral compound.[10]

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (10 mL)

  • Analytical balance

  • This compound sample

  • Distilled water

Procedure:

  • Solution Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the solution is clear and free of bubbles.[11]

  • Instrument Calibration: Calibrate the polarimeter with a blank solution (distilled water) to set the zero point.

  • Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Angle of Rotation Measurement: Observe the rotation of the plane-polarized light and record the angle of rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed angle of rotation

    • l is the path length of the polarimeter cell in decimeters (dm)

    • c is the concentration of the solution in g/mL[12]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling and elucidate the tautomeric distribution of this compound in solution.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • This compound sample

  • Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in D₂O in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of a signal at the C-2 position compared to non-deuterated fructose would confirm the deuterium labeling. The integration of the remaining proton signals can provide information about the relative abundance of different tautomers (β-pyranose, β-furanose, α-furanose, and α-pyranose) in equilibrium.[13]

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly C-2, will be influenced by the presence of deuterium. This provides further structural confirmation.[14]

  • Data Analysis: Process the NMR data (phasing, baseline correction, and integration) to determine chemical shifts and relative peak areas, which correspond to the populations of different tautomers.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To determine the precise isotopic enrichment and confirm the molecular weight of this compound.

Materials:

  • Mass spectrometer (e.g., LC-MS or GC-MS)

  • Appropriate chromatography system

  • This compound sample

  • High-purity solvents

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. Derivatization may be necessary for GC-MS analysis to increase volatility.

  • Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer. For LC-MS, electrospray ionization (ESI) is commonly used for sugars.[15]

  • Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion peak.

  • Data Analysis: Compare the mass-to-charge ratio (m/z) of the molecular ion of the deuterated sample with that of a non-deuterated D-fructose standard. The mass shift will indicate the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.[16]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic fate of fructose and a typical experimental workflow are provided below using the DOT language for Graphviz.

Fructose Metabolism Pathway

Fructose is primarily metabolized in the liver through a pathway that bypasses the main regulatory step of glycolysis.[17] This distinct metabolic route has significant implications for energy homeostasis and lipid synthesis.[1]

Fructose_Metabolism cluster_transport Cellular Uptake cluster_fructolysis Fructolysis cluster_glycolysis Glycolysis/Gluconeogenesis cluster_lipogenesis Lipogenesis Fructose Fructose GLUT5 GLUT5 Fructose->GLUT5 Fructose_intracellular Fructose GLUT5->Fructose_intracellular Transport F1P Fructose-1-Phosphate Fructose_intracellular->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-P DHAP->G3P Triose-P Isomerase Glyceraldehyde->G3P Triose Kinase Pyruvate Pyruvate G3P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids AcetylCoA->FattyAcids

Caption: Fructose metabolism pathway in the liver.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a deuterated sugar like this compound.

Experimental_Workflow cluster_structure Structural Analysis cluster_properties Property Measurement Sample This compound Sample Purity Purity Analysis (HPLC) Sample->Purity Structure Structural Verification Purity->Structure Properties Physicochemical Properties Purity->Properties NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (Isotopic Enrichment) Structure->MS MP Melting Point Properties->MP Solubility Solubility Studies Properties->Solubility Rotation Optical Rotation Properties->Rotation Data Data Analysis & Reporting NMR->Data MS->Data MP->Data Solubility->Data Rotation->Data

Caption: Workflow for physicochemical characterization.

References

A Technical Guide to Commercially Available D-Fructose-d-2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of metabolic research and drug development, the use of stable isotope-labeled compounds is indispensable for tracing the fate of molecules in biological systems. Deuterated compounds, in particular, offer a non-radioactive and sensitive means to probe metabolic pathways. This technical guide focuses on D-Fructose-d-2, a deuterated form of D-fructose, providing a comprehensive overview of its commercially available sources, and its application in experimental settings. This document is intended for researchers, scientists, and drug development professionals who are looking to incorporate this compound into their studies.

Commercially Available this compound and Related Analogs

Several reputable suppliers offer this compound and other deuterated versions of D-fructose. The following table summarizes the quantitative data available from these suppliers to facilitate easy comparison for procurement and experimental design.

SupplierProduct NameCatalog NumberCAS NumberIsotopic PurityChemical Purity
Cambridge Isotope Laboratories D-Fructose (6,6-D₂, 98%)DLM-1389-PK285979-75-198%98%
Sigma-Aldrich D-Fructose-6,6-d2488720285979-75-1≥98 atom % D≥99% (CP)
MedChemExpress This compoundHY-112368S1Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols: Tracing Fructose Metabolism with Deuterated Analogs

The primary application of this compound is in metabolic studies, particularly for tracing the flux of fructose through various biochemical pathways. A prominent technique highlighted in recent research is Deuterium Metabolic Imaging (DMI).[1][2][3]

Key Experiment: In Vivo Fructose Metabolism Tracking using Deuterium Metabolic Imaging (DMI)

This experimental protocol provides a generalized methodology for an in vivo study in a murine model to track the metabolism of deuterated fructose.

1. Preparation of the Deuterated Fructose Solution:

  • Dissolve [6,6'-²H₂]fructose in a sterile saline solution to the desired concentration (e.g., 1.3 g/kg body weight).[4]

  • Ensure the solution is sterile-filtered before administration.

2. Animal Handling and Administration of the Tracer:

  • House the animal model (e.g., mice) in accordance with institutional guidelines.

  • Administer the prepared deuterated fructose solution via intravenous (IV) bolus injection or slow infusion.[1][2] The choice of administration method will depend on the specific research question. A bolus injection allows for the study of rapid uptake and initial metabolism, while a slow infusion can help in achieving a metabolic steady-state.[5]

3. In Vivo Deuterium Magnetic Resonance Spectroscopy (MRS):

  • Position the subject within a high-field MRI scanner equipped for deuterium imaging.

  • Acquire anatomical reference images to define the region of interest (e.g., the liver).

  • Perform dynamic deuterium MRS to acquire spectra over time. This will allow for the tracking of the deuterated fructose signal and the appearance of its downstream metabolites, such as deuterated water (HDO) and deuterated glucose.[1][2]

4. Data Analysis:

  • Process the acquired MRS data to quantify the signal intensities of the deuterated compounds over time.

  • Analyze the kinetic data to determine the rates of fructose uptake and its conversion to other metabolites.[1][2]

5. Sample Collection and Ex Vivo Analysis (Optional):

  • Following the in vivo imaging, tissues of interest (e.g., liver, tumor) can be harvested.

  • Metabolites can be extracted from the tissues for analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and quantify the abundance of deuterated metabolites.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in fructose metabolism and its experimental investigation, the following diagrams are provided in the DOT language for Graphviz.

Fructose Metabolism Pathway

The metabolism of fructose primarily occurs in the liver. The following diagram illustrates the key steps in the fructolysis pathway.[8][9]

Fructose_Metabolism Fructose D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis

Caption: Simplified diagram of the hepatic fructose metabolism pathway (fructolysis).

Experimental Workflow for Stable Isotope Tracing

The following diagram outlines a typical workflow for a metabolic study using a stable isotope tracer like this compound.[6][7][10]

Experimental_Workflow Tracer Prepare Stable Isotope Tracer (e.g., this compound) Admin Administer Tracer to Biological System (in vitro or in vivo) Tracer->Admin Sample Collect Samples (e.g., cells, tissues, biofluids) at specific time points Admin->Sample Extract Extract Metabolites Sample->Extract Analyze Analyze Samples using Mass Spectrometry or NMR Extract->Analyze Data Data Analysis and Metabolic Flux Modeling Analyze->Data

Caption: A generalized experimental workflow for metabolic studies using stable isotope tracers.

References

An In-depth Technical Guide to the Metabolic Fate of Deuterated Fructose In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the metabolic fate of deuterated fructose in vivo. The initial request specified D-Fructose-d-2 (deuterium at the C-2 position). However, a comprehensive review of recent scientific literature reveals a lack of specific in vivo studies for this particular isotopologue. The vast majority of contemporary research, particularly in the field of Deuterium Metabolic Imaging (DMI), utilizes [6,6′-2H2]fructose , where deuterium labels the C-6 position. Therefore, this guide will focus on the well-documented metabolic fate of [6,6′-2H2]fructose to provide a scientifically accurate and data-rich resource. The metabolic pathway of the deuterium label is critically dependent on its position; thus, the fate described herein is specific to the C-6 labeling.

Introduction

Fructose is a monosaccharide that is increasingly prevalent in Western diets. Unlike glucose, its metabolism is primarily initiated in the liver and is not directly regulated by insulin.[1] This unique metabolic route has significant implications for energy homeostasis, de novo lipogenesis, and the development of metabolic diseases.[2][3] Stable isotope tracing, using molecules like deuterated fructose, is a powerful technique to non-invasively monitor metabolic fluxes in real-time.[4] Deuterium (2H), a stable isotope of hydrogen, can be incorporated into fructose and its downstream metabolites, which can then be detected and quantified using techniques such as Deuterium Metabolic Imaging (DMI), a specialized form of Magnetic Resonance Spectroscopy (MRS).[4][5][6] This guide provides a detailed overview of the in vivo metabolic fate of [6,6′-2H2]fructose, summarizing key quantitative data, experimental procedures, and metabolic pathways.

Fructose Absorption and Hepatic First-Pass Metabolism

Upon ingestion, fructose is absorbed in the small intestine primarily via the GLUT5 transporter.[1] It is then transported through the portal vein to the liver, which extracts and metabolizes the majority of the fructose load in a "first-pass" effect.[7] In the liver, fructose is rapidly phosphorylated by fructokinase (also known as ketohexokinase, KHK) to fructose-1-phosphate (F1P).[1] This step traps fructose inside hepatocytes. F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P).[1]

These two triose phosphates, DHAP and G3P, are intermediates in the glycolytic pathway and can proceed through several metabolic routes:

  • Glycolysis: Further metabolism to pyruvate, which can enter the TCA cycle for oxidation or be converted to lactate.

  • Gluconeogenesis: Conversion to glucose, which can be released into the circulation or stored as glycogen.

  • De Novo Lipogenesis (DNL): Conversion to acetyl-CoA and then to fatty acids and triglycerides.

Recent studies using DMI with [6,6′-2H2]fructose have demonstrated a higher initial uptake and faster turnover of fructose in the liver compared to glucose.[6]

Quantitative Metabolic Data

Stable isotope tracer studies have provided quantitative insights into the fate of dietary fructose. The data below is compiled from studies using both 13C and 2H labeled fructose in humans and animal models.

General Fructose Disposal in Humans

This table summarizes the overall fate of an oral fructose dose in humans within the first few hours post-ingestion, based on a review of multiple isotopic tracer studies.

Metabolic FatePercentage of Ingested Fructose Dose (Mean ± SD)Time Frame (hours)Subject ConditionCitation
Oxidation to CO2 45.0% ± 10.7%3 - 6Non-exercising[8][9][10]
Oxidation to CO2 45.8% ± 7.3%2 - 3Exercising[8][9]
Conversion to Glucose 41.0% ± 10.5%3 - 6Mixed[8][9][10]
Conversion to Lactate ~25%< 6Mixed[8][9]
Direct Conversion to Plasma Triglycerides < 1%< 6Mixed[8][9]
Comparative Hepatic Uptake and Turnover ([6,6′-2H2]fructose vs. [6,6′-2H2]glucose)

The following data from DMI studies in mice highlights the differences in hepatic metabolism between fructose and glucose.

Parameter[6,6′-2H2]fructose[6,6′-2H2]glucoseAdministrationCitation
Initial Hepatic Concentration ~35 mM~15 mMIV Bolus Injection[11]
Initial Uptake Rate > 2-fold higherBaselineIV Bolus Injection[6]
Initial Decay Rate ~2.5-fold fasterBaselineIV Bolus Injection[6]
Rate of Deuterated Water (HDO) Production Faster increaseSlower increaseIV Bolus & Slow Infusion[5][6][12]

Metabolic Pathways and Fate of the 2H Label

The deuterium atoms on C-6 of [6,6′-2H2]fructose serve as tracers that can be followed through subsequent metabolic transformations.

Fructolysis and Glycolysis
  • [6,6′-2H2]fructose is converted to F1P and then cleaved into DHAP and glyceraldehyde.

  • The C-6 of fructose becomes the C-3 of glyceraldehyde. The deuterium label is therefore retained on C-3, forming [3,3′-2H2]glyceraldehyde .

  • This is phosphorylated to [3,3′-2H2]glyceraldehyde-3-phosphate (G3P) .

  • DHAP is isomerized to G3P.

  • The labeled G3P proceeds through glycolysis, leading to the formation of [3,3′-2H2]pyruvate and subsequently [3,3′-2H2]lactate .

  • Pyruvate can enter the mitochondria and be converted to [2,2′-2H2]acetyl-CoA .

TCA Cycle and Related Pathways
  • [2,2′-2H2]acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle. The deuterium can be incorporated into TCA intermediates.

  • Studies have successfully detected 2H-labeled glutamate/glutamine (Glx), which are in equilibrium with the TCA cycle intermediate α-ketoglutarate.[4][13] This demonstrates the entry of fructose-derived carbons into the TCA cycle for oxidative metabolism.

  • Deuterium can also be lost to the body water pool in the form of deuterated water (HDO) at several enzymatic steps, including within the TCA cycle. The rate of HDO production is a robust measure of overall metabolic activity.[4][5]

The diagram below illustrates the metabolic pathway for [6,6′-2H2]fructose.

Fructose_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_mito Mitochondrion Fructose_in [6,6′-²H₂]Fructose Fructose [6,6′-²H₂]Fructose Fructose_in->Fructose GLUT2/5 F1P [6,6′-²H₂]Fructose-1-P Fructose->F1P Fructokinase (KHK) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde [3,3′-²H₂]Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P [3,3′-²H₂]Glyceraldehyde-3-P DHAP->G3P TPI Glyceraldehyde->G3P Triose Kinase Pyruvate [3,3′-²H₂]Pyruvate G3P->Pyruvate Glycolysis Glucose [6,6′-²H₂]Glucose G3P->Glucose Gluconeogenesis Lactate [3,3′-²H₂]Lactate Pyruvate->Lactate AcetylCoA [2,2′-²H₂]Acetyl-CoA Pyruvate->AcetylCoA Glycogen [6,6′-²H₂]Glycogen Glucose->Glycogen Glycogenesis TCA TCA Cycle AcetylCoA->TCA Glx ²H-Glutamate/ Glutamine (Glx) TCA->Glx HDO_TCA HDO (Water) TCA->HDO_TCA

Caption: Metabolic pathway of [6,6′-²H₂]fructose in the liver.

Experimental Protocols

The following section outlines a typical methodology for an in vivo deuterated fructose tracing study using DMI, based on protocols described in recent literature.[4][5][6][13]

Animal Models and Preparation
  • Species: Male C57BL/6 mice are commonly used.

  • Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Preparation: Mice are typically fasted for 4-6 hours before the experiment to achieve a baseline metabolic state. Anesthesia (e.g., isoflurane) is administered and maintained throughout the imaging procedure. A tail-vein catheter is placed for intravenous administration of the deuterated substrate.

Deuterated Substrate Administration
  • Substrate: [6,6′-2H2]fructose is dissolved in saline to a specific concentration.

  • Administration Route: Intravenous (IV) administration is common to bypass intestinal absorption and directly study hepatic metabolism.

  • Dosing Regimens:

    • Bolus Injection: A single, rapid injection (e.g., 1.3 g/kg body weight) is used to observe the initial rapid uptake and clearance kinetics.[5][6]

    • Slow Infusion: A continuous infusion over a set period is used to study metabolism under more steady-state conditions.[5][6]

Deuterium Metabolic Imaging (DMI)
  • Equipment: A high-field MRI scanner (e.g., 9.4 T) equipped with a dual-tuned 1H/2H coil is required.[13]

  • Data Acquisition:

    • Anatomical 1H images are acquired to position the voxel of interest over the liver.

    • Dynamic 2H MR spectra are acquired continuously before, during, and after the administration of the deuterated fructose.

  • Data Analysis: The resulting spectra are processed to identify and quantify the peaks corresponding to the deuterated substrate ([2H]fructose/glucose), deuterated water (HDO), and other metabolites like [2H]Glx. The signal intensity of each peak over time is used to determine metabolic rates and fluxes.[4]

The diagram below outlines a typical experimental workflow for a DMI study.

DMI_Workflow cluster_prep Preparation Phase cluster_imaging Imaging Phase (in MRI) cluster_analysis Analysis Phase Fasting Animal Fasting (4-6 hours) Anesthesia Anesthesia & Catheterization Fasting->Anesthesia AnatomicalScan ¹H Anatomical Scan (Voxel Placement on Liver) Anesthesia->AnatomicalScan BaselineScan Baseline ²H Scan AnatomicalScan->BaselineScan Injection IV Injection of [6,6′-²H₂]Fructose BaselineScan->Injection DynamicScan Dynamic ²H Scans Injection->DynamicScan Processing Spectral Processing (Phasing, Baseline Correction) DynamicScan->Processing Quantification Peak Quantification (Fructose, HDO, Glx) Processing->Quantification Kinetics Kinetic Modeling (Metabolic Rates) Quantification->Kinetics

Caption: Experimental workflow for a Deuterium Metabolic Imaging (DMI) study.

Conclusion

The use of [6,6′-2H2]fructose as a metabolic tracer, particularly when coupled with Deuterium Metabolic Imaging, provides a powerful, non-invasive window into the in vivo fate of dietary fructose. The key findings from these studies are:

  • Fructose is taken up and metabolized by the liver more rapidly than glucose.

  • The primary metabolic fates of fructose carbons are oxidation, conversion to glucose, and conversion to lactate.

  • Fructose-derived carbons readily enter the TCA cycle, contributing to oxidative metabolism.

  • The production of deuterated water (HDO) from deuterated fructose serves as a robust indicator of overall metabolic flux.

This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and key quantitative outcomes related to the in vivo tracing of deuterated fructose metabolism. This knowledge is crucial for investigating the role of fructose in health and disease and for developing therapeutic strategies targeting metabolic disorders.

References

Navigating the Nuances of D-Fructose-d-2: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of isotopically labeled compounds like D-Fructose-d-2 is paramount for ensuring experimental integrity and the quality of therapeutic candidates. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage protocols, and methodologies for its assessment.

The inherent stability of this compound is comparable to its non-deuterated counterpart, D-Fructose. Deuterium labeling does not significantly alter the fundamental chemical properties that dictate its stability. Therefore, data from D-Fructose safety data sheets (SDS) provide a reliable foundation for handling and storage protocols. The material is generally stable under normal ambient and anticipated laboratory and storage conditions.[1][2] However, specific environmental factors can influence its degradation over time.

Quantitative Stability and Storage Parameters

To ensure the long-term integrity of this compound, adherence to recommended storage conditions is crucial. The following table summarizes the key parameters derived from safety data sheets for D-Fructose, which are directly applicable to its deuterated form.

ParameterRecommended Condition/ValueSource(s)
Storage Temperature 15 – 25 °C[1][2][3]
Storage Environment Store in a dry place. Keep containers tightly closed.[1][2][3][4]
Incompatible Materials Strong oxidizing agents.[1][2][5]
Conditions to Avoid Keep away from heat. Avoid dust formation.[1][2][3][5]
Decomposition Temperature >103 °C[1][2]
Light and Moisture Store away from light and moisture.[6]

Experimental Protocol for Stability Assessment

While specific stability studies on this compound are not extensively published, a robust assessment can be conducted using established methodologies for carbohydrate stability testing. The following protocol outlines a comprehensive approach.

Objective: To evaluate the stability of this compound under various environmental conditions over a defined period.

Materials:

  • This compound (of known purity)

  • Controlled environment chambers (for temperature and humidity)

  • Light exposure chamber (with controlled UV and visible light)

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering), Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer, Karl Fischer titrator.

  • Inert sample containers.

Methodology:

  • Initial Characterization:

    • Perform a complete initial analysis of the this compound sample to establish baseline data. This should include:

      • Purity assay by HPLC.

      • Identification and characterization of any impurities by MS and NMR.

      • Water content determination by Karl Fischer titration.

      • Physical appearance (color, form).

  • Sample Preparation and Storage:

    • Aliquot the this compound into inert containers.

    • Place the samples in controlled environment chambers under the following conditions (based on ICH guidelines):

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

      • Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a control sample wrapped in aluminum foil to exclude light.

  • Time Points for Analysis:

    • Accelerated: 0, 1, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Photostability: At the end of the light exposure period.

  • Analytical Testing:

    • At each time point, retrieve a sample from each storage condition.

    • Perform the same analytical tests as in the initial characterization:

      • HPLC for purity and detection of degradation products.

      • MS and NMR to identify and quantify any significant degradation products.

      • Water content.

      • Physical appearance.

  • Data Analysis:

    • Compare the results at each time point to the initial baseline data.

    • Quantify the decrease in this compound purity and the increase in any degradation products.

    • Determine the rate of degradation under each storage condition.

    • Establish a re-test date or shelf life based on the stability data.

Visualizing Workflows and Pathways

To further elucidate the processes involved in ensuring and understanding the stability of this compound, the following diagrams illustrate a typical stability testing workflow and potential degradation pathways.

Stability_Testing_Workflow cluster_setup 1. Initial Setup & Baseline cluster_storage 2. Storage under Controlled Conditions cluster_analysis 3. Time-Point Analysis cluster_outcome 4. Outcome Initial_Characterization Initial Characterization (HPLC, MS, NMR, KF) Sample_Aliquoting Sample Aliquoting Initial_Characterization->Sample_Aliquoting Long_Term Long-term (25°C/60% RH) Sample_Aliquoting->Long_Term Accelerated Accelerated (40°C/75% RH) Sample_Aliquoting->Accelerated Photostability Photostability Sample_Aliquoting->Photostability Time_Point_Testing Analytical Testing at Scheduled Intervals Long_Term->Time_Point_Testing Accelerated->Time_Point_Testing Photostability->Time_Point_Testing Data_Analysis Data Analysis & Comparison Time_Point_Testing->Data_Analysis Shelf_Life_Determination Shelf-Life / Re-test Date Determination Data_Analysis->Shelf_Life_Determination

A logical workflow for assessing the stability of this compound.

Fructose_Degradation_Pathways cluster_caramelization Caramelization (Heat) cluster_maillard Maillard Reaction (with Amino Acids) Fructose This compound Dehydration Dehydration Reactions Fructose->Dehydration Schiff_Base Schiff Base Formation Fructose->Schiff_Base Fragmentation Fragmentation Dehydration->Fragmentation Polymerization Polymerization Fragmentation->Polymerization Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Advanced_Glycation_End_Products Advanced Glycation End-products (AGEs) Amadori_Rearrangement->Advanced_Glycation_End_Products

Potential chemical degradation pathways for this compound.

Degradation Pathways

The primary degradation pathways for this compound, similar to unlabeled fructose, are through caramelization and the Maillard reaction.

  • Caramelization: This process occurs when sugars are heated to high temperatures, leading to a complex series of dehydration, fragmentation, and polymerization reactions. This results in the formation of various colored and flavored compounds. The decomposition temperature of D-Fructose is noted to be above 103 °C.[1][2]

  • Maillard Reaction: This non-enzymatic browning reaction occurs between reducing sugars, like fructose, and amino acids. It is a complex cascade of reactions that can lead to the formation of a wide array of products, including pigments (melanoidins) and flavor compounds. This reaction can occur even at room temperature over extended periods.

References

Isotopic Enrichment of D-Fructose at the C-2 Position: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isotopic enrichment of D-fructose with deuterium at the C-2 position (D-Fructose-d-2). Deuterated fructose is a valuable tool in metabolic research and drug development, enabling the tracing of metabolic pathways and the study of enzyme kinetics without altering the molecule's fundamental chemical properties. This document outlines the primary chemical and enzymatic approaches for achieving this specific isotopic labeling, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes.

Introduction

D-Fructose, a key monosaccharide in cellular metabolism, plays a central role in various physiological and pathological processes. The ability to track the fate of fructose in vivo and in vitro is crucial for understanding its metabolic pathways and the mechanisms of associated diseases. Isotopic labeling, particularly with deuterium, offers a non-invasive and powerful method for such investigations. Specifically, labeling at the C-2 position is of significant interest as this position is directly involved in the isomerization of glucose and fructose, a pivotal step in glycolysis and gluconeogenesis.

This guide focuses on two principal strategies for the synthesis of this compound:

  • Base-Catalyzed Isomerization of D-Glucose in a Deuterated Solvent: This chemical approach leverages the Lobry de Bruyn-Alberda van Ekenstein transformation, where the isomerization of D-glucose to D-fructose proceeds through an enediol intermediate. By conducting this reaction in a deuterium-rich environment, such as deuterium oxide (D₂O), deuterium can be incorporated at the C-2 position.

  • Enzymatic Isomerization using Glucose-6-Phosphate Isomerase (GPI): This biocatalytic method utilizes the enzyme Glucose-6-Phosphate Isomerase, which naturally interconverts glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). The enzymatic mechanism involves the exchange of a proton at the C-2 position of G6P with the solvent, allowing for deuterium incorporation when the reaction is performed in D₂O.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods for this compound

ParameterBase-Catalyzed IsomerizationEnzymatic Isomerization (GPI)
Starting Material D-GlucoseD-Glucose-6-Phosphate
Deuterium Source Deuterium Oxide (D₂O)Deuterium Oxide (D₂O)
Typical Yield of Fructose ~30-35%High (equilibrium-dependent)
Isotopic Purity Variable, depends on reaction conditionsHigh, enzyme-specific
Key Reaction Conditions Basic pH (e.g., Ca(OH)₂, amines), 80-120°CPhysiological pH, near room temperature
Byproducts D-Mannose, degradation productsMinimal byproducts
Purification Chromatographic separation requiredRelatively straightforward

Table 2: Spectroscopic Data for this compound Characterization

Analytical TechniqueExpected Observations for this compound
¹H NMR Disappearance or significant reduction of the proton signal corresponding to the H-2 position of D-fructose.[1]
²H NMR Appearance of a signal corresponding to the deuterium at the C-2 position.
¹³C NMR The carbon signal for C-2 will show a characteristic splitting pattern (if coupled to deuterium) and a slight upfield shift (isotope shift).[2]
Mass Spectrometry (GC-MS or LC-MS) An increase in the molecular weight of fructose by one mass unit (or more, depending on the degree of deuteration). Fragmentation patterns will show shifts in fragment ions containing the C-2 position.[3][4]

Experimental Protocols

Method 1: Base-Catalyzed Isomerization of D-Glucose

This protocol describes a general procedure for the synthesis of this compound via base-catalyzed isomerization of D-glucose in deuterium oxide.

Materials:

  • D-Glucose

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • A suitable base catalyst (e.g., calcium hydroxide, sodium carbonate, or an organic amine like spermine)[5][6]

  • Ion-exchange resin for purification

  • High-Performance Liquid Chromatography (HPLC) system for separation and analysis

Procedure:

  • Dissolve D-glucose in D₂O to a desired concentration (e.g., 1 M).

  • Add the base catalyst to the solution. The concentration of the base will need to be optimized depending on the chosen catalyst to achieve a pH in the range of 9.5-11.5.[7]

  • Heat the reaction mixture to a temperature between 80°C and 120°C.[5] The reaction time will vary depending on the temperature and catalyst but can range from minutes to several hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the composition of the mixture using HPLC. The goal is to maximize the yield of fructose while minimizing the formation of degradation products.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Neutralize the solution by adding an appropriate acid or by using a cation exchange resin.

  • Remove the catalyst (if heterogeneous) by filtration.

  • Purify the D-fructose from the remaining D-glucose and any byproducts using preparative HPLC or column chromatography with a suitable stationary phase (e.g., an anion exchange resin in the bisulfite form).

  • Lyophilize the collected fructose fractions to obtain the solid this compound.

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm the isotopic enrichment at the C-2 position.

Method 2: Enzymatic Isomerization using Glucose-6-Phosphate Isomerase (GPI)

This protocol outlines the enzymatic synthesis of this compound-phosphate, which can be subsequently dephosphorylated to yield this compound.

Materials:

  • D-Glucose-6-phosphate (G6P)

  • Glucose-6-Phosphate Isomerase (PGI/GPI) from a commercial source (e.g., yeast)[8]

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer) prepared in D₂O, pH adjusted to the optimal range for the enzyme (typically around 7.5-8.5).

  • Alkaline phosphatase for dephosphorylation.

  • Ion-exchange resins for purification.

Procedure:

  • Dissolve D-glucose-6-phosphate in the D₂O-based buffer.

  • Add Glucose-6-Phosphate Isomerase to the solution. The amount of enzyme will depend on its specific activity and the desired reaction rate.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C). The reaction is reversible and will proceed towards equilibrium.[9][10]

  • The progress of the isomerization can be monitored by assaying for the formation of fructose-6-phosphate.

  • Once equilibrium is reached, the reaction can be stopped by heat inactivation of the enzyme or by adding a denaturing agent.

  • To obtain this compound, the resulting fructose-6-phosphate needs to be dephosphorylated. This can be achieved by adding alkaline phosphatase to the reaction mixture and incubating under its optimal conditions.

  • Purify the resulting D-fructose from the reaction mixture, which will contain remaining glucose-6-phosphate, inorganic phosphate, and the enzymes. This can be accomplished using a combination of anion and cation exchange chromatography.

  • Lyophilize the purified fructose fractions to obtain solid this compound.

  • Confirm the structure and isotopic labeling of the final product using NMR and mass spectrometry.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_chemical Base-Catalyzed Isomerization D_Glucose D-Glucose Enediol Enediol Intermediate D_Glucose->Enediol + OH⁻ / D₂O D_Fructose_d2 This compound Enediol->D_Fructose_d2 - OH⁻ D_Mannose D-Mannose Enediol->D_Mannose - OH⁻

Caption: Chemical synthesis of this compound via a base-catalyzed enediol intermediate in D₂O.

G cluster_enzymatic Enzymatic Synthesis Workflow G6P D-Glucose-6-Phosphate GPI Glucose-6-Phosphate Isomerase + D₂O G6P->GPI F6P_d2 D-Fructose-6-Phosphate-d-2 Phosphatase Alkaline Phosphatase F6P_d2->Phosphatase GPI->F6P_d2 Fructose_d2 This compound Phosphatase->Fructose_d2 Purification Purification (Chromatography) Fructose_d2->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Conclusion

The isotopic enrichment of D-fructose at the C-2 position provides a powerful tool for metabolic research. Both base-catalyzed chemical isomerization and enzymatic methods offer viable pathways for the synthesis of this compound. The choice of method will depend on the desired isotopic purity, yield, and the scale of the synthesis. The base-catalyzed method is simpler in terms of initial setup but may lead to a mixture of products requiring extensive purification. The enzymatic approach offers higher specificity and milder reaction conditions, potentially leading to a purer product, though it requires the handling of enzymes and an additional dephosphorylation step. Careful characterization using NMR and mass spectrometry is essential to confirm the successful and specific incorporation of deuterium at the C-2 position.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium, a stable isotope of hydrogen, is naturally present in all organic molecules, including fructose. The natural abundance of deuterium in fructose is not uniform and varies depending on the botanical origin of the sugar, specifically the photosynthetic pathway (C3, C4, or CAM) of the source plant, as well as geographical factors. This variation provides a unique isotopic fingerprint that is primarily utilized for authenticity testing of food products. While the deliberate incorporation of deuterium into drug molecules is a recognized strategy in pharmaceutical development to favorably alter pharmacokinetics through the kinetic isotope effect, there is currently limited direct evidence to suggest that the subtle variations in the natural abundance of deuterium in fructose significantly impact cellular signaling pathways or are a primary consideration in drug design. This guide provides a comprehensive overview of the natural deuterium abundance in fructose, the analytical methods used for its determination, and the current understanding of its relevance in metabolic studies and drug development.

Natural Abundance of Deuterium in Fructose

The natural abundance of deuterium (²H) is approximately 0.0156% of all hydrogen atoms. In organic molecules like fructose, this abundance can vary due to isotopic fractionation during biochemical reactions. The primary factor influencing the deuterium content of fructose is the photosynthetic pathway of the source plant.

Table 1: Typical Natural Deuterium Abundance in Sugars from Different Photosynthetic Pathways

Photosynthetic PathwayPlant ExamplesTypical (D/H) Ratio Characteristics
C3 Sugar beet, orange, grape, apple, pearGenerally lower deuterium content compared to C4 and CAM plants.
C4 Maize (corn), sugarcaneHigher deuterium content compared to C3 plants.
CAM (Crassulacean Acid Metabolism)Pineapple, agaveDistinctly higher deuterium/hydrogen (D/H) ratios compared to C3 and C4 plants.[1]

Note: Specific quantitative δD values for fructose from a wide range of botanical and geographical origins are not extensively tabulated in publicly available literature. The data is often proprietary to authentication databases.

The geographical origin also influences the deuterium content of fructose, primarily through the isotopic composition of local precipitation, which is taken up by the plant.

Experimental Protocols for Determining Deuterium Abundance in Fructose

The analysis of the natural abundance of deuterium in fructose, particularly at specific molecular positions, requires specialized analytical techniques.

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR®)

SNIF-NMR® is a powerful technique for determining the site-specific distribution of deuterium in a molecule. For sugars like fructose, direct analysis is challenging. Therefore, the sugar is typically fermented to ethanol, which preserves the isotopic signature. The deuterium distribution in the resulting ethanol is then analyzed.[][3][4] This is an official AOAC method for detecting the adulteration of fruit juices.[][5]

Experimental Workflow for SNIF-NMR® Analysis of Fructose (via Ethanol)

SNIF_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output Sample Fructose-containing Sample (e.g., Fruit Juice, Honey) Fermentation Quantitative Fermentation to Ethanol Sample->Fermentation Yeast Distillation Quantitative Distillation of Ethanol Fermentation->Distillation NMR_Acquisition 2H-NMR Spectroscopy Distillation->NMR_Acquisition Ethanol Sample Data_Processing Isotopic Ratio Calculation NMR_Acquisition->Data_Processing Result Site-specific (D/H) Ratios Data_Processing->Result

SNIF-NMR® workflow for fructose analysis.

Detailed Protocol Outline:

  • Sample Preparation: A known quantity of the fructose-containing sample (e.g., fruit juice, honey) is diluted.

  • Fermentation: The sample is fermented to ethanol using a specific yeast strain under controlled conditions to ensure complete and non-fractionating conversion of sugars to ethanol.

  • Distillation: The ethanol is quantitatively distilled from the fermentation mixture.

  • NMR Analysis: The purified ethanol is analyzed by high-field ²H-NMR spectroscopy. A fluorine-containing compound is often used as an internal lock.

  • Data Analysis: The signals corresponding to the different hydrogen positions in the ethanol molecule are integrated, and the site-specific (D/H) ratios are calculated.[][4]

Isotope Ratio Mass Spectrometry (IRMS)

IRMS measures the bulk D/H ratio of a sample. For fructose analysis, the sample must be combusted or pyrolyzed to convert the hydrogen into hydrogen gas (H₂).

Experimental Workflow for IRMS Analysis of Fructose

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis IRMS Analysis cluster_output Output Sample Isolated Fructose Sample Drying Freeze-drying or Oven-drying Sample->Drying Weighing Weighing into Silver Capsules Drying->Weighing Pyrolysis High-Temperature Pyrolysis to H2 Gas Weighing->Pyrolysis MS_Analysis Mass Spectrometry Pyrolysis->MS_Analysis H2 Gas Result Bulk δ2H Value MS_Analysis->Result

IRMS workflow for bulk deuterium analysis of fructose.

Detailed Protocol Outline:

  • Fructose Isolation: Fructose is isolated from the sample matrix, for example, by high-performance liquid chromatography (HPLC).

  • Sample Drying: The isolated fructose is thoroughly dried to remove any water, which would interfere with the analysis.[6]

  • Sample Weighing: A precise amount of the dried fructose is weighed into a silver capsule.

  • Pyrolysis: The capsule is dropped into a high-temperature reactor (typically >1400 °C), where the fructose is pyrolyzed, and the hydrogen is converted to H₂ gas.

  • Mass Spectrometry: The H₂ gas is introduced into the isotope ratio mass spectrometer, and the ratio of ²H¹H to ¹H₂ is measured.

  • Data Reporting: The results are reported in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the positional deuterium enrichment in fructose, although it is more commonly used for samples that have been artificially labeled with deuterium. The fructose must first be derivatized to make it volatile.

Detailed Protocol Outline for Derivatization and GC-MS Analysis:

  • Derivatization: Fructose is converted to a volatile derivative, such as an O-methyloxime acetate. This involves a two-step reaction:

    • Reaction with methoxylamine hydrochloride in pyridine at 70°C for 60 minutes.[7][8]

    • Subsequent reaction with acetic anhydride at 45°C for 60 minutes.[7][8]

  • GC Separation: The derivatized fructose is injected into a gas chromatograph, where it is separated from other components. A typical GC program would involve a temperature ramp to ensure good separation.

  • Mass Spectrometry: The separated derivative is ionized (e.g., by electron impact), and the mass-to-charge ratios of the resulting fragments are measured. The fragmentation pattern can provide information about the location of deuterium atoms within the molecule.[7][8]

Relevance to Metabolic Pathways and Drug Development

The primary application of natural deuterium abundance in fructose is in food authenticity and origin verification.[3][4] Its direct role in modulating metabolic pathways and in drug development is less established.

Metabolic Pathways

Fructose is primarily metabolized in the liver via the fructose-1-phosphate pathway. While studies using artificially deuterated fructose have been instrumental in tracing its metabolic fate, there is limited evidence to suggest that the natural variation in deuterium content significantly alters the kinetics of these pathways.[9][10] Any such effects would be due to the kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond. However, the low natural abundance of deuterium means that the vast majority of fructose molecules contain only protium at any given position, and the overall metabolic rate is unlikely to be significantly affected.

Fructose Metabolism Overview

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate F1P->G3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Simplified overview of hepatic fructose metabolism.
Drug Development

The use of deuterium in drug development is a well-established strategy known as "deuteration" or the "deuterium switch."[6][11][12] This involves selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability in a drug molecule. This can slow down the rate of metabolism, leading to:

  • Increased drug exposure and half-life.[11][12]

  • Reduced formation of potentially toxic metabolites.

  • Improved safety and efficacy profiles.[11][12]

However, this approach uses highly enriched deuterated compounds and is distinct from considering the natural abundance of deuterium in a dietary component like fructose. There is no substantial evidence to suggest that the natural deuterium content of fructose in a patient's diet would have a clinically relevant impact on the metabolism or efficacy of a co-administered drug.

Logical Relationship in Drug Deuteration

Drug_Deuteration Drug Drug Molecule (with C-H bonds) Metabolism Metabolic Pathway (e.g., CYP450 oxidation) Drug->Metabolism Metabolites Metabolites Metabolism->Metabolites Deuterated_Drug Deuterated Drug (with C-D bonds) Slowed_Metabolism Slower Metabolism (Kinetic Isotope Effect) Deuterated_Drug->Slowed_Metabolism Improved_PK Improved Pharmacokinetics (e.g., longer half-life) Slowed_Metabolism->Improved_PK

Principle of using deuteration in drug development.

Conclusion and Future Perspectives

The natural abundance of deuterium in fructose is a valuable tool for determining the botanical and geographical origin of fructose-containing products, thereby playing a significant role in food authenticity and quality control. The analytical techniques of SNIF-NMR®, IRMS, and GC-MS are central to these applications.

For researchers in drug development and metabolic science, while the principle of the kinetic isotope effect is powerfully leveraged through the use of artificially deuterated compounds, the influence of natural deuterium abundance in dietary fructose on metabolic pathways and drug action remains an area with limited direct evidence. Future research could explore whether subtle, long-term dietary differences in natural deuterium intake could have cumulative effects on metabolic phenotypes or drug responses, although such effects are currently speculative. For now, the primary relevance of the natural deuterium abundance in fructose for this audience lies in its application as a tracer for metabolic studies and as a gold standard for authenticity verification.

References

Navigating the Safety Profile of D-Fructose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for D-Fructose, a monosaccharide commonly used in research and pharmaceutical development. This document synthesizes critical safety data, outlines detailed experimental protocols for toxicity assessment, and illustrates key metabolic pathways to ensure safe laboratory practices and inform risk assessment.

Hazard Identification and Classification

D-Fructose is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is a white crystalline powder that is odorless and freely soluble in water.[3] While it has a low hazard profile, proper handling is essential to minimize any potential risks in a laboratory setting.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₆H₁₂O₆[4]
Molecular Weight180.16 g/mol [4]
Melting Point103 - 105 °C[3]
SolubilityFreely soluble in water[3]
pH5-7 (1.8% solution @ 25°C)[5]

Toxicological Data

TestResultReference
Acute Oral Toxicity (Rat)LD50: 6450 mg/kg[3]
Skin Corrosion/IrritationNot classified as an irritant[1]
Serious Eye Damage/IrritationNot classified as an irritant[1]
Respiratory or Skin SensitizationNot classified as a sensitizer[1]
Germ Cell MutagenicityNot classified as a mutagen[1]
CarcinogenicityNot classified as a carcinogen[1][2]
Reproductive ToxicityNot classified as a reproductive toxicant[1]

Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

While D-Fructose has a low toxicity profile, adherence to standard laboratory safety practices is recommended to prevent unnecessary exposure.

PPERecommendation
Eye/Face Protection Safety glasses with side shields or goggles are recommended.[5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6]
Respiratory Protection Under normal use conditions where dust is not generated, respiratory protection is not required. If dust is generated, a NIOSH-approved respirator for dusts should be used.[5]

2.2. Handling and Storage

AspectGuideline
Handling Avoid generating dust.[5] Ensure adequate ventilation.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 15-25°C.[1]
Incompatibilities Avoid strong oxidizing agents.[7]

Emergency Procedures

3.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms occur, seek medical attention.[2]
Skin Contact Wash off with soap and plenty of water.[7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician if you feel unwell.[2]

3.2. Fire-Fighting Measures

D-Fructose is combustible.[7] In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus.[4]

3.3. Accidental Release Measures

For spills, sweep up the material and place it in a suitable, closed container for disposal.[7] Avoid generating dust. Ensure adequate ventilation.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and mutagenicity of a substance like D-Fructose.

4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance.[8]

  • Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level.[8] The outcome of this first step (mortality or survival) determines the next dosing level.[9]

  • Procedure:

    • Healthy, young adult rats are acclimatized to the laboratory conditions.

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.[10]

    • The starting dose is selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[10]

    • Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.[11]

    • A gross necropsy is performed on all animals at the end of the observation period.[11]

  • Evaluation: The results allow for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[12]

4.2. Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[13][14]

  • Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner to observe for skin reactions.[15]

  • Procedure:

    • A small area of the animal's fur is clipped.

    • The test substance is applied to a small patch of skin and covered with a gauze patch.[15]

    • The patch is left in place for a specified period (typically 4 hours).[16]

    • After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[16]

    • The skin reactions are scored according to a standardized grading scale.[15]

  • Evaluation: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[14]

4.3. Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.[17]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[9]

  • Procedure:

    • A single dose of the substance is applied into the eye.[18]

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[9]

    • Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored using a standardized scale.[19]

    • The use of analgesics and anesthetics is recommended to minimize animal distress.[18]

  • Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.[20]

4.4. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.[21]

  • Principle: The test uses specific strains of bacteria (e.g., Salmonella typhimurium) that are unable to synthesize the amino acid histidine.[22] The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[22]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[22]

    • The treated bacteria are plated on a minimal agar medium lacking histidine.[23]

    • The plates are incubated for 48-72 hours.[22]

    • The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.[23]

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[24]

Metabolic Pathways of D-Fructose

Understanding the metabolic fate of D-Fructose is crucial for assessing its biological activity and potential for toxicity. Fructose metabolism primarily occurs in the liver and bypasses a key regulatory step in glycolysis.

Fructose and Glucose Metabolic Pathways

The diagram above illustrates how fructose enters the glycolytic pathway. In the liver, it is rapidly phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, bypassing the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1).[25][26]

Experimental_Workflow cluster_toxicity Acute Toxicity Assessment cluster_mutagenicity Mutagenicity Assessment substance Test Substance (D-Fructose) oral Oral Toxicity (OECD 423) substance->oral dermal Dermal Irritation (OECD 404) substance->dermal eye Eye Irritation (OECD 405) substance->eye ames Ames Test (OECD 471) substance->ames classification Hazard Classification & Risk Assessment oral->classification Toxicity Classification dermal->classification eye->classification ames->classification Mutagenic Potential

Workflow for Safety Assessment of D-Fructose

This workflow diagram outlines the logical progression for evaluating the safety of a chemical substance like D-Fructose, starting from the substance itself and proceeding through various toxicity and mutagenicity tests to arrive at a hazard classification.

Conclusion

D-Fructose is a substance with a low acute toxicity profile and is not classified as hazardous under GHS. However, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to ensure a safe working environment. The experimental protocols and metabolic pathway information provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with D-Fructose, enabling them to conduct their work safely and with a thorough understanding of its biological context.

References

Methodological & Application

Application Notes and Protocols for Glycolytic Flux Analysis Using D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis, a fundamental metabolic pathway, is often dysregulated in various diseases, including cancer and metabolic syndrome. The analysis of metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer. Stable isotope tracing is a powerful technique to elucidate these fluxes. D-Fructose, labeled with deuterium at the second carbon position (D-Fructose-d-2), serves as a valuable tracer to investigate the intricacies of fructose metabolism and its entry into the glycolytic pathway.

Fructose metabolism, or fructolysis, primarily occurs in the liver, intestine, and kidneys.[1] Unlike glucose, fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase-1 (PFK-1), thus bypassing a major control point.[2] This has significant implications for cellular metabolism, particularly in disease states. Understanding the flux of fructose through glycolysis is crucial for developing therapeutic strategies targeting metabolic disorders. These application notes provide a detailed protocol for using this compound to analyze glycolytic flux in a research setting.

Principle of the Method

The use of this compound for flux analysis relies on the principles of stable isotope tracing. Cells are cultured in a medium where a known portion of the primary carbohydrate source is replaced with this compound. The deuterated fructose is taken up by the cells and metabolized. The deuterium label is incorporated into downstream metabolites of fructolysis and glycolysis. By measuring the isotopic enrichment in these metabolites using mass spectrometry, it is possible to determine the relative contribution of fructose to these pathways.

The deuterium atom on the second carbon of fructose has a specific metabolic fate. Fructose is first phosphorylated to fructose-1-phosphate by fructokinase. Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates of glycolysis. The deuterium label from this compound will be retained on DHAP and subsequently on G3P, and will be incorporated into downstream metabolites such as pyruvate and lactate. This allows for the tracing of fructose-derived carbons through lower glycolysis.

Applications

The analysis of glycolytic flux using this compound has several important applications in research and drug development:

  • Elucidating Fructose Metabolism in Disease: This method can be used to study how fructose metabolism is altered in diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer.

  • Drug Discovery and Development: It provides a tool to screen for and characterize the mechanism of action of drugs that target fructose metabolism or glycolysis. By measuring changes in flux in response to a compound, researchers can assess its efficacy and target engagement.

  • Understanding Fundamental Biology: This technique can be applied to investigate the regulation of glycolysis and its interplay with other metabolic pathways in various cell types and under different physiological conditions.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of metabolite extraction. Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Labeling Medium: Prepare a glucose-free and fructose-free DMEM. Supplement this medium with dialyzed FBS to minimize the presence of unlabeled hexoses. Prepare the labeling medium by adding a known concentration of unlabeled glucose and this compound. A common starting point is a 1:1 ratio of glucose to fructose (e.g., 5 mM glucose and 5 mM this compound).

  • Isotope Labeling:

    • Once cells reach the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a specific duration to allow for the incorporation of the label. The labeling time should be optimized for the specific cell line and experimental question, but a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.

Metabolite Extraction
  • Quenching Metabolism: After the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions.

    • Place the 6-well plate on a bed of dry ice.

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (v/v) to each well.

  • Cell Lysis and Metabolite Collection:

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

  • Protein and Debris Removal:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Sample Drying:

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of a solvent compatible with the liquid chromatography method, such as 50% acetonitrile.

  • Chromatographic Separation: Separate the glycolytic intermediates using a liquid chromatography (LC) system. A common method is Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).

    • Mobile Phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high to low acetonitrile concentration.

  • Mass Spectrometry Detection: Detect the metabolites using a tandem mass spectrometer (MS/MS) operating in negative ion mode.

    • Ionization Source: Electrospray ionization (ESI).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of glycolytic intermediates. The specific precursor and product ion pairs for each metabolite and their deuterated isotopologues need to be determined.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its deuterated isotopologues.

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment or mole percent enrichment (MPE) for each metabolite to determine the extent of label incorporation.

Data Presentation

Quantitative data from flux analysis experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of Glycolytic Intermediates after this compound Labeling

MetaboliteTime Point 1 (e.g., 4h) MPE (%)Time Point 2 (e.g., 24h) MPE (%)
Fructose-1-phosphate45.2 ± 3.148.5 ± 2.5
Dihydroxyacetone phosphate (DHAP)30.1 ± 2.535.8 ± 2.1
Glyceraldehyde-3-phosphate (G3P)28.9 ± 2.234.2 ± 1.9
3-Phosphoglycerate15.6 ± 1.820.3 ± 1.5
Phosphoenolpyruvate (PEP)14.8 ± 1.719.5 ± 1.4
Pyruvate10.2 ± 1.115.7 ± 1.2
Lactate12.5 ± 1.318.1 ± 1.6

MPE (Mole Percent Enrichment) is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite. Data are presented as mean ± standard deviation from triplicate experiments. (Note: This is illustrative data based on expected labeling patterns. Actual results will vary depending on the experimental conditions.)

Table 2: Relative Flux Contribution of Fructose to Glycolysis

ParameterControl CellsDrug-Treated Cells
Relative Fructose Contribution to Pyruvate (%)10.25.1
Relative Fructose Contribution to Lactate (%)12.56.3

Relative contribution is calculated based on the fractional enrichment of the final glycolytic products. (Note: This is illustrative data.)

Visualizations

Glycolysis_Fructolysis_Pathway cluster_glycolysis Glycolysis Pathway cluster_fructolysis Fructolysis Pathway Fructose This compound F1P Fructose-1-Phosphate-d-2 Fructose->F1P Fructokinase Glyceraldehyde Glyceraldehyde-d-1 F1P->Glyceraldehyde Aldolase B DHAP DHAP-d-1 F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate-d-1 Glyceraldehyde->G3P Triose Kinase DHAP->G3P TPI Glycolysis Lower Glycolysis G3P->Glycolysis Pyruvate Pyruvate-d-1 Glycolysis->Pyruvate Lactate Lactate-d-1 Pyruvate->Lactate LDH Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F16BP->DHAP F16BP->G3P

Caption: Metabolic pathway of this compound entering glycolysis.

Experimental_Workflow start Seed Cells culture Culture to 80-90% Confluency start->culture labeling Incubate with This compound Labeling Medium culture->labeling quench Quench Metabolism (Cold 80% Methanol) labeling->quench extract Metabolite Extraction quench->extract dry Dry Metabolite Extract extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Fractional Enrichment) lcms->data

Caption: Experimental workflow for this compound flux analysis.

References

Application Notes: Tracing Fructose Metabolism with D-Fructose-d-2 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Fructose-d-2 is a deuterated, stable isotope-labeled form of fructose. It serves as a powerful tracer for investigating the metabolic fate of fructose in vivo without the use of radioactive materials. By replacing two hydrogen atoms with deuterium, researchers can track the absorption, distribution, and conversion of fructose into various metabolites using mass spectrometry-based techniques. These application notes provide generalized protocols for the administration of this compound to animal models, primarily rodents, to study its impact on metabolic pathways, such as glycolysis, gluconeogenesis, and de novo lipogenesis.

Disclaimer: The following protocols are generalized guidelines based on methods for other stable isotope tracers and fructose administration. Researchers must adapt these protocols to their specific experimental design, animal model, and institutional (IACUC) guidelines. Optimization and validation are critical for achieving reliable and reproducible results.

Data Presentation: Quantitative Parameters

Quantitative data from tracer studies should be meticulously recorded. The following tables provide a template for organizing experimental parameters and results.

Table 1: this compound Dosing and Administration Regimen

ParameterAcute Study ExampleChronic Study Example
Animal Model C57BL/6J Mouse (8-10 weeks old)Sprague Dawley Rat (6 weeks old)
Administration Route Oral GavageAd libitum in Drinking Water
Tracer Dose / Concentration 2 g/kg body weight15% (w/v) Solution
Vehicle Sterile Water or 0.9% SalinePurified Drinking Water
Dosing Volume 5-10 mL/kgAd libitum
Study Duration 120 minutes post-dose8 weeks
Fasting Protocol 4-6 hours prior to dosingNone (ad libitum access)

Table 2: Sample Collection and Analysis Schedule

Time PointSample TypePrimary Analyte(s)Analytical Method
Baseline (t=0) Whole Blood / PlasmaEndogenous MetabolitesLC-MS/MS
15 min post-dose Whole Blood / PlasmaThis compound, Labeled GlucoseLC-MS/MS
30 min post-dose Whole Blood / PlasmaThis compound, Labeled LactateLC-MS/MS
60 min post-dose Whole Blood / PlasmaLabeled Glycogen, TriglyceridesLC-MS/MS
120 min / Endpoint Liver, Adipose TissueLabeled Palmitate, Glycerol-3-PGC-MS or LC-MS/MS

Experimental Protocols

Protocol 1: Acute Administration via Oral Gavage

This method is ideal for bolus-dose studies to track the rapid absorption and metabolic conversion of a precise amount of this compound.

Materials:

  • This compound

  • Sterile water or 0.9% saline (vehicle)

  • Animal scale

  • Flexible feeding needles (gavage tubes) appropriate for the animal size

  • Syringes

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

  • Animal Preparation: Acclimatize animals to handling for several days prior to the experiment. Fast the animals (e.g., 4-6 hours for mice) to reduce baseline levels of circulating sugars, but ensure continuous access to water.

  • Dosing Solution Preparation: Calculate the required amount of this compound based on the average body weight of the experimental group (e.g., 2 g/kg). Dissolve the tracer in the vehicle to a final concentration that allows for a dosing volume of 5-10 mL/kg. Ensure it is fully dissolved.

  • Baseline Sampling (t=0): Collect a baseline blood sample from the tail vein, saphenous vein, or via submandibular bleeding immediately before dosing.

  • Administration: Weigh the animal to determine the precise volume to administer. Gently restrain the animal and deliver the this compound solution directly into the stomach using a proper-sized gavage tube. Monitor the animal for any signs of distress.

  • Post-Dose Sampling: Collect blood samples at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) to create a time-course of tracer appearance and disappearance in circulation.

  • Tissue Collection: At the final time point, euthanize the animal according to approved IACUC protocols. Rapidly collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle), snap-freeze them in liquid nitrogen, and store them at -80°C for later analysis.

Protocol 2: Chronic Administration in Drinking Water

This method models continuous dietary fructose consumption and is suitable for studying long-term metabolic adaptations.

Materials:

  • This compound

  • Animal water bottles

  • Graduated cylinders for measuring water consumption

Procedure:

  • Solution Preparation: Prepare a solution of this compound in purified drinking water at the desired concentration (e.g., 15% w/v). For a co-labeled study, a portion of the total fructose can be the deuterated tracer.

  • Administration: Fill the animal water bottles with the tracer solution. Provide this as the sole source of drinking water for the duration of the study (e.g., 4-8 weeks).

  • Monitoring:

    • Measure the volume of the consumed solution and the body weight of each animal at least twice weekly to calculate the average daily dose of the tracer.

    • Replace the fructose solution with a freshly prepared solution 2-3 times per week to prevent microbial growth.

  • Sample Collection: At the end of the study period, fast the animals overnight. Collect terminal blood and tissue samples as described in Protocol 1 for analysis of long-term metabolite labeling and physiological changes.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (7 Days) fasting Fasting Period (4-6 Hours) acclimate->fasting prepare_sol Prepare this compound Dosing Solution admin Administer Tracer (Oral Gavage) prepare_sol->admin baseline Baseline Blood Sample (t=0) fasting->baseline baseline->admin timed_sampling Time-Course Blood Sampling (15, 30, 60, 120 min) admin->timed_sampling euthanasia Euthanasia & Tissue Harvest timed_sampling->euthanasia extract Metabolite Extraction (Plasma & Tissues) euthanasia->extract ms_analysis LC-MS/MS or GC-MS Analysis extract->ms_analysis data_proc Data Processing & Isotopologue Analysis ms_analysis->data_proc

Caption: Workflow for an acute this compound tracer study in a rodent model.

Fructose Metabolic Pathway Diagram

G Fructose This compound (Tracer) F1P Fructose-1-Phosphate-d-2 Fructose->F1P KHK DHAP DHAP F1P->DHAP Aldolase B G3P Glyceraldehyde-3-P F1P->G3P Aldolase B Bypass Bypasses PFK-1 Rate-Limiting Step DHAP->G3P Glucose Glucose (via Gluconeogenesis) DHAP->Glucose GNG Glycolysis Glycolysis G3P->Glycolysis G3P->Glucose GNG Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DNL De Novo Lipogenesis (Labeled Fatty Acids) AcetylCoA->DNL Bypass->Glycolysis

Caption: Tracing this compound through hepatic de novo lipogenesis.

Application Note: Quantification of Fructose Metabolism Using D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose consumption has significantly increased in the Western diet, primarily through sucrose and high-fructose corn syrup. Understanding the metabolic fate of fructose is crucial for elucidating its role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Stable isotope tracing using deuterated fructose, such as D-Fructose-d-2, offers a powerful tool to track and quantify the conversion of fructose into various downstream metabolites in both in vivo and in vitro models. This application note provides detailed protocols for quantifying fructose metabolism using this compound, along with data presentation and pathway visualization.

Metabolic Fate of this compound

Upon entering the cell, this compound is phosphorylated by fructokinase (KHK) to fructose-1-phosphate-d-2. Aldolase B then cleaves this intermediate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The deuterium label is primarily retained on the glyceraldehyde moiety, which is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). From G3P, the deuterium label can be traced into various metabolic pathways, including glycolysis, gluconeogenesis, the pentose phosphate pathway, and lipogenesis.

Key Experiments and Methodologies

The primary experimental approach involves administering this compound to a biological system (e.g., cultured cells or animal models) and then utilizing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the incorporation of the deuterium label into downstream metabolites.

Experimental Protocols

In Vivo Mouse Study Protocol

This protocol outlines the procedure for an in vivo study in mice to trace the metabolism of this compound.

Materials:

  • This compound

  • Sterile saline solution

  • 8-week-old male C57BL/6J mice

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Centrifuge

  • Storage vials

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week with ad libitum access to a standard chow diet and water.

  • Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.

  • Tracer Administration: Administer a bolus of this compound (e.g., 2 g/kg body weight) dissolved in sterile saline via oral gavage.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 20-30 µL) from the tail vein at baseline (0 min) and at various time points post-gavage (e.g., 15, 30, 60, 90, and 120 min). Place samples in EDTA-coated tubes and immediately centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Tissues: At the final time point (e.g., 120 min), anesthetize the mice and collect liver and intestine tissues. Immediately freeze-clamp the tissues in liquid nitrogen and store at -80°C until further processing.

  • Metabolite Extraction:

    • Plasma: For plasma samples, perform a protein precipitation and metabolite extraction by adding 4 volumes of ice-cold methanol, vortexing, and centrifuging at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Tissues: Homogenize the frozen tissue samples in a solution of 80% methanol. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system to identify and quantify the deuterated species.

In Vitro Cell Culture Protocol

This protocol describes the use of this compound in cultured hepatocytes to trace fructose metabolism.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • This compound

  • 6-well cell culture plates

  • Ice-cold methanol

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed hepatocytes in 6-well plates and grow to 80-90% confluency in standard culture medium.

  • Starvation: Prior to the experiment, starve the cells in a glucose-free and fructose-free medium for 2-4 hours.

  • Tracer Incubation: Replace the starvation medium with a medium containing this compound (e.g., 10 mM) and incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS Analysis: Analyze the extracted metabolites using LC-MS to determine the incorporation of deuterium into downstream metabolites.

Data Presentation

The quantitative data from these experiments can be summarized in tables to facilitate comparison between different conditions or time points.

Table 1: Quantification of Deuterated Metabolites in Plasma Following Oral Gavage of this compound in Mice

Time (min)Labeled Glucose (M+1) (%)Labeled Lactate (M+1) (%)Labeled Alanine (M+1) (%)
0000
1515.2 ± 2.125.8 ± 3.410.1 ± 1.5
3035.6 ± 4.548.2 ± 5.122.7 ± 2.8
6042.1 ± 3.935.1 ± 4.218.5 ± 2.1
9030.5 ± 3.122.4 ± 2.912.3 ± 1.7
12018.9 ± 2.515.6 ± 2.08.4 ± 1.1

Data are presented as mean ± SEM. M+1 indicates the singly labeled isotopologue.

Table 2: Isotopic Enrichment in Liver Metabolites 120 min Post this compound Administration

MetaboliteIsotopic Enrichment (%)
Glucose-6-Phosphate (M+1)55.4 ± 6.2
Fructose-6-Phosphate (M+1)52.1 ± 5.8
Glycerol-3-Phosphate (M+1)65.8 ± 7.1
Palmitate (M+1)12.3 ± 1.9
Stearate (M+1)10.8 ± 1.5

Data are presented as mean ± SEM.

Visualization of Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the metabolic pathways involved.

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Sample Processing & Analysis acclimation Acclimation fasting Fasting (6h) acclimation->fasting gavage Oral Gavage (this compound) fasting->gavage blood_collection Serial Blood Collection gavage->blood_collection tissue_harvest Tissue Harvest (Liver, Intestine) blood_collection->tissue_harvest extraction Metabolite Extraction tissue_harvest->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

Caption: In Vivo Experimental Workflow for this compound Metabolic Tracing.

fructose_metabolism fructose This compound f1p Fructose-1-Phosphate-d-2 fructose->f1p KHK dhap DHAP f1p->dhap Aldolase B g3p Glyceraldehyde-3-Phosphate-d-1 f1p->g3p Aldolase B gluconeogenesis Gluconeogenesis dhap->gluconeogenesis glycolysis Glycolysis g3p->glycolysis g3p->gluconeogenesis pyruvate Pyruvate-d-1 glycolysis->pyruvate lipogenesis De Novo Lipogenesis glycolysis->lipogenesis lactate Lactate-d-1 pyruvate->lactate tca TCA Cycle pyruvate->tca glucose Glucose-d-1 gluconeogenesis->glucose fatty_acids Fatty Acids-d-n lipogenesis->fatty_acids

Caption: Metabolic Pathway of this compound.

The use of this compound as a stable isotope tracer provides a robust and quantitative method to investigate the metabolic fate of fructose in various biological systems. The detailed protocols and data presentation formats provided in this application note offer a framework for researchers to design and execute their own studies, ultimately contributing to a better understanding of the role of fructose in health and disease. The visualization of the experimental workflow and metabolic pathways aids in the comprehension and communication of the complex processes involved.

Application Notes and Protocols for D-Fructose Tracers in ¹³C-Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-fructose-based tracers in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the quantitative analysis of intracellular metabolic fluxes, offering critical insights into cellular physiology and pathophysiology.

Introduction to ¹³C-Metabolic Flux Analysis with Fructose Tracers

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in systems biology and metabolic engineering for elucidating the rates (fluxes) of metabolic reactions within a living cell.[1][2] The method involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, it is possible to calculate the intracellular fluxes.[2][3]

While glucose is the most commonly used tracer in ¹³C-MFA, fructose provides a unique tool to probe specific aspects of cellular metabolism, particularly in contexts where fructose metabolism is of interest, such as in studies of obesity, metabolic syndrome, and certain cancers.[4][5]

Note on Deuterated Fructose Tracers

The query for "D-fructose-d-2" likely refers to a deuterated fructose tracer, such as [6,6'-²H₂]fructose. Deuterium (²H) is another stable isotope used in metabolic research, and deuterated tracers are increasingly employed in a related technique called Deuterium Metabolic Imaging (DMI).[6][7][8] DMI is a non-invasive method to visualize metabolic processes in vivo. While distinct from ¹³C-MFA, there is emerging research on simultaneous ²H and ¹³C metabolic flux analysis, which leverages the complementary information from both types of tracers.[9] This document will focus on the use of ¹³C-labeled fructose for ¹³C-MFA, as it aligns with the core principles of this widely established analytical method.

Application: Tracing Fructose Metabolism in Human Adipocytes with [U-¹³C₆]-D-Fructose

A key application of fructose tracers is to understand the metabolic fate of fructose in specific cell types. For instance, studies have utilized uniformly labeled [U-¹³C₆]-D-fructose to investigate its metabolism in human adipocytes.[4] Such studies are crucial for understanding the role of dietary fructose in adiposity and related metabolic disorders.

In this context, [U-¹³C₆]-D-fructose allows researchers to track the entry of fructose-derived carbons into various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and de novo lipogenesis.[4] By analyzing the mass isotopomer distributions of key metabolites, it is possible to quantify the contribution of fructose to these pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study using [U-¹³C₆]-D-fructose in human adipocytes, illustrating the dose-dependent effects of fructose on key metabolic pathways.[4]

Fructose Concentration (mM)¹³CO₂ Fold Change (vs. 0.1 mM)Extracellular [¹³C]-Glutamate Fold Change (vs. 0.1 mM)PDH Flux (R²)PC Flux (R²)
51.1597.20.5900.612

Data adapted from Varma et al. (2015). The R² values represent the coefficient of determination for the correlation between fructose dose and the respective metabolic flux surrogate.

Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is adapted for an in vitro cell culture experiment using a ¹³C-labeled fructose tracer.

Materials:

  • Cell line of interest (e.g., human adipocytes)

  • Appropriate cell culture medium

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and fructose

  • [U-¹³C₆]-D-fructose (or other desired labeled fructose)

  • Unlabeled D-fructose and D-glucose

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in culture plates and grow to the desired confluency in standard culture medium.

  • Prepare the isotopic labeling medium. The formulation will depend on the experimental goals. A common approach is to use a base medium with a physiological concentration of glucose (e.g., 5 mM) and add the desired concentrations of unlabeled and labeled fructose. For example, to achieve a 10% labeling of fructose at a total concentration of 5 mM, add 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose.

  • Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the prepared isotopic labeling medium to the cells.

  • Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 24-48 hours.[4]

Metabolite Extraction and Quenching

Rapid quenching of metabolic activity and extraction of intracellular metabolites are critical for accurate ¹³C-MFA.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Liquid nitrogen

  • Cell scraper

Procedure:

  • Place the cell culture plates on ice.

  • Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.

  • Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer.

  • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete quenching and cell lysis.

  • Scrape the cell lysate from the wells and transfer to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract, for example, using a vacuum concentrator.

Sample Derivatization and GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are typically derivatized to increase their volatility.

Materials:

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • GC-MS system

Procedure:

  • Resuspend the dried metabolite extract in the first derivatization reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate (e.g., 90 minutes at 30°C).

  • Add the second derivatization reagent (e.g., MTBSTFA) and incubate (e.g., 30 minutes at 60°C).

  • Analyze the derivatized sample by GC-MS. The GC method will separate the metabolites, and the MS will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.

Data Analysis

The raw GC-MS data is processed to correct for the natural abundance of ¹³C and then used as input for flux analysis software.

Workflow:

  • Mass Isotopomer Distribution (MID) Determination: Integrate the peak areas for each fragment of a given metabolite to determine the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.).

  • Natural Abundance Correction: Correct the measured MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ²⁹Si, ¹⁵N) in both the metabolite and the derivatization agent.

  • Flux Estimation: Use a ¹³C-MFA software package (e.g., INCA, Metran, WUFlux) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.

Visualizations

Experimental Workflow

G cluster_exp Experimental Phase cluster_data Data Analysis Phase Cell Culture Cell Culture Isotopic Labeling\n([U-13C6]-Fructose) Isotopic Labeling ([U-13C6]-Fructose) Cell Culture->Isotopic Labeling\n([U-13C6]-Fructose) Quenching & Extraction Quenching & Extraction Isotopic Labeling\n([U-13C6]-Fructose)->Quenching & Extraction Derivatization Derivatization Quenching & Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Raw Data Processing Raw Data Processing GC-MS Analysis->Raw Data Processing MID Calculation MID Calculation Raw Data Processing->MID Calculation Flux Estimation\n(Software) Flux Estimation (Software) MID Calculation->Flux Estimation\n(Software) Statistical Analysis Statistical Analysis Flux Estimation\n(Software)->Statistical Analysis Flux Map Flux Map Statistical Analysis->Flux Map

Caption: Experimental workflow for ¹³C-MFA using a fructose tracer.

Fructose Metabolism Pathway

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lipogenesis De Novo Lipogenesis [U-13C6]-Fructose [U-13C6]-Fructose Fructose-6-P Fructose-6-P [U-13C6]-Fructose->Fructose-6-P Pyruvate Pyruvate Fructose-6-P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Fatty Acids Fatty Acids Acetyl-CoA->Fatty Acids alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Malate Malate alpha-Ketoglutarate->Malate Glutamate Glutamate alpha-Ketoglutarate->Glutamate Malate->Acetyl-CoA

Caption: Entry of [U-¹³C₆]-Fructose into central carbon metabolism.

References

Application Notes and Protocols for Cell Culture Media Preparation with D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of cell culture media containing deuterium-labeled D-Fructose (D-Fructose-d-2). This stable isotope-labeled sugar serves as a valuable tracer for metabolic flux analysis, allowing for the detailed investigation of fructose metabolism in various cell types. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of fructose in cellular physiology and disease, particularly in the context of cancer and metabolic disorders.

Introduction

Fructose is an increasingly prevalent monosaccharide in modern diets and has been implicated in a range of pathologies, including obesity, metabolic syndrome, and cancer.[1][2] Unlike glucose, fructose metabolism is not as tightly regulated and follows a distinct pathway known as fructolysis.[3][4][5] This pathway can lead to the rapid production of intermediates for glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis.[2][6] The use of stable isotope-labeled fructose, such as this compound, in combination with mass spectrometry or NMR-based metabolomics, enables the precise tracing of fructose-derived carbons through these metabolic networks.[7] This allows for the quantification of metabolic fluxes and provides insights into how cells utilize fructose under various conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing fructose and glucose metabolism in different cell lines. This information can be used to guide the design of experiments using this compound.

Table 1: Comparison of Fructose and Glucose Consumption and Lactate Production

Cell LineSugar ConcentrationSugar Consumption Rate (relative to Glucose)Lactate Production Rate (relative to Glucose)Reference
Human Skin Fibroblasts5.5 mmol/L4 times lower at Day 34 to 5 times lower[8]
Human Liver Cells5.5 mmol/L4 times lower at Day 34 to 5 times lower[8]

Table 2: Effects of Fructose vs. Glucose on Cell Proliferation and Metabolism

Cell LineSugar and ConcentrationObservationReference
Human Skin Fibroblasts5.5 mmol/L FructoseStimulated cell growth[8]
Human Liver Cells5.5 mmol/L FructoseStimulated cell growth (less than fibroblasts)[8]
4T1 (murine breast cancer)3, 5, 10 mM FructoseSimilar cell proliferation to glucose[5]
MCF-7 (human breast cancer)3, 5, 10 mM FructoseSimilar cell proliferation to glucose[5]
Human Mesenchymal Stem Cells5, 10, 25 mM FructoseDampened growth dynamics compared to glucose[2][9]
MDA-MB-468 (human breast cancer)25 mM FructoseIncreased cell migration and invasion[10]

Experimental Protocols

Protocol 1: Preparation of DMEM with this compound

This protocol describes the preparation of 1 liter of Dulbecco's Modified Eagle Medium (DMEM) where glucose is replaced with this compound. This medium can be used for stable isotope tracing experiments to study fructose metabolism.

Materials:

  • DMEM powder, glucose-free (e.g., Sigma-Aldrich D5030 or equivalent)

  • This compound (deuterium-labeled fructose)

  • Sodium Bicarbonate (NaHCO₃), cell culture grade

  • Sterile, tissue culture grade water

  • 1 N Hydrochloric Acid (HCl), sterile

  • 1 N Sodium Hydroxide (NaOH), sterile

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Dissolve DMEM Powder: In a sterile beaker, add the glucose-free DMEM powder to approximately 900 mL of tissue culture grade water while gently stirring.[10] Do not heat the water.[11]

  • Add this compound: Weigh the desired amount of this compound to achieve the final desired concentration (e.g., for a final concentration of 25 mM, add 4.5 g of this compound to 1 L of medium). Add the powder to the DMEM solution and continue stirring until it is completely dissolved.

  • Add Sodium Bicarbonate: Add 3.7 g of sodium bicarbonate to the solution and stir until dissolved.[10] The amount of sodium bicarbonate may need to be adjusted based on the specific DMEM formulation and desired final pH.

  • Adjust pH: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to approximately 7.2-7.4 using sterile 1 N HCl or 1 N NaOH.[11] It is recommended to adjust the pH to 0.1-0.2 units below the final desired pH, as the pH may rise slightly after filtration.

  • Bring to Final Volume: Add tissue culture grade water to bring the final volume to 1 liter.

  • Sterile Filtration: Sterilize the medium by passing it through a 0.22 µm filter unit into a sterile storage bottle.[11]

  • Storage: Store the prepared medium at 2-8°C, protected from light.[10]

Protocol 2: Cell Culture and Isotope Labeling for Metabolic Flux Analysis

This protocol outlines a general workflow for culturing cells in this compound containing medium and preparing samples for metabolic analysis.

Materials:

  • Cells of interest

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • DMEM with this compound (prepared as in Protocol 1), supplemented with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites.

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper

  • Centrifuge tubes

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in their standard complete growth medium until they reach the desired confluency.

  • Medium Exchange for Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed DMEM containing this compound and supplemented with dFBS.

  • Isotope Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into downstream metabolites. The optimal labeling time will vary depending on the metabolic pathway of interest and the cell type, and may need to be determined empirically.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the culture vessel to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Alternatively, for adherent cells, metabolism can be quenched by flash-freezing the plate in liquid nitrogen before adding the extraction solvent.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry or NMR.

  • Analysis: Analyze the extracted metabolites to determine the incorporation of deuterium from this compound into various metabolic pathways.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fructolysis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol D-Fructose_ext D-Fructose D-Fructose_int D-Fructose D-Fructose_ext->D-Fructose_int GLUT5 Transporter Fructose-1-P Fructose-1-Phosphate D-Fructose_int->Fructose-1-P Fructokinase (KHK) PPP Pentose Phosphate Pathway D-Fructose_int->PPP DHAP DHAP Fructose-1-P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde-3-P Triose Kinase Glyceraldehyde-3-P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Warburg_Effect_Fructose cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Fructose Fructose GA3P_DHAP GA3P / DHAP Fructose->GA3P_DHAP Fructolysis (Bypasses PFK) F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK (Rate-limiting) F16BP->GA3P_DHAP Pyruvate Pyruvate GA3P_DHAP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA TCA Cycle Pyruvate->TCA Reduced flux OxPhos Oxidative Phosphorylation TCA->OxPhos

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare DMEM with This compound Labeling Isotope Labeling Media_Prep->Labeling Cell_Seeding Seed Cells Cell_Seeding->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or NMR Analysis Extraction->MS_Analysis Flux_Analysis Metabolic Flux Analysis MS_Analysis->Flux_Analysis Data_Interpretation Data Interpretation Flux_Analysis->Data_Interpretation

Troubleshooting

For a general guide on troubleshooting common cell culture issues such as contamination, slow cell growth, and changes in morphology, refer to established resources on cell culture troubleshooting.[12][13][14][15] When working with fructose-based media, consider the following specific points:

  • Altered Cell Morphology or Growth: Some cell lines may exhibit different growth rates or morphological changes when cultured in fructose as the primary carbon source.[10] It may be necessary to adapt the cells to the fructose-containing medium gradually.

  • pH Shifts: Lactate production is often lower in cells grown in fructose compared to glucose, which can lead to less acidic media.[8] Monitor the pH of the culture medium regularly.

  • Metabolic Reprogramming: Be aware that switching the primary carbon source can induce significant metabolic reprogramming in the cells, which is the object of study but may also have unintended consequences on cell health and behavior.

By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound to gain valuable insights into the complex role of fructose metabolism in health and disease.

References

Application Notes and Protocols for NMR Spectroscopy of D-Fructose-d-2 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing D-Fructose-d-2 labeled metabolites in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the tracing of fructose metabolic pathways, providing critical insights into cellular metabolism, disease mechanisms, and the effects of therapeutic agents.

Introduction

D-Fructose, a key dietary monosaccharide, plays a significant role in cellular bioenergetics. Dysregulation of fructose metabolism has been implicated in various diseases, including cancer and metabolic syndrome. Stable isotope labeling with deuterium (²H), particularly at the C2 position of fructose (this compound), offers a non-radioactive method to trace its metabolic fate. Subsequent analysis by NMR spectroscopy enables the identification and quantification of downstream deuterated metabolites, providing a dynamic view of metabolic fluxes through pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.

Key Applications

  • Metabolic Flux Analysis: Quantitatively measure the rate of fructose utilization and conversion into key metabolites.

  • Disease Mechanism Studies: Investigate alterations in fructose metabolism in pathological states such as cancer and metabolic disorders.

  • Drug Discovery and Development: Evaluate the impact of therapeutic compounds on specific metabolic pathways involving fructose.

  • In Vivo Metabolic Imaging: Utilize techniques like Deuterium Metabolic Imaging (DMI) to non-invasively monitor fructose metabolism in living organisms.

Quantitative Data Summary

The following tables summarize quantitative data on the production of deuterated metabolites from this compound labeling experiments in various biological systems.

Table 1: In Vitro Production Rates of Deuterated Metabolites from [6,6′-²H₂]fructose in HepG2 Liver Cancer Cells

MetaboliteProduction Rate (nmol/h/10⁶ cells)
Deuterated Lactate15.6 ± 1.2
Deuterated Glutamate/Glutamine (Glx)3.4 ± 0.5
Deuterated Alanine1.8 ± 0.3
Deuterated Water (HDO)25.3 ± 3.1

Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-²H₂]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by ²H NMR.

Table 2: In Vivo Concentrations of Deuterated Metabolites in Mouse Liver Following [6,6′-²H₂]fructose Infusion

MetabolitePeak Concentration (mM)Time to Peak (minutes)
[6,6′-²H₂]fructose35~5
Deuterated Water (HDO)15~30
Deuterated Glutamate/Glutamine (Glx)2.5~20

Data represents approximate values derived from in vivo Deuterium Metabolic Imaging (DMI) studies in mice following a bolus injection of [6,6′-²H₂]fructose. Concentrations were estimated by referencing the natural abundance deuterated water signal.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound Labeled Metabolites from Cell Culture

This protocol details the steps for cell culture, metabolite extraction, and NMR sample preparation for the analysis of intracellular and extracellular deuterated metabolites.

1. Cell Culture and Labeling: a. Culture cells (e.g., HepG2) to the desired confluency in standard growth medium. b. Replace the standard medium with a medium containing a known concentration of this compound (e.g., 10 mM [6,6′-²H₂]fructose). c. Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the time-course of metabolite production.

2. Quenching and Metabolite Extraction: a. For Extracellular Metabolites: Collect the cell culture medium at each time point. Centrifuge to remove any cell debris and store the supernatant at -80°C until NMR analysis. b. For Intracellular Metabolites: i. Quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium. ii. Immediately quench metabolism by adding a pre-chilled (-20°C) methanol/water solution (e.g., 80% v/v). iii. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. iv. Perform a three-phase extraction by adding chloroform. A common ratio is methanol:chloroform:water (2:2:1.8 v/v/v). v. Vortex the mixture vigorously and centrifuge to separate the phases. vi. The upper aqueous phase contains polar metabolites, while the lower organic phase contains lipids. vii. Carefully collect the upper aqueous phase and transfer it to a new tube. viii. Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac).

3. NMR Sample Preparation: a. Reconstitute the dried metabolite extracts in a known volume (e.g., 600 µL) of a deuterated NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS). b. Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter. c. Transfer the filtered sample to a 5 mm NMR tube.

4. NMR Data Acquisition: a. Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a deuterium probe. b. Typical ²H NMR Acquisition Parameters:

  • Pulse Program: Single pulse acquire (e.g., zg)
  • Transmitter Frequency: Set to the deuterium resonance frequency.
  • Spectral Width: ~20 ppm
  • Number of Scans: 1024 - 4096 (signal averaging is crucial due to the low gyromagnetic ratio of deuterium)
  • Repetition Time (TR): 1-2 seconds (deuterium has a short T₁ relaxation time)
  • Acquisition Time (AQ): ~1 second
  • Temperature: 298 K (25°C)

5. Data Analysis: a. Process the NMR data (Fourier transformation, phasing, and baseline correction). b. Identify deuterated metabolites based on their chemical shifts. c. Quantify the concentration of each metabolite by integrating the peak areas relative to the internal standard.

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of Fructose Metabolism

This protocol provides a general workflow for in vivo DMI studies in animal models.

1. Animal Preparation: a. Anesthetize the animal (e.g., mouse) using isoflurane. b. Position the animal in the MRI scanner.

2. This compound Administration: a. Administer a solution of this compound (e.g., [6,6′-²H₂]fructose) via tail vein injection (bolus or infusion).

3. MRI/MRS Data Acquisition: a. Acquire anatomical ¹H MR images for localization. b. Perform B₀ shimming on the region of interest (e.g., liver). c. Acquire dynamic 3D ²H MRSI data. d. Typical ²H MRSI Parameters:

  • Sequence: 3D Chemical Shift Imaging (CSI)
  • Voxel Size: 3x3x3 mm³
  • Field of View (FOV): 30x30x30 mm³
  • Repetition Time (TR): 250 ms
  • Acquisition Delay: ~0.5 ms
  • Spectral Bandwidth: 5000 Hz
  • Averages: 2-4
  • Scan Duration per time point: ~3-5 minutes

4. Data Processing and Analysis: a. Process the 3D DMI datasets, including zero-filling and apodization. b. Fit the spectral data to quantify the signals from deuterated fructose, water, and other metabolites in each voxel. c. Generate metabolic maps and time-activity curves for each deuterated species.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol (DMI) A Cell Culture with This compound B Quenching & Metabolite Extraction A->B C NMR Sample Preparation B->C D 2H NMR Data Acquisition C->D E Data Analysis & Quantification D->E F Animal Preparation & Anesthesia G This compound Administration F->G H Dynamic 3D 2H MRSI Acquisition G->H I Data Processing & Metabolic Mapping H->I

Caption: Experimental workflows for in vitro and in vivo NMR analysis.

Fructose_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Fructose_d2 This compound F6P Fructose-6-Phosphate Fructose_d2->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->G3P_DHAP Pyruvate Pyruvate G3P_DHAP->Pyruvate Lactate_d Deuterated Lactate Pyruvate->Lactate_d AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Glutamate_d Deuterated Glutamate/Glutamine aKG->Glutamate_d

Caption: Metabolic fate of this compound.

Application Note: Derivatization of D-Fructose-d-2 for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical derivatization of D-Fructose-d-2 for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Carbohydrates like fructose are highly polar and non-volatile, making them unsuitable for direct GC-MS analysis[1][2]. A two-step derivatization process involving methoxyamination followed by silylation is employed to increase volatility and thermal stability, enabling robust and reproducible analysis[3][4]. This method is critical for metabolic studies, drug development, and quality control where precise quantification of isotopically labeled sugars is required.

Principle of the Method

The derivatization of this compound is achieved through a two-step chemical reaction to prepare the analyte for volatilization in the GC inlet.

  • Methoxyamination (Oximation): The ketone carbonyl group at the C2 position of the fructose molecule is converted into an O-methyloxime derivative using methoxyamine hydrochloride[5][6]. This initial step is crucial as it "locks" the sugar in its open-chain form, which prevents the formation of multiple anomeric isomers (tautomers) that would otherwise result in multiple, difficult-to-quantify peaks in the chromatogram[5][7]. This reaction typically produces two geometric isomers, syn and anti, which may be chromatographically resolved[8][9].

  • Silylation: Following oximation, the active hydrogens of the hydroxyl (-OH) groups are replaced with non-polar trimethylsilyl (TMS) groups[5]. This is accomplished using a potent silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][10]. This substitution drastically reduces the molecule's polarity and increases its volatility, making it suitable for analysis by GC-MS[2][5]. It is critical to perform this step under anhydrous (moisture-free) conditions, as silylating reagents and the resulting TMS-ethers are sensitive to moisture[11][12][13].

Experimental Protocol

This protocol outlines the procedure for derivatizing a dried this compound standard. All steps involving derivatization reagents should be performed in a chemical fume hood.

2.1. Materials and Reagents

  • This compound Standard

  • Methoxyamine hydrochloride (MOX)[10][14]

  • Anhydrous Pyridine (silylation grade)[10][14]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[10][12]

  • Ethyl Acetate or Hexane (GC grade)

  • High-purity Nitrogen gas

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Pipettors and tips

  • Heating block or oven

  • Vortex mixer

  • Centrifuge (optional)

2.2. Reagent Preparation

  • Methoxyamine Solution (20 mg/mL): Freshly prepare by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine[10][14]. Ensure the solid is completely dissolved; sonication may be used to aid dissolution[10].

2.3. Derivatization Procedure

  • Sample Preparation: Place a known quantity of this compound into a 2 mL vial. Ensure the sample is completely dry by using a stream of nitrogen gas or a speed-vacuum concentrator[5][11]. The absence of water is critical for successful silylation[13].

  • Step 1: Methoxyamination a. Add 50 µL of the freshly prepared methoxyamine solution to the dried sample[14]. b. Securely cap the vial and vortex briefly to ensure the sample is fully dissolved. c. Incubate the vial at 37°C for 90 minutes in a heating block[5]. d. After incubation, allow the vial to cool to room temperature.

  • Step 2: Silylation a. To the cooled vial, add 80 µL of MSTFA + 1% TMCS[4][10]. b. Cap the vial immediately and vortex for 15-30 seconds. c. Incubate the vial at 37°C for 30 minutes[5][10]. d. Allow the vial to cool to room temperature before analysis.

  • Final Step: If any precipitate is present, centrifuge the vial for 3 minutes at high speed and transfer the supernatant to a clean autosampler vial with an insert[10]. The sample is now ready for GC-MS injection. Samples should be analyzed within 24 hours for best results[11][14].

GC-MS Analysis

The following tables summarize the recommended parameters for the GC-MS analysis of the derivatized this compound.

3.1. Quantitative Data: GC-MS Operating Conditions Parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890/7890 or equivalent[15][16]
Column DB-5ms, VF-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)[17][18]
Carrier Gas Helium, constant flow at 1.0 mL/min[15][17]
Injection Volume 1 µL
Inlet Temperature 250°C[15]
Injection Mode Splitless or Split (e.g., 10:1)[15][17]
Oven Program Initial 150°C for 2 min, ramp 5°C/min to 250°C, then 20°C/min to 300°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification

3.2. Quantitative Data: Expected Mass Fragments The derivatized this compound is the O-methyloxime, pentakis-O-(trimethylsilyl) ether[9]. The deuterium label at the C2 position will result in a +1 Da mass shift for any fragment ion containing this position.

AnalyteKey Fragment Ion (m/z)Description
Derivatized D-Fructose (unlabeled)203Unique C1-C3 fragment for keto-oxime derivatives[15]
Derivatized this compound 204 Expected C1-C3 fragment containing the deuterium at C2 (+1 Da shift)
Common Fragments (both)73Trimethylsilyl ion [Si(CH₃)₃]⁺
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
204 / 217Common fragments for TMS-derivatized hexoses[17][19]
361Fragment characteristic of glycosidic linkages in larger saccharides[19]

Visualized Workflow

The diagram below illustrates the complete workflow from sample preparation to data analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample This compound Standard Dry Dry Sample (N2 Stream) Sample->Dry Mox Step 1: Methoxyamination (37°C, 90 min) Dry->Mox Silylation Step 2: Silylation (37°C, 30 min) Mox->Silylation GCMS GC-MS Injection Silylation->GCMS Data Data Acquisition & Interpretation GCMS->Data

Caption: Workflow for this compound Derivatization and GC-MS Analysis.

References

Application of D-Fructose-d-2 in Elucidating the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-PPP-DFD2-2025

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Stable isotope tracers are invaluable tools for dissecting the flux and regulation of this pathway. This document details the application and protocols for using deuterium-labeled D-fructose, specifically D-fructose-d-2, in studying the dynamics of the PPP. While the direct use of this compound is not extensively documented, this note extrapolates from established principles of metabolic flux analysis using other deuterated and 13C-labeled hexoses to provide a theoretical framework and practical guidance for researchers, scientists, and drug development professionals.

Introduction

The Pentose Phosphate Pathway (PPP) is a vital branch of central carbon metabolism that runs parallel to glycolysis. It consists of two major phases: an oxidative phase that generates NADPH and a non-oxidative phase that interconverts five-carbon sugars, linking back to glycolysis and gluconeogenesis.[1] Understanding the flux through the PPP is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and drug development, due to its role in redox homeostasis and biosynthesis.

Fructose metabolism is intricately linked to glycolysis and, by extension, the PPP. Fructose can enter the glycolytic pathway at several points. In most tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate (F6P), a key intermediate in the non-oxidative PPP.[2] In the liver, fructose is primarily metabolized by fructokinase to fructose-1-phosphate (F1P), which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can then be converted to glyceraldehyde-3-phosphate (GA3P), another crucial node connecting to the non-oxidative PPP.[3][4] For fructose carbons to enter the oxidative arm of the PPP, they must first be converted to glucose-6-phosphate (G6P).[2]

The use of stable isotopes, such as deuterium (²H or D), allows for the tracing of metabolic fates of substrates like fructose. Deuterium-labeled compounds, when introduced into a biological system, can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into metabolic fluxes.[5][6] this compound, a fructose molecule labeled with deuterium at the second carbon position, can serve as a tracer to investigate the contributions of fructose to the PPP.

Principle of the Method

The core principle involves introducing this compound into a biological system (cell culture, tissue, or whole organism) and monitoring the incorporation of the deuterium label into downstream metabolites of the PPP. The position of the deuterium on the fructose backbone is critical for distinguishing between different metabolic routes.

When this compound is metabolized to F6P, the deuterium label at C2 will be retained. The subsequent fate of this label in the non-oxidative PPP, which involves a series of carbon rearrangements catalyzed by transketolase and transaldolase, can be traced. For instance, the transfer of a two-carbon unit by transketolase from a ketose to an aldose will result in a specific labeling pattern in the products, sedoheptulose-7-phosphate and erythrose-4-phosphate.

Conversely, if F6P is isomerized to G6P to enter the oxidative PPP, the deuterium at C2 will be carried into this branch. The initial reaction of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase, involves the oxidation of C1 of G6P. The deuterium at C2 would be retained through the initial steps, allowing for the tracing of fructose-derived carbons into ribose-5-phosphate and other pentose phosphates.

By analyzing the isotopic enrichment and distribution in key PPP metabolites, researchers can quantify the relative flux of fructose through both the oxidative and non-oxidative branches of the pathway.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound to study PPP flux. The values are illustrative and would need to be determined experimentally.

Table 1: Relative Flux of Fructose into PPP Branches

Cell Type/ConditionFructose Contribution to Oxidative PPP (%)Fructose Contribution to Non-oxidative PPP (%)
Normal Hepatocytes15 ± 385 ± 5
Cancerous Hepatocytes30 ± 470 ± 6
Adipocytes5 ± 195 ± 2

Table 2: Isotopic Enrichment in PPP Metabolites after this compound Labeling

MetaboliteIsotopic Enrichment (M+1, %) in Normal CellsIsotopic Enrichment (M+1, %) in Disease Model
Ribose-5-phosphate8.2 ± 1.115.5 ± 2.3
Sedoheptulose-7-phosphate12.4 ± 1.810.1 ± 1.5
Erythrose-4-phosphate9.7 ± 1.37.8 ± 1.0

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

Objective: To determine the flux of fructose through the PPP in cultured cells.

Materials:

  • Cultured cells of interest (e.g., HepG2, primary hepatocytes)

  • Culture medium (glucose-free, or with known low glucose concentration)

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (80%), ice-cold

  • Liquid nitrogen

  • Centrifuge

  • LC-MS or GC-MS system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with this compound at the desired concentration (e.g., 5-25 mM) and dFBS.

  • Labeling: a. Aspirate the growth medium from the cells. b. Wash the cells once with sterile PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation. The timing depends on the expected turnover rate of the metabolites of interest.[7]

  • Metabolite Extraction: a. At each time point, aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism. d. Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. e. Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the metabolites to a new tube. h. Dry the metabolite extract using a speed vacuum or nitrogen evaporator.

  • Sample Analysis: a. Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis. b. Analyze the samples to determine the mass isotopologue distribution of PPP intermediates.

Protocol 2: In Vivo Labeling and Tissue Analysis

Objective: To assess the contribution of dietary fructose to the PPP in a specific tissue in a mouse model.

Materials:

  • Laboratory mice

  • Drinking water containing this compound

  • Standard chow

  • Anesthesia

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Tissue homogenizer

  • Methanol/Water/Chloroform extraction solution

  • NMR or Mass Spectrometer

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Labeling: Provide mice with drinking water containing a known concentration of this compound (e.g., 10% w/v) for a specified period (e.g., 1-7 days).

  • Tissue Collection: a. Anesthetize the mouse according to approved protocols. b. Perfuse with ice-cold saline to remove blood from the tissues. c. Quickly dissect the tissue of interest (e.g., liver, brain) and immediately freeze it in liquid nitrogen.

  • Metabolite Extraction: a. Grind the frozen tissue to a fine powder under liquid nitrogen. b. Perform a biphasic extraction using a methanol/water/chloroform mixture to separate polar metabolites from lipids and proteins. c. Collect the polar phase containing the sugar phosphates. d. Dry the polar extract.

  • Sample Analysis: a. Resuspend the dried extract in a suitable buffer for NMR analysis (e.g., D₂O with a known standard) or a solvent for MS analysis. b. Acquire ²H-NMR spectra or perform LC-MS/MS analysis to identify and quantify the deuterated PPP metabolites.

Visualizations

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_oxppp Oxidative PPP cluster_nonoxppp Non-Oxidative PPP Fructose This compound F6P Fructose-6-P (d-2) Fructose->F6P Hexokinase F1P Fructose-1-P Fructose->F1P Fructokinase (Liver) G6P Glucose-6-P (d-2) F6P->G6P PGI X5P Xylulose-5-P F6P->X5P S7P Sedoheptulose-7-P F6P->S7P cluster_nonoxppp cluster_nonoxppp PGL 6-P-Glucono- lactone G6P->PGL G6PD G6P->PGL cluster_oxppp cluster_oxppp GA3P Glyceraldehyde-3-P GA3P->X5P Transketolase GA3P->X5P GA3P->S7P Transaldolase GA3P->S7P F1P->GA3P Aldolase B DHAP DHAP F1P->DHAP DHAP->GA3P PG 6-P-Gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P R5P Ribose-5-P Ru5P->R5P Ru5P->X5P R5P->S7P Transketolase X5P->F6P Transketolase S7P->F6P Transaldolase E4P Erythrose-4-P E4P->F6P

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

ExperimentalWorkflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo cell_culture Cell Culture labeling Labeling with This compound cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction_vitro Metabolite Extraction quenching->extraction_vitro analysis LC-MS or NMR Analysis extraction_vitro->analysis animal_model Animal Model administration Administration of This compound animal_model->administration tissue_harvest Tissue Harvest administration->tissue_harvest extraction_vivo Metabolite Extraction tissue_harvest->extraction_vivo extraction_vivo->analysis data_analysis Data Analysis & Flux Calculation analysis->data_analysis

Caption: Experimental workflow for stable isotope tracing with this compound.

LogicalRelationship start This compound (Known Isotopic Signature) metabolism Cellular Metabolism start->metabolism metabolite_pool Pool of PPP Intermediates (Labeled and Unlabeled) metabolism->metabolite_pool measurement Mass Spectrometry or NMR metabolite_pool->measurement isotopologue_dist Mass Isotopologue Distribution measurement->isotopologue_dist flux_calc Metabolic Flux Calculation isotopologue_dist->flux_calc

Caption: Logical flow for determining PPP flux using this compound.

References

Application Note: Quantification of D-Fructose using Isotope Dilution Mass Spectrometry with D-Fructose-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose, a monosaccharide naturally present in fruits and honey, is also a major component of sucrose and high-fructose corn syrup. Its metabolic effects are of significant interest in nutrition research and drug development. Accurate and precise quantification of fructose in various biological and food matrices is crucial for these studies. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis. This application note provides a detailed protocol for the quantification of D-fructose in biological samples using D-Fructose-d2 as an internal standard, primarily leveraging Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for achieving high accuracy and precision in quantitative analysis. The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, D-Fructose-d2) to the sample as an internal standard. This "isotope-labeled standard" is chemically identical to the analyte of interest ("native analyte") and therefore exhibits the same behavior during sample preparation, extraction, derivatization, and ionization.

The native and isotope-labeled compounds are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively corrects for sample loss during preparation and variations in instrument response.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample containing native Fructose MixedSample Sample + IS Sample->MixedSample Addition IS Known amount of D-Fructose-d2 (IS) IS->MixedSample Extraction Extraction & Derivatization MixedSample->Extraction MS Mass Spectrometry (e.g., GC-MS) Extraction->MS Data Measure Peak Area Ratio (Native / IS) MS->Data Calculation Calculate Fructose Concentration Data->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol is adapted from established methods for monosaccharide analysis using GC-MS and provides a robust framework for fructose quantification.[1][2]

Materials and Reagents
  • D-Fructose (≥99% purity)

  • D-Fructose-d2 (Chemical Purity 98%)[3]

  • Methanol (HPLC grade)

  • Pyridine (Anhydrous)

  • Methoxylamine hydrochloride

  • Acetic anhydride

  • Ethyl acetate

  • Barium hydroxide (0.3 N)

  • Zinc sulfate (0.3 N)

  • Ultrapure water

Sample Preparation (for Serum/Plasma)
  • Spiking: To 200 µL of serum or plasma sample, add a known amount of D-Fructose-d2 internal standard solution. The amount should be chosen to be close to the expected concentration of native fructose in the sample.

  • Protein Precipitation: Add 300 µL of 0.3 N barium hydroxide, vortex briefly. Then, add 300 µL of 0.3 N zinc sulfate and vortex again to precipitate proteins.[1]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the fructose and internal standard.

  • Drying: Dry the collected supernatant under a gentle stream of nitrogen or in a vacuum concentrator at room temperature.[1]

Derivatization (Methoxime Peracetate)

Derivatization is necessary to make the sugars volatile for GC-MS analysis.[1][2]

  • Oximation: To the dried sample, add 100 µL of methoxylamine hydrochloride in pyridine (e.g., 20 mg/mL). Incubate at 70°C for 60 minutes.[1]

  • Acetylation: After cooling, add 100 µL of acetic anhydride. Incubate at 45°C for another 60 minutes.[1]

  • Final Drying: Dry the derivatization reagents under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in 50 µL of ethyl acetate for GC-MS analysis.[1]

G Start Start: Serum/Plasma Sample Spike Spike with D-Fructose-d2 Start->Spike Precipitate Protein Precipitation (Ba(OH)2 / ZnSO4) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry1 Dry Down Supernatant->Dry1 Derivatize Derivatization: 1. Oximation 2. Acetylation Dry1->Derivatize Dry2 Dry Down Derivatize->Dry2 Reconstitute Reconstitute in Ethyl Acetate Dry2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Experimental Workflow for Fructose Quantification.

GC-MS Analysis

The following are example parameters and should be optimized for the specific instrument used.

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Oven Program: Start at a suitable temperature (e.g., 150°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C).[1]

  • Mass Spectrometer: Agilent MS or equivalent, operated in Electron Impact (EI) ionization mode.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for highest sensitivity and specificity. Monitor characteristic ions for derivatized fructose and D-fructose-d2. For methyloxime peracetate derivatives, unique fragments can be used for quantification.[1][2]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of D-Fructose-d2 and varying known concentrations of native D-fructose. Process these standards alongside the unknown samples.

  • Peak Integration: Integrate the peak areas of the selected ions for both native fructose and D-fructose-d2 in the calibrators and unknown samples.

  • Ratio Calculation: Calculate the ratio of the peak area of native fructose to the peak area of D-fructose-d2 for each calibrator and sample.

  • Regression Analysis: Plot the peak area ratio against the concentration of native fructose for the calibrators to generate a calibration curve.

  • Concentration Determination: Determine the concentration of fructose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of a similar GC-MS method for fructose quantification in serum.[1] While this study used a ¹³C-labeled internal standard, similar performance is expected with D-Fructose-d2.

ParameterValueReference
Limit of Detection (LOD)0.3 µM[1]
Limit of Quantification (LOQ)15 µM[1]
Average Recovery99.12 ± 3.88 %[1]
Average Serum Fructose46 ± 25.22 µM[1]

Conclusion

Isotope dilution mass spectrometry using D-Fructose-d2 as an internal standard provides a highly accurate and reliable method for the quantification of fructose in complex matrices. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique in their studies. The use of a stable isotope-labeled internal standard ensures high precision by correcting for variations in sample preparation and instrument response, making it a superior method for demanding quantitative applications.

References

Troubleshooting & Optimization

D-Fructose Purity Analysis and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and quality control of D-Fructose.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of D-Fructose?

A1: The most common methods for D-Fructose purity analysis include High-Performance Liquid Chromatography (HPLC), particularly with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD), Gas Chromatography (GC) after derivatization, and enzymatic assays using UV-spectrophotometry.[1][2][3][4][5] For determining water content, Karl Fischer titration is the standard method.[6][7]

Q2: What are the typical quality control specifications for pharmaceutical-grade D-Fructose?

A2: Pharmaceutical-grade D-Fructose must comply with specifications outlined in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Key specifications are summarized in the table below.

Q3: What are the common impurities that need to be monitored in D-Fructose?

A3: Common impurities include other sugars like D-glucose, foreign sugars, and degradation products such as 5-Hydroxymethylfurfural (5-HMF), which can form when sugars are heated under acidic conditions.[8][9] Additionally, residual moisture, sulfated ash, and elemental impurities are also controlled.[8]

Q4: How should D-Fructose samples be prepared for analysis?

A4: Sample preparation depends on the analytical method.

  • For HPLC: Samples are typically dissolved in a suitable solvent, often the mobile phase itself (e.g., a mixture of acetonitrile and water), and filtered through a 0.45 µm syringe filter before injection.[3][10]

  • For Karl Fischer Titration: The solid sample is added directly to the titration vessel. For sugars that dissolve poorly in standard methanol-based reagents, a solubilizer like formamide may be added.

  • For Enzymatic Assays: Solid samples are accurately weighed and dissolved in deionized water to a known concentration. Turbid or colored solutions may require filtration or clarification steps.[11][12][13]

Quantitative Data Summary

Table 1: Quality Control Specifications for D-Fructose (USP/Ph. Eur. Grade)

ParameterSpecification Limit
Assay (dry basis)98.0% - 102.0%[14]
Specific Rotation-91.0° to -93.5°[8][14]
Loss on Drying / Water≤ 0.5%[8][15]
Glucose (by HPLC)≤ 0.5%[8]
5-HydroxymethylfurfuralPasses Test (typically ≤ 0.1%)[8]
AcidityPasses Test[8][15]
Residue on Ignition (Sulfated Ash)≤ 0.1%[8][14]
Lead (Pb)≤ 0.1 ppm
Chloride (Cl)≤ 0.01%[8]
Sulfate (SO₄)≤ 0.02%[8]

Note: Specifications can vary slightly between different pharmacopoeias. Always refer to the current official monograph.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q5: My D-Fructose peak is broad or splitting. What is the cause and how can I fix it?

A5: Peak splitting or broadening for sugars is often due to the presence of different anomers (e.g., fructopyranose and fructofuranose) in solution.[16] This can be resolved by elevating the column temperature or using a high pH mobile phase, which promotes rapid interconversion between anomeric forms, resulting in a single, sharp peak.[17] Other potential causes and solutions are outlined in the table below.

Table 2: HPLC Troubleshooting for Common Peak Shape Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks Column contamination/degradationFlush column with a strong solvent or replace the guard/analytical column.[18][19]
Mobile phase flow rate too lowIncrease the flow rate to the recommended level for the method.[18]
Sample overloadDecrease the injection volume or dilute the sample.[19]
Extra-column volume (tubing too long/wide)Use shorter, narrower internal diameter tubing between the column and detector.[19]
Peak Splitting Anomer separationIncrease column temperature (e.g., to 35°C) or adjust mobile phase pH.[10][17]
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase whenever possible.[20]
Clogged column inlet fritBack-flush the column or replace the frit.
Drifting Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase, ensuring accurate measurements. Use a gravimetric approach for higher precision.[19][21]
Poor column equilibrationAllow at least 10-20 column volumes of mobile phase to pass through before starting analysis.[18][19]
Fluctuating column temperatureUse a thermostatted column oven to maintain a consistent temperature.[18][19]
Changes in flow rateCheck the pump for leaks or air bubbles. Purge the system if necessary.[19]

Q6: I am observing unexpected peaks in my chromatogram. How do I identify them?

A6: Unexpected peaks can be impurities (e.g., glucose, sucrose), degradation products (5-HMF), or contaminants from your sample preparation or system. To identify them, inject standards of common impurities. If a mass spectrometer (MS) is available, coupling it with your HPLC can provide mass information to help identify the unknown peaks.

Karl Fischer (KF) Titration - Water Content Determination

Q7: The drift in my Karl Fischer titrator is high and unstable. What should I do?

A7: A high and unstable drift usually indicates that moisture is entering the titration cell from the environment or that there is a side reaction occurring.[22] Check all seals, septa, and drying tubes to ensure the system is airtight. If the sample reacts with the KF reagents, specialized reagents (e.g., for ketones) or using an oven method to extract the water may be necessary.[22]

Table 3: Troubleshooting High Drift in Karl Fischer Titration

Potential CauseRecommended Solution(s)
System Leaks Check and tighten all fittings. Replace worn septa and O-rings. Ensure drying tubes are fresh.
Contaminated Solvent Replace the solvent in the titration vessel.[22]
Side Reactions Use specialized KF reagents designed for your sample type (e.g., for aldehydes/ketones).[22]
Consider using a KF oven to heat the sample and transfer only the evaporated water to the cell.
Electrode Issues Clean and polish the platinum electrodes according to the manufacturer's instructions.

Q8: My water content results for D-Fructose are lower than expected. What could be the cause?

A8: Lower-than-expected results can occur if the sample does not fully dissolve, trapping moisture within the crystals. Using a solubilizer like formamide (up to 50%) or gently heating the titration vessel (e.g., to 50°C) can improve solubility. Also, ensure that the sample size is appropriate for the expected water content to utilize between 10% and 90% of the burette volume.[22] In coulometric systems, ensure the catholyte is replaced regularly, as its capacity is lower than the anolyte.[23]

Experimental Protocols

Protocol 1: Purity Analysis and Quantification of Glucose Impurity in D-Fructose by HPLC-RID
  • Instrumentation: HPLC system with a Refractive Index Detector (RID) and a column oven.

  • Column: Amino-based column (e.g., ZORBAX NH2, 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).[3] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[10]

  • Detector Temperature: 35°C.[3]

  • Standard Preparation:

    • Accurately weigh about 10 mg each of D-Fructose and D-Glucose reference standards into a volumetric flask.

    • Dissolve in the mobile phase to create a stock solution.

    • Prepare a series of working standards by serial dilution.

  • Sample Preparation:

    • Accurately weigh approximately 1000 mg of the D-Fructose sample into a 100 mL volumetric flask.[10]

    • Add about 50 mL of mobile phase, sonicate for 2 minutes to dissolve, and then dilute to volume.[10]

    • Filter the solution through a 0.45 µm PVDF syringe filter.[10]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of each standard and sample solution.[3]

    • Identify the peaks based on the retention times of the standards. Fructose typically elutes before glucose.[10]

    • Quantify the D-Fructose assay and the D-Glucose impurity percentage using a calibration curve generated from the standard solutions.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Reagents:

    • One-component volumetric KF titrant (e.g., CombiTitrant).

    • Solvent: Anhydrous methanol or a specialized KF solvent.

    • Solubilizer (if needed): Formamide.

  • Procedure:

    • Add 30 mL of anhydrous methanol and 20 mL of formamide to the clean, dry titration vessel.

    • Start the titrator and allow it to titrate the solvent to a dry endpoint (pre-titration).

    • Accurately weigh approximately 2 g of the D-Fructose sample.

    • Quickly add the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Start the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution.

    • The titrator will automatically stop at the endpoint and calculate the water content.

    • It is recommended to change the solvent after 2-3 analyses as the dissolution capacity decreases.

Protocol 3: Enzymatic Assay for D-Fructose and D-Glucose
  • Principle: This assay uses a series of coupled enzyme reactions. Fructose is first converted to fructose-6-phosphate, then to glucose-6-phosphate, which is subsequently oxidized, leading to the formation of NADH. The increase in absorbance at 340 nm is proportional to the fructose concentration.[13]

  • Instrumentation: UV-Vis Spectrophotometer set to 340 nm.

  • Reagents: Use a commercially available D-Fructose/D-Glucose assay kit. Reagents typically include:

    • Buffer solution

    • ATP/NADP+ coenzyme mix

    • Enzyme suspension 1 (Hexokinase/G6P-DH)

    • Enzyme suspension 2 (Phosphoglucose Isomerase - PGI)

  • Procedure:

    • Pipette buffer, coenzyme mix, and sample solution into a cuvette. Mix and take the initial absorbance reading (A1).

    • Add Enzyme 1 (HK/G6P-DH) to start the reaction for glucose. Mix and incubate for 5-10 minutes. Read the absorbance again (A2). The difference (A2 - A1) corresponds to the D-Glucose content.[24]

    • Add Enzyme 2 (PGI) to start the reaction for fructose. Mix and incubate for 10-15 minutes until the reaction is complete. Read the final absorbance (A3).[24]

    • The difference (A3 - A2) corresponds to the D-Fructose content.

    • Calculate the concentrations based on the absorbance differences of the sample versus a standard.

Visualizations

Analytical_Method_Selection start Define Analytical Goal purity Determine Assay/Purity start->purity impurities Quantify Specific Impurities (e.g., Glucose) start->impurities water Measure Water Content start->water method_hplc HPLC-RID/ELSD purity->method_hplc method_enzymatic Enzymatic UV Assay purity->method_enzymatic If HPLC is unavailable impurities->method_hplc impurities->method_enzymatic For Glucose method_kf Karl Fischer Titration water->method_kf

Caption: Workflow for selecting the appropriate analytical method.

HPLC_Troubleshooting_Workflow start Problem: Poor Peak Shape (Broadening/Splitting) check_anomers Is the issue specific to sugars (anomer separation)? start->check_anomers adjust_temp_ph Increase column temperature or adjust mobile phase pH check_anomers->adjust_temp_ph Yes check_solvent Is sample solvent weaker than mobile phase? check_anomers->check_solvent No dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp No check_column Check for column contamination/overload check_solvent->check_column Yes flush_or_replace Flush column with strong solvent or replace guard/analytical column check_column->flush_or_replace KF_Troubleshooting_Drift start Problem: High/Unstable Drift in KF Titration check_seals Inspect system for leaks (septa, tubing, joints) start->check_seals check_reagents Are reagents fresh and uncontaminated? start->check_reagents replace_seals Tighten fittings and replace worn parts check_seals->replace_seals replace_reagents Replace titration solvent and/or titrant check_reagents->replace_reagents No side_reaction Is a side reaction occurring with the sample? check_reagents->side_reaction Yes use_special_reagents Use specialized reagents or a KF oven method side_reaction->use_special_reagents Yes Enzymatic_Pathway_Fructose cluster_0 Hexokinase (HK) cluster_1 Phosphoglucose Isomerase (PGI) cluster_2 G6P-Dehydrogenase (G6P-DH) Fructose D-Fructose F6P Fructose-6-Phosphate Fructose->F6P ATP1 ATP ATP1->F6P ADP1 ADP F6P->ADP1 G6P Glucose-6-Phosphate F6P->G6P Phosphogluconate 6-Phosphogluconate G6P->Phosphogluconate NADP NADP+ NADP->Phosphogluconate NADPH NADPH Measurement Measure Increase in Absorbance at 340 nm NADPH->Measurement Phosphogluconate->NADPH

References

Technical Support Center: Optimizing D-Fructose-d-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing D-Fructose-d-2 concentration in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound as a carbohydrate source in cell culture media.

Issue Potential Cause Recommended Solution
Slow or inhibited cell growth Suboptimal fructose concentration.The optimal fructose concentration is cell-line dependent. Start with a concentration range of 5-25 mM and perform a dose-response experiment to determine the ideal concentration for your specific cell line. For some cells, like human skin fibroblasts and liver cells, concentrations of 5.5 mM and 27.5 mM have been tested, with fructose stimulating growth.[1]
Cell line's inability to efficiently metabolize fructose.Not all cell lines have the necessary transporters (e.g., GLUT5) and enzymes (e.g., ketohexokinase) to utilize fructose effectively. Verify the metabolic capacity of your cell line. If fructose metabolism is low, consider using a combination of glucose and fructose or a different primary carbohydrate source.
Nutrient depletion.Fructose metabolism can sometimes lead to faster depletion of other essential nutrients like amino acids.[1] Ensure your basal medium is sufficiently rich and consider more frequent media changes for high-density cultures.
Acidification of culture medium (Rapid pH drop) High rate of fructose metabolism leading to lactate production.While fructose generally leads to lower lactate production compared to glucose, high concentrations or rapid metabolism can still cause acidification.[1][2] Monitor the pH of your culture regularly. If a rapid pH drop is observed, consider reducing the fructose concentration, using a medium with a stronger buffering capacity, or more frequent media changes. For Vero and MDCK cells, 10 mM fructose in a bicarbonate-free medium helped maintain a stable pH.[2][3]
Increased cell death or cytotoxicity Fructose concentration is too high.High concentrations of fructose can be cytotoxic to some cell lines. For example, 25 mM fructose has been shown to decrease cell viability in IMKC (immortalized Kupffer cells).[4] It is crucial to determine the cytotoxic threshold for your specific cell line by performing a cytotoxicity assay (e.g., MTT, LDH assay) with a range of fructose concentrations.
Osmotic stress.High concentrations of any sugar can increase the osmolality of the culture medium, leading to osmotic stress and cell death. When preparing media with high fructose concentrations, ensure the final osmolality is within the physiological range for your cells (typically 260-320 mOsm/kg). Adjust the concentration of other components if necessary.
Altered cell morphology or differentiation Fructose-induced metabolic changes.Fructose can influence cellular processes like lipogenesis in adipocytes and may alter differentiation pathways in stem cells.[5][6][7] If you observe unexpected morphological changes or altered differentiation, consider if these are intended effects of your experiment. If not, re-evaluate the fructose concentration and compare it with glucose-based controls.
Inconsistent experimental results Instability of fructose in solution.While more stable than some other sugars, fructose can degrade over time, especially at non-neutral pH or when exposed to heat or light. Prepare fresh media with this compound and avoid repeated freeze-thaw cycles. Store stock solutions and media protected from light at 2-8°C.
Contamination of this compound powder.Ensure the this compound used is of high purity and suitable for cell culture. Contaminants can have significant effects on cell growth and viability.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration of this compound for a new cell line?

A good starting point for most new cell lines is a concentration between 5 mM and 25 mM. However, the optimal concentration can vary significantly. For example, human mesenchymal stem cells have been cultured in 5, 10, and 25 mM fructose[6][7], while human fibroblasts and liver cells have been tested at 5.5 mM and 27.5 mM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

2. Can this compound completely replace glucose in my cell culture medium?

In many cases, this compound can replace glucose, but this is highly dependent on the cell line. Some cells have a greater capacity to metabolize fructose than others. For instance, fructose has been shown to stimulate the growth of human skin fibroblasts and liver cells when used as a substitute for glucose.[1] However, for cells with low fructose metabolic capacity, a complete replacement may lead to reduced proliferation. A comparative study between glucose and fructose at equivalent concentrations is advised.

3. What are the potential metabolic effects of using this compound?

This compound enters the glycolytic pathway differently than glucose, bypassing key regulatory steps. This can lead to various metabolic changes, including:

  • Increased lipogenesis: In adipocytes, fructose has been shown to fuel the production of lipids.[5]

  • Altered energy metabolism: Studies have shown both stimulation of cell growth and reductions in ATP levels in certain cell types.[1]

  • Lower lactate production: Often, fructose metabolism results in lower lactate accumulation compared to glucose metabolism, which can help in maintaining a more stable pH in the culture medium.[1][2]

4. How can I determine if my cells are metabolizing this compound?

You can assess fructose metabolism by:

  • Measuring fructose consumption: Monitor the decrease in fructose concentration in the culture medium over time using an appropriate assay.

  • Analyzing metabolic byproducts: Measure the production of lactate and pyruvate. Lower lactate production in fructose-supplemented media compared to glucose can be an indicator of fructose utilization.[8]

  • Gene and protein expression analysis: Analyze the expression of key fructose transporters (e.g., GLUT5) and metabolic enzymes (e.g., ketohexokinase).

5. Is this compound cytotoxic?

At high concentrations, this compound can be cytotoxic to certain cell lines. For example, a study on immortalized Kupffer cells (IMKC) showed decreased cell viability at 25 mM fructose.[4] There is a lack of comprehensive data on the IC50 values of this compound for a wide range of cell lines. Therefore, it is crucial to perform a cytotoxicity assay to determine the safe concentration range for your specific cells.

Quantitative Data Summary

The following tables summarize this compound concentrations used in various cell culture experiments.

Table 1: this compound Concentrations in Different Cell Lines

Cell LineConcentrationMediumObserved Effect
Human Skin Fibroblasts5.5 mM & 27.5 mM-Stimulated cell growth compared to glucose.[1]
Human Liver Cells5.5 mM & 27.5 mM-Stimulated cell growth, but less than in fibroblasts.[1]
Human Preadipocytes1 g/L (~5.5 mM)Growth medium with 1 g/L glucoseAccelerated development of lipid vesicles.[5]
Human Mesenchymal Stem Cells (MSCs)5, 10, & 25 mMIMEMDampened growth dynamics compared to equivalent glucose concentrations.[6][7]
Vero & MDCK Cells10 mMModified Leibovitz L15Supported high-density growth with stable pH and lactate/pyruvate ratio.[2][3]
Human RPE CellsNot specifiedPreservation mediaEnhanced cell survival, especially under hypoxic conditions.[8]
Immortalized Kupffer Cells (IMKC)25 mM-Decreased cell viability.[4]
Prostate Cancer Cells (LNCaP, PC3)5 mM-Enhanced proliferation and invasion compared to galactose.[9]
Rat Hepatocytes & HepG2 Cells200 mMWilliams' culture medium EIncreased cell viability after thawing from cryopreservation.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for cell proliferation and viability.

1. Materials:

  • Your cell line of interest
  • Basal culture medium without glucose or fructose
  • Sterile this compound stock solution (e.g., 1 M in sterile water or PBS)
  • Complete culture medium (basal medium + serum + supplements)
  • 96-well cell culture plates
  • Cell viability assay kit (e.g., MTT, WST-1, or ATP-based assay)
  • Cell proliferation assay kit (e.g., BrdU or CyQUANT)
  • Sterile PBS

2. Procedure:

Workflow for Optimal Fructose Concentration Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate (glucose medium) start->seed_cells prepare_media Prepare media with varying This compound concentrations (0-50 mM) seed_cells->prepare_media treat_cells Replace medium with fructose-containing media prepare_media->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay prolif_assay Perform Cell Proliferation Assay (e.g., BrdU) incubate->prolif_assay analyze_data Analyze data and plot dose-response curve viability_assay->analyze_data prolif_assay->analyze_data end Determine Optimal Fructose Concentration analyze_data->end

Caption: Workflow for determining the optimal this compound concentration.

Signaling Pathways

Fructose Metabolism Pathway

D-Fructose enters the cell primarily through the GLUT5 transporter. It is then phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate. Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate, which also enters the glycolytic pathway. This pathway bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase.

FructoseMetabolism Fructose_ext D-Fructose (extracellular) GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Transport Fructose_int D-Fructose (intracellular) GLUT5->Fructose_int KHK Ketohexokinase (KHK) Fructose_int->KHK Phosphorylation F1P Fructose-1-Phosphate KHK->F1P AldolaseB Aldolase B F1P->AldolaseB Cleavage DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis TrioseKinase Triose Kinase Glyceraldehyde->TrioseKinase Phosphorylation G3P Glyceraldehyde-3-Phosphate TrioseKinase->G3P G3P->Glycolysis

Caption: Simplified diagram of the D-Fructose metabolism pathway in a cell.

Troubleshooting Logic Flow

This diagram illustrates a logical workflow for troubleshooting common issues when optimizing this compound concentration.

TroubleshootingFlow Start Start: Suboptimal Cell Performance with this compound CheckGrowth Is cell growth slow? Start->CheckGrowth CheckViability Is cell viability low? CheckGrowth->CheckViability No DoseResponse Perform dose-response experiment (5-25 mM) CheckGrowth->DoseResponse Yes CheckpH Is medium pH unstable? CheckViability->CheckpH No CytotoxicityAssay Perform cytotoxicity assay (e.g., MTT, LDH) CheckViability->CytotoxicityAssay Yes CheckMorphology Are there unexpected morphological changes? CheckpH->CheckMorphology No ReduceConcentration Reduce fructose concentration CheckpH->ReduceConcentration Yes CompareToGlucose Compare with glucose control CheckMorphology->CompareToGlucose Yes CheckPurity Check purity and stability of this compound CheckMorphology->CheckPurity No VerifyMetabolism Verify cell line's fructose metabolism capacity DoseResponse->VerifyMetabolism CheckNutrients Check for nutrient depletion (e.g., amino acids) VerifyMetabolism->CheckNutrients CheckNutrients->CheckViability CheckOsmolality Measure medium osmolality CytotoxicityAssay->CheckOsmolality CheckOsmolality->CheckpH BufferCapacity Use stronger buffer or more frequent media changes ReduceConcentration->BufferCapacity BufferCapacity->CheckMorphology CompareToGlucose->CheckPurity End Optimal Conditions Identified CheckPurity->End

References

Troubleshooting poor recovery of D-Fructose-d-2 in samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Fructose-d-2 Analysis

Welcome to the technical support center for troubleshooting issues related to the analysis of this compound. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help you resolve common problems and ensure accurate quantification in your experiments.

Troubleshooting Poor Recovery of this compound

Low or inconsistent recovery of this compound can arise from issues at multiple stages of the analytical workflow, including the integrity of the standard, sample preparation, and the analytical method itself. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of poor recovery.

cluster_Start cluster_Phase1 Phase 1: Initial Checks cluster_Phase2 Phase 2: Sample Preparation Review cluster_Phase3 Phase 3: Analytical Method Assessment cluster_End Start Start: Poor this compound Recovery Observed P1_Standard 1. Verify Standard Integrity Start->P1_Standard P1_Reagents 2. Check Reagent/Solvent Quality P1_Standard->P1_Reagents P2_Extraction 3. Evaluate Extraction/ Dilution Protocol P1_Reagents->P2_Extraction P2_Cleanup 4. Assess Sample Cleanup (Deproteinization/Clarification) P2_Extraction->P2_Cleanup P3_Enzymatic 5. Troubleshoot Enzymatic Assay P2_Cleanup->P3_Enzymatic P3_MS 6. Troubleshoot LC/GC-MS Method P3_Enzymatic->P3_MS End Resolution: Acceptable Recovery Achieved P3_MS->End Fructose D-Fructose F6P Fructose-6-Phosphate Fructose->F6P Hexokinase (HK) G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase (PGI) P6G 6-Phosphogluconate G6P->P6G Glucose-6-Phosphate Dehydrogenase (G6PDH) ATP ATP ADP ADP ATP->ADP NAD NAD+ NADH NADH (Detected at 340 nm) NAD->NADH Sample Plasma/Serum Sample Spike Add Internal Standard (e.g., ¹³C₆-Fructose) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Technical Support Center: D-Fructose-d-2 and Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Fructose-d-2 in experiments involving kinetic isotope effects (KIEs). The resources below include frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in kinetic studies?

A1: this compound, which is D-fructose deuterated at the C2 position, is primarily used to probe reaction mechanisms. By replacing a hydrogen atom with a deuterium atom at a specific site, researchers can measure the kinetic isotope effect (KIE). The magnitude of the KIE helps to determine if the C-H bond at that position is broken during the rate-determining step of the reaction.[1][2]

Q2: What is a kinetic isotope effect (KIE)?

A2: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD), i.e., KIE = kH/kD.[3]

Q3: What kind of reactions can be studied using this compound?

A3: this compound is particularly useful for studying reactions where the C2 position is involved in a bond-breaking or bond-forming event in the rate-limiting step. This includes enzymatic and chemical reactions such as isomerization (e.g., glucose-fructose isomerization), enolization, and dehydration reactions.[4]

Q4: What is a "primary" versus a "secondary" KIE?

A4: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[3] A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located at a position that experiences a change in its environment, such as a change in hybridization, during the reaction.[3]

Q5: How is the KIE measured experimentally?

A5: The KIE can be measured through several methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and liquid scintillation counting.[5] These techniques are used to determine the relative amounts of deuterated and non-deuterated reactants or products over the course of the reaction.[1][5][6]

Troubleshooting Guide: Investigating Unexpectedly Low KIE Values

Observing a smaller than expected or near-unity KIE (kH/kD ≈ 1) can be a source of confusion. This section provides potential reasons and troubleshooting steps for such observations, which can be perceived as a "minimization" of the expected effect.

Issue Potential Cause Troubleshooting Steps
Observed KIE is close to 1 The C-H bond cleavage at the C2 position is not the rate-determining step of the reaction.[7]- Re-evaluate the proposed reaction mechanism. The KIE may be providing crucial evidence that another step is rate-limiting. - Consider if a pre-equilibrium step masks the isotope effect.
Isotopic impurity of the this compound starting material.- Verify the isotopic purity of your this compound sample using NMR or MS. - If purity is low, purify the starting material or acquire a new batch with higher isotopic enrichment.
Hydrogen/Deuterium exchange with the solvent or buffer.- If the C2-deuteron is labile under the reaction conditions, it may exchange with protons from the solvent, diminishing the observed KIE. - Run the reaction in a deuterated solvent (e.g., D2O) to minimize back-exchange. - Analyze the isotopic composition of the starting material after incubation in the reaction buffer without other reagents.
Inconsistent KIE values between experiments Variations in reaction conditions.- Strictly control reaction parameters such as temperature, pH, and concentrations of all reactants. - Ensure consistent mixing and quenching procedures.
Analytical instrument variability.- Calibrate analytical instruments (NMR, MS) before each set of measurements. - Use an internal standard for quantification.
Low signal-to-noise ratio in analytical data Insufficient sample concentration or instrument sensitivity.- Increase the concentration of the analyte if possible. - For NMR, increase the number of scans to improve the signal-to-noise ratio.[6] - For MS, optimize the ionization source and detector settings.

Experimental Protocols

Protocol: Measuring the KIE of an Enzymatic Reaction Using this compound by NMR Spectroscopy

This protocol outlines a general procedure for determining the KIE of an enzyme-catalyzed reaction using this compound via ¹H NMR spectroscopy.

1. Materials and Reagents:

  • D-Fructose

  • This compound (with known isotopic enrichment)

  • Enzyme of interest

  • Reaction buffer (e.g., phosphate buffer in D₂O)

  • Internal standard (e.g., DSS or TMSP for NMR)

  • Quenching solution (e.g., acid or base to stop the reaction)

  • NMR tubes, spectrometer, and software

2. Experimental Procedure:

  • Step 1: Prepare Reaction Mixtures

    • Prepare two sets of reaction mixtures. One with D-Fructose and the other with this compound.

    • In an NMR tube, add the appropriate volume of reaction buffer in D₂O.

    • Add the fructose substrate (either deuterated or non-deuterated) to a final concentration suitable for NMR analysis.

    • Add the internal standard.

    • Acquire an initial NMR spectrum (t=0) to confirm the initial concentrations.

  • Step 2: Initiate the Reaction

    • Initiate the reaction by adding a known amount of the enzyme to the NMR tube.

    • Quickly mix the contents and place the tube in the NMR spectrometer maintained at the desired reaction temperature.

  • Step 3: Monitor Reaction Progress

    • Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the fructose substrate and the appearance of the product.

    • The rate of the reaction can be determined by integrating the signals corresponding to the substrate and/or product relative to the internal standard.

  • Step 4: Data Analysis

    • Plot the concentration of the substrate versus time for both the deuterated and non-deuterated reactions.

    • Determine the initial reaction rates (v₀) from the initial linear portion of these plots.

    • The KIE is calculated as the ratio of the initial rate for the non-deuterated substrate (vH) to the initial rate for the deuterated substrate (vD): KIE = vH / vD .

  • Step 5: Competitive KIE Measurement (Alternative Method)

    • Prepare a single reaction mixture containing a known ratio (e.g., 1:1) of D-Fructose and this compound.

    • Initiate the reaction and let it proceed to a certain percentage of completion (e.g., 20-80%).

    • Stop the reaction and analyze the isotopic ratio of the remaining substrate or the formed product using an appropriate method like Mass Spectrometry or a suitable NMR experiment (e.g., ²H NMR or ¹³C NMR if labeled).

    • The KIE can be calculated from the change in the isotopic ratio.

Quantitative Data Summary

The following table provides a summary of hypothetical KIE values and their general interpretations for reactions involving C-H bond cleavage. Actual values will be specific to the reaction being studied.

Observed KIE (kH/kD) General Interpretation
0.7 - 1.0Inverse KIE: The transition state is sterically more crowded or has a stiffer bending vibration at the isotopic position than the ground state. May indicate a change from sp² to sp³ hybridization at the labeled carbon.[3]
1.0 - 1.5Small Normal KIE: The C-H bond is not broken in the rate-determining step (secondary KIE), or the transition state is very early or very late.
2 - 7Primary KIE: The C-H bond is broken in the rate-determining step. The magnitude can provide insight into the transition state geometry (e.g., whether it is symmetric or asymmetric).[1]
> 7Large Primary KIE with Tunneling: Suggests that the hydrogen is transferred via quantum mechanical tunneling through the activation barrier, rather than going over it.[7]

Visualizations

Experimental Workflow for KIE Measurement

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Prep_H Prepare Reaction with D-Fructose React_H Initiate & Monitor (Non-Deuterated) Prep_H->React_H Prep_D Prepare Reaction with This compound React_D Initiate & Monitor (Deuterated) Prep_D->React_D Analysis Determine Rates (vH and vD) React_H->Analysis React_D->Analysis KIE_Calc Calculate KIE (kH/kD = vH/vD) Analysis->KIE_Calc

Caption: Workflow for a parallel experiment to determine the KIE.

Simplified Pathway for Fructose Isomerization

Fructose_Isomerization Fructose This compound Enediolate 1,2-Enediolate Intermediate Fructose->Enediolate Deprotonation at C2 (Rate-Limiting Step) Enediolate->Fructose Reprotonation at C2 Glucose D-Glucose-d-1 Enediolate->Glucose Reprotonation at C1

Caption: Isomerization of fructose proceeds via an enediolate intermediate.

References

Technical Support Center: D-Fructose-d-2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d-2 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of the deprotonated molecule [M-H]⁻ of this compound in negative ion mode ESI-MS?

The molecular weight of D-Fructose is approximately 180.16 g/mol . With the substitution of one hydrogen atom with a deuterium atom at the C2 position, the molecular weight of this compound is approximately 181.17 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ will be approximately 180.17.

Q2: How does deuterium labeling at the C2 position affect the fragmentation pattern of D-Fructose in MS/MS analysis?

Deuterium labeling at the C2 position will result in a mass shift of +1 Da for any fragment ion that retains the C2 carbon and its attached deuterium. Fragments that are formed through cleavage events that result in the loss of the C2 carbon will not show this mass shift. This selective mass shift can be a powerful tool for elucidating fragmentation pathways.

Q3: What are the common adducts observed for underivatized fructose in ESI-MS?

In positive ion mode, common adducts for sugars like fructose include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, besides the deprotonated molecule [M-H]⁻, adducts with anions from the mobile phase, such as formate [M+HCOO]⁻ or chloride [M+Cl]⁻, can also be observed.[1][2]

Q4: Why am I observing poor signal intensity for my this compound sample?

Poor signal intensity for underivatized sugars is a common issue due to their high polarity and low proton affinity, which can lead to inefficient ionization by electrospray.[3] To improve signal intensity, consider the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Too dilute, and the signal may be undetectable; too concentrated, and you may experience ion suppression.

  • Ionization Source Optimization: Fine-tune the parameters of your ESI source, such as spray voltage, capillary temperature, and gas flows.

  • Mobile Phase Modification: The addition of a small amount of a salt (e.g., ammonium acetate) can sometimes enhance the formation of adduct ions, improving signal.

  • Derivatization: While the focus here is on underivatized analysis, derivatization is a common strategy to improve the volatility and ionization efficiency of sugars.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem 1: Unexpected or Missing Isotope Peaks

Symptom: The mass spectrum does not show the expected +1 Da shift for the molecular ion or key fragments, or the isotopic distribution is not as expected.

Possible Causes & Solutions:

CauseSolution
Incomplete Deuterium Labeling Verify the isotopic purity of your this compound standard. If synthesizing in-house, review the labeling procedure to ensure complete incorporation of deuterium.
Hydrogen-Deuterium Exchange The deuterium at the C2 position is generally stable under typical ESI conditions. However, exchange with protic solvents can occur under certain conditions (e.g., high temperature, extreme pH). Ensure your mobile phase and sample handling procedures minimize the potential for back-exchange.
Co-elution with an Unlabeled Contaminant An unlabeled isobaric compound co-eluting with your analyte can interfere with the observed isotopic pattern. Improve chromatographic separation to resolve the two species.
Incorrect Data Analysis Ensure that the software used for data analysis is correctly configured to account for the presence of the deuterium label when calculating theoretical isotopic distributions.
Problem 2: Inconsistent Fragmentation Pattern

Symptom: The observed fragment ions in your MS/MS spectra are inconsistent between runs or do not match the expected fragmentation pattern.

Possible Causes & Solutions:

CauseSolution
Fluctuating Collision Energy The fragmentation pattern is highly dependent on the collision energy used. Ensure that the collision energy is stable and consistent across all experiments. Perform an energy-resolved mass spectrometry experiment to understand how the fragmentation pattern changes with varying collision energy.
In-source Fragmentation Fragmentation can occur in the ion source if the source conditions are too harsh. Reduce the source voltage or temperature to minimize in-source fragmentation and promote the formation of the intact precursor ion.
Presence of Isomeric Impurities Isomers of fructose can have different fragmentation patterns. Verify the purity of your this compound standard.
Matrix Effects Components of the sample matrix can suppress or enhance the signal of certain fragment ions, leading to an altered fragmentation pattern. Improve your sample preparation procedure to remove interfering matrix components.

Quantitative Data

The following table summarizes the expected m/z values for key fragments of underivatized D-Fructose and the predicted mass shift for this compound in negative ion mode ESI-MS/MS. The fragmentation of fructose often involves a series of dehydration events and cross-ring cleavages.

Fragment DescriptionProposed Structure/CompositionExpected m/z for D-Fructose [M-H]⁻ (179.05)Expected m/z for this compound [M-H]⁻ (180.06)Notes
Deprotonated MoleculeC₆H₁₁O₆⁻179.05180.06Precursor ion for MS/MS.
Loss of WaterC₆H₉O₅⁻161.04162.05A common initial fragmentation step.
Loss of Two WatersC₆H₇O₄⁻143.03144.04Further dehydration.
Cross-ring CleavageC₄H₅O₄⁻117.02118.03Assuming retention of the C2-deuterium.
Cross-ring CleavageC₃H₃O₃⁻87.0188.02Assuming retention of the C2-deuterium.

Note: The relative intensities of these fragments can vary significantly depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: LC-MS Analysis of Underivatized this compound

This protocol provides a general procedure for the analysis of underivatized this compound by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to a final concentration of 1-10 µg/mL.

  • For biological samples, perform a protein precipitation step (e.g., with cold acetonitrile or methanol) followed by centrifugation to remove proteins. The supernatant can then be diluted for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar compounds like fructose.

  • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with the same modifier.

  • Gradient: Start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease it to elute the fructose.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: Maintain at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity for underivatized sugars.

  • Scan Mode: Full scan MS to identify the precursor ion ([M-H]⁻ at m/z 180.06) and tandem MS (MS/MS) for fragmentation analysis.

  • Precursor Ion Selection: Isolate the [M-H]⁻ ion of this compound (m/z 180.06) in the quadrupole.

  • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. Start with a range of 10-30 eV and fine-tune as needed.

  • Detector Settings: Adjust the detector gain to achieve an optimal signal-to-noise ratio.

Visualizations

Fragmentation Pathway of D-Fructose

G Figure 1. Proposed Fragmentation Pathway of D-Fructose in Negative Ion Mode ESI-MS/MS. M [M-H]⁻ m/z 179.05 (Fructose) m/z 180.06 (Fructose-d-2) M_H2O [M-H-H₂O]⁻ m/z 161.04 (Fructose) m/z 162.05 (Fructose-d-2) M->M_H2O - H₂O frag1 Cross-ring Fragment (e.g., C₄H₅O₄⁻) m/z 117.02 (Fructose) m/z 118.03 (Fructose-d-2) M->frag1 Cross-ring Cleavage M_2H2O [M-H-2H₂O]⁻ m/z 143.03 (Fructose) m/z 144.04 (Fructose-d-2) M_H2O->M_2H2O - H₂O frag2 Cross-ring Fragment (e.g., C₃H₃O₃⁻) m/z 87.01 (Fructose) m/z 88.02 (Fructose-d-2) M_H2O->frag2 Cross-ring Cleavage

Caption: Proposed fragmentation of D-Fructose.

Troubleshooting Logic for Isotopic Labeling Experiments

G Figure 2. Troubleshooting Workflow for Isotopic Labeling MS Experiments. start Problem: Unexpected Isotopic Pattern check_purity Check Isotopic Purity of Standard start->check_purity check_exchange Investigate H/D Back-Exchange start->check_exchange check_coelution Check for Co-eluting Interferences start->check_coelution check_software Verify Data Analysis Parameters start->check_software solution1 Synthesize/Purchase New Standard check_purity->solution1 solution2 Optimize Sample Prep & Mobile Phase check_exchange->solution2 solution3 Improve Chromatographic Separation check_coelution->solution3 solution4 Correct Software Settings check_software->solution4

Caption: Troubleshooting isotopic labeling.

References

Technical Support Center: Correcting for Natural Isotope Abundance with D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Fructose-d-2 in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on correcting for natural isotopic abundance in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic research?

This compound is a stable isotope-labeled form of fructose where two hydrogen atoms have been replaced by deuterium atoms at the 6-position ([6,6'-2H2] fructose). It is used as a tracer in metabolic flux analysis (MFA) and deuterium metabolic imaging (DMI) to investigate fructose uptake, metabolism, and its contribution to various metabolic pathways.[1][2][3][4][5] By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into fructolysis, lipogenesis, and the tricarboxylic acid (TCA) cycle.[1][3]

Q2: Why is it necessary to correct for natural isotope abundance when using this compound?

Naturally occurring stable isotopes of elements like carbon (¹³C), hydrogen (²H), and oxygen (¹⁷O, ¹⁸O) are present in all biological samples.[6] These natural isotopes contribute to the mass isotopomer distribution (MID) of a metabolite, which can interfere with the accurate measurement of deuterium enrichment from the this compound tracer.[6] Correction for this natural abundance is crucial to distinguish between the isotopic labeling introduced experimentally and the isotopes naturally present.[6]

Q3: What are the main challenges in correcting for natural isotope abundance with deuterium labeling?

A primary challenge is the potential for overlapping isotopic peaks, especially between ¹³C and ²H. High-resolution mass spectrometry is often required to resolve these different isotopologues.[7] Additionally, the contribution of natural deuterium abundance (approximately 0.015%) needs to be accurately accounted for, particularly when measuring low levels of enrichment.[8]

Q4: What are some common software tools for natural isotope abundance correction?

Several software tools are available to perform natural abundance correction for stable isotope labeling experiments. Some commonly used options include:

  • IsoCorrectoR : An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity, applicable to various tracer isotopes.[9]

  • AccuCor2 : An R-based tool specifically designed for dual-isotope tracer experiments, such as ¹³C-¹⁵N or ¹³C-²H, with resolution-dependent correction.[10]

  • ICT (Isotope Correction Toolbox) : A Perl-based tool capable of correcting both MS and MS/MS data.

  • PICor : A Python-based tool for isotopologue correction in both metabolomics and proteomics, using a skewed matrix approach.[7]

Q5: What is the kinetic isotope effect and how can it affect my this compound experiments?

The kinetic isotope effect refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Due to its greater mass, deuterium can lead to a slower reaction rate compared to hydrogen.[3] This can influence the metabolic rates of pathways utilizing the deuterated substrate. For example, the production rate of different lactate isotopomers can vary due to the deuterium kinetic isotope effect.[3] It is important to be aware of this potential effect when interpreting flux data from this compound experiments.

Troubleshooting Guides

Issue 1: Inaccurate quantification of deuterium enrichment.
  • Possible Cause: Inadequate correction for the natural abundance of ¹³C, which can overlap with the M+1 peak of deuterated compounds.

  • Troubleshooting Steps:

    • Utilize High-Resolution Mass Spectrometry: Employ a mass spectrometer with sufficient resolution to distinguish between ¹³C and ²H isotopologues.[7]

    • Employ Appropriate Correction Software: Use software like AccuCor2 that is designed for dual-isotope correction and can account for the specific resolution of your instrument.[10]

    • Analyze Unlabeled Controls: Run unlabeled biological samples to determine the natural isotopologue distribution of the metabolites of interest. This data is essential for accurate correction.[6]

Issue 2: Low or no detectable deuterium incorporation in downstream metabolites.
  • Possible Cause 1: Poor uptake or metabolism of this compound by the cells or organism under study.

  • Troubleshooting Steps:

    • Verify Fructose Metabolism: Confirm that the biological system actively metabolizes fructose. Studies have shown that fructose metabolism is predominant in the liver.[3][4]

    • Optimize Tracer Concentration: Ensure that the concentration of this compound is sufficient for detection in downstream metabolites without causing metabolic perturbations.

  • Possible Cause 2: Instability of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Check Medium Stability: While D-fructose is generally stable in cell culture media, factors like pH and temperature can affect its stability over long incubation times.[11] Consider preparing fresh media for long-term experiments.

    • Analyze Medium Sample: Before and after the experiment, analyze a sample of the cell culture medium to check for the degradation of this compound.

Issue 3: Unexpected fragmentation patterns in GC-MS analysis.
  • Possible Cause: The deuterium label on this compound can influence the fragmentation of its derivatives (e.g., TMS-derivatized fructose).

  • Troubleshooting Steps:

    • Analyze Labeled Standard: Run a derivatized this compound standard to establish its characteristic fragmentation pattern.

    • Consult Literature: Refer to studies on the mass spectrometry of deuterated and ¹³C-labeled sugars to understand potential fragmentation pathways.[12] The fragmentation of TMS derivatives of carbohydrates can be complex, involving rearrangements and the formation of characteristic ions.[13][14][15][16]

Quantitative Data Summary

The following table summarizes key metabolites that have been observed in studies using [6,6'-²H₂] fructose as a tracer.

MetaboliteObserved Isotopic LabelingBiological ContextReference(s)
Water (HDO)Increased deuterium enrichmentA general indicator of metabolic activity and turnover of the deuterated substrate.[2][3][4][5]
LactateDeuterium incorporationIndicates flux through glycolysis. The ratio of different deuterated lactate isotopomers can provide insights into different metabolic pathways.[3][5]
Glutamate/Glutamine (Glx)Deuterium incorporationReflects the entry of deuterated carbons into the TCA cycle.[3][5]

Experimental Protocols

General Workflow for a this compound Labeling Experiment

This protocol outlines the key steps for a typical stable isotope tracing experiment using this compound in cell culture.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare cell culture medium with this compound cell_culture Culture cells to desired confluency labeling Incubate cells with This compound medium cell_culture->labeling quenching Quench metabolism rapidly labeling->quenching extraction Extract metabolites quenching->extraction ms_analysis Analyze extracts by GC-MS or LC-MS extraction->ms_analysis data_processing Process raw MS data ms_analysis->data_processing correction Correct for natural isotope abundance data_processing->correction flux_analysis Perform metabolic flux analysis correction->flux_analysis

Caption: General workflow for a this compound stable isotope labeling experiment.

Detailed Methodologies:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired cell density.

    • Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized for the specific cell type and experimental goals.

    • Incubate the cells for a predetermined time to allow for the incorporation of the deuterium label into various metabolic pathways.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • GC-MS Analysis of Derivatized Metabolites:

    • Derivatize the dried metabolite extract to increase the volatility of the compounds for gas chromatography. A common method for sugars is a two-step derivatization involving methoximation followed by silylation (e.g., using TMS).[17]

    • Inject the derivatized sample into a GC-MS system.

    • Set the GC method with an appropriate temperature gradient to separate the metabolites of interest.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to detect the different mass isotopologues.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify the different isotopologues of each metabolite.

    • Use a suitable software tool (e.g., IsoCorrectoR, AccuCor2) to correct the measured isotopologue distributions for the natural abundance of all relevant isotopes.[7][9][10]

    • Calculate the deuterium enrichment for each metabolite.

    • Use the corrected data for metabolic flux analysis to determine the rates of metabolic pathways.

Signaling Pathways and Logical Relationships

Correction for Natural Isotope Abundance

The following diagram illustrates the logical process of correcting raw mass spectrometry data for natural isotope abundance.

IsotopeCorrection raw_data Raw Mass Spectrometry Data (Measured Isotopologue Distribution) correction_algorithm Natural Abundance Correction Algorithm raw_data->correction_algorithm unlabeled_control Unlabeled Control Data (Natural Abundance Pattern) unlabeled_control->correction_algorithm tracer_purity Tracer Isotopic Purity (e.g., 98% this compound) tracer_purity->correction_algorithm corrected_data Corrected Isotopologue Distribution (True Labeling Pattern) correction_algorithm->corrected_data

Caption: Logical workflow for natural isotope abundance correction in mass spectrometry.

References

Technical Support Center: Synthesis of High-Purity D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common challenges encountered during the synthesis and purification of high-purity D-Fructose-d-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for preparing this compound involves a base-catalyzed hydrogen-deuterium exchange reaction on D-Fructose in a deuterium oxide (D₂O) medium. This process typically relies on the Lobry de Bruyn–van Ekenstein transformation, where a base promotes the formation of an enediolate intermediate, allowing the proton at the C2 position to be exchanged with a deuterium atom from the solvent.

Q2: What are the main challenges in producing high-purity this compound?

The primary challenges are:

  • Incomplete Deuteration: Achieving full deuterium incorporation at the C2 position without affecting other positions can be difficult.

  • Isomeric Impurities: The reaction conditions that facilitate deuteration can also cause isomerization of D-fructose to D-glucose and D-mannose, which also become deuterated, creating hard-to-separate impurities.

  • Product Degradation: Alkaline conditions, especially when heated, can lead to the degradation of fructose into various acidic byproducts, complicating purification and reducing yield.

  • Purification Difficulty: Separating the target this compound from the un-deuterated starting material and deuterated isomers is challenging due to their similar physical and chemical properties.

Troubleshooting Guide

Problem 1: Low Isotopic Enrichment / Incomplete Deuteration

Symptom: NMR or Mass Spectrometry analysis shows a significant percentage of un-deuterated D-Fructose (d-0) or partially deuterated species.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The H-D exchange is an equilibrium process. The reaction may not have had enough time or energy to reach completion.

    • Solution: Gradually increase the reaction time or temperature. Monitor the reaction progress at set intervals using techniques like ¹H NMR to find the optimal conditions without causing significant degradation.

  • Inadequate Base Concentration: The catalyst concentration might be too low to effectively promote the enolization required for exchange.

    • Solution: Increase the concentration of the base (e.g., pyridine, triethylamine, or mild inorganic bases) incrementally. Be cautious, as higher basicity can accelerate isomerization and degradation.

  • Contamination with Protic Solvents: Traces of H₂O or other protic solvents in the reaction mixture will compete with D₂O, reducing the efficiency of deuterium incorporation.

    • Solution: Ensure all glassware is thoroughly dried. Use high-purity, sealed D₂O and ensure the starting D-Fructose is anhydrous. Lyophilizing the fructose from D₂O one or two times before the reaction can help remove residual water.

Troubleshooting_Low_Enrichment start Low Isotopic Enrichment Detected (NMR/MS) check_conditions Review Reaction Conditions: Time, Temp, Base Conc. start->check_conditions check_reagents Verify Reagent Purity: D₂O, Fructose, Base start->check_reagents cause1 Insufficient Time / Temp? check_conditions->cause1 Time/Temp cause2 Base Conc. Too Low? check_conditions->cause2 Base cause3 H₂O Contamination? check_reagents->cause3 Purity cause1->cause2 No sol1 Solution: Increase reaction time/temp. Monitor progress. cause1->sol1 Yes cause2->cause3 No sol2 Solution: Incrementally increase base concentration. cause2->sol2 Yes sol3 Solution: Use anhydrous reagents. Lyophilize fructose from D₂O. cause3->sol3 Yes

Problem 2: Presence of Isomeric Impurities (D-Glucose-d-2, D-Mannose-d-2)

Symptom: Analytical data (e.g., HPLC, GC-MS) shows peaks corresponding to deuterated glucose and/or mannose.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: The Lobry de Bruyn–van Ekenstein transformation that enables deuteration is the same one that causes isomerization. High temperatures and strong bases favor this side reaction.

    • Solution: Employ milder reaction conditions. Use a weaker organic base like pyridine instead of stronger inorganic bases. Run the reaction at the lowest temperature that still allows for efficient deuteration.

  • Prolonged Reaction Time: The longer the fructose remains under basic conditions, the more isomerization will occur.

    • Solution: Optimize the reaction for the shortest time possible. As soon as sufficient deuteration is achieved (monitored via NMR), quench the reaction by neutralizing the base with an acid (e.g., formic acid-d).

Experimental Protocols

Protocol 1: Synthesis of this compound via Base-Catalyzed Exchange
  • Anhydrous Starting Material: Dissolve 1.0 g of D-Fructose in 10 mL of D₂O (99.9 atom % D) and lyophilize to dryness. Repeat this process twice to remove all exchangeable protons.

  • Reaction Setup: Transfer the dried D-Fructose to a clean, dry flask. Add 20 mL of fresh D₂O and 0.2 mL of a suitable base (e.g., anhydrous pyridine).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: After 12 hours, take a small aliquot, neutralize it, and analyze via ¹H NMR to check the disappearance of the proton signal at the C2 position.

  • Quenching: Once the desired level of deuteration is reached (typically >98%), cool the reaction to room temperature and carefully neutralize it by adding formic acid-d.

  • Workup: Freeze the neutralized solution and lyophilize to obtain the crude deuterated sugar mixture.

Protocol 2: Purification by Preparative HPLC
  • Column: Use a column suitable for carbohydrate separation, such as an amino-propyl stationary phase or a specific carbohydrate column.

  • Mobile Phase: A typical mobile phase is an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). Ensure the water used is of high purity.

  • Sample Preparation: Dissolve the crude lyophilized product in the mobile phase.

  • Injection & Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions based on the elution profile monitored by a refractive index (RI) detector. D-Fructose typically elutes before D-glucose under these conditions.

  • Analysis & Pooling: Analyze the collected fractions using an analytical HPLC method to confirm purity. Pool the fractions containing high-purity this compound.

  • Final Product: Combine the pure fractions and remove the solvent by lyophilization to yield the final product.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodThis compound Purity (%)Isotopic Purity (atom % D)D-Glucose-d-2 Impurity (%)Yield (%)
Preparative HPLC > 99.5> 98< 0.165
Gravity Column Chromatography 95 - 98> 981 - 270
Recrystallization < 90> 985 - 845

Note: Data are representative and may vary based on specific experimental conditions.

Visualization of Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis Reaction cluster_purification Purification & Analysis cluster_final Final Product start Anhydrous D-Fructose lyo Lyophilize from D₂O (x2) start->lyo react Base-catalyzed exchange in D₂O (Pyridine, 60°C) lyo->react quench Quench with Formic Acid-d react->quench lyo2 Lyophilize to Crude Product quench->lyo2 hplc Preparative HPLC (ACN/H₂O) lyo2->hplc analysis Analyze Fractions (RI, NMR) hplc->analysis pool Pool Pure Fractions analysis->pool final_lyo Lyophilize to obtain High-Purity this compound pool->final_lyo qc Final QC (MS, NMR) final_lyo->qc

Improving sensitivity for D-Fructose-d-2 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of D-Fructose detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting D-Fructose?

A1: The primary methods for D-Fructose detection include enzymatic assays, electrochemical sensing, and fluorescent probes. Each method offers distinct advantages in terms of sensitivity, selectivity, and ease of use.

Q2: How can I improve the sensitivity of my D-Fructose assay?

A2: To enhance sensitivity, consider the following:

  • Optimize Assay Conditions: Adjust pH, temperature, and incubation times to suit the specific method.

  • Sample Preparation: Minimize interfering substances through purification or extraction steps.

  • Enzyme Concentration: In enzymatic assays, increasing the concentration of fructose dehydrogenase or other relevant enzymes can boost the signal.

  • Nanomaterial Integration: For electrochemical sensors, incorporating nanomaterials like gold nanoparticles or carbon nanotubes can amplify the signal.

Q3: What are the typical detection limits for different D-Fructose detection methods?

A3: The detection limits vary significantly across different platforms. Below is a summary of typical quantitative data.

Data Presentation: Comparison of D-Fructose Detection Methods

MethodPrincipleTypical Detection LimitLinear RangeReference
Electrochemical Sensor Oxidation of fructose at an electrode surface, often catalyzed by an enzyme or nanomaterial.0.1 µM - 10 µM1 µM - 10 mM
Enzymatic Assay Spectrophotometric or colorimetric measurement of products from fructose-specific enzyme reactions.1 µM - 50 µM5 µM - 1 mM
Fluorescent Probe Change in fluorescence intensity upon binding of a specific probe to fructose.10 µM - 100 µM50 µM - 5 mM

Troubleshooting Guides

Issue 1: Low Signal or No Signal in Electrochemical Detection

Possible Causes:

  • Inactive enzyme on the electrode surface.

  • Interference from other electroactive species in the sample.

  • Incorrectly prepared modified electrode.

Troubleshooting Steps:

  • Verify Enzyme Activity: Test the activity of the enzyme solution before immobilizing it on the electrode.

  • Sample Pre-treatment: Use a sample cleanup method, such as solid-phase extraction, to remove potential interferents like ascorbic acid and uric acid.

  • Electrode Characterization: Characterize the modified electrode using techniques like cyclic voltammetry or electrochemical impedance spectroscopy to ensure proper assembly.

Issue 2: High Background in Enzymatic Assays

Possible Causes:

  • Contamination of reagents with reducing agents.

  • Non-specific reactions of the detection probe.

  • Autohydrolysis of substrates.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.

  • Include a "No-Enzyme" Control: Run a parallel experiment without the enzyme to measure the background signal and subtract it from the sample readings.

  • Optimize Reaction Time: Reduce the incubation time to minimize the contribution of non-specific reactions.

Experimental Protocols

Protocol 1: Electrochemical Detection of D-Fructose using a Modified Electrode
  • Electrode Preparation:

    • Polish a glassy carbon electrode with alumina slurry and sonicate in ethanol and water.

    • Electrodeposit gold nanoparticles onto the electrode surface by applying a constant potential.

    • Immobilize fructose dehydrogenase onto the nanoparticle-modified surface.

  • Measurement:

    • Immerse the modified electrode in the sample solution containing a mediator.

    • Apply a potential sweep and record the current response. .

  • Data Analysis:

    • The peak current is proportional to the D-Fructose concentration.

    • Generate a calibration curve using standards of known concentrations.

Protocol 2: Enzymatic Assay for D-Fructose Quantification
  • Reagent Preparation:

    • Prepare a reaction buffer containing NAD+ and fructose dehydrogenase.

  • Assay Procedure:

    • Add the D-Fructose sample to the reaction buffer.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation:

    • Calculate the D-Fructose concentration based on a standard curve.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_measure Measurement cluster_analysis Data Analysis A Polish GCE B AuNP Electrodeposition A->B C Enzyme Immobilization B->C D Immerse in Sample C->D E Apply Potential & Record D->E F Determine Peak Current E->F G Generate Calibration Curve F->G H Calculate Concentration G->H

Caption: Workflow for electrochemical D-Fructose detection.

signaling_pathway Fructose D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase G3P Glyceraldehyde-3-Phosphate F1P->G3P Aldolase B DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glycolysis Glycolysis G3P->Glycolysis DHAP->Glycolysis

Caption: Simplified metabolic pathway of D-Fructose.

Validation & Comparative

A Head-to-Head Comparison of D-Fructose-d-2 and 13C-Fructose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for accurately elucidating metabolic pathways. This guide provides an objective comparison of two stable isotope-labeled fructose tracers, D-fructose-d-2 and 13C-fructose, supported by experimental data to inform the design of robust metabolic studies.

Stable isotope tracers have become indispensable tools in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks. Both deuterium-labeled (this compound) and carbon-13-labeled (13C-fructose) fructose serve as powerful probes to investigate the fate of fructose in biological systems. The choice between these tracers depends on the specific research question, the analytical instrumentation available, and the metabolic pathways of interest.

Core Comparison: this compound vs. 13C-Fructose

FeatureThis compound (Deuterated Fructose)13C-Fructose (Carbon-13 Labeled Fructose)
Principle of Detection Mass shift due to the presence of deuterium (²H) atoms. Typically detected by mass spectrometry (MS).Mass shift due to the presence of carbon-13 (¹³C) atoms. Detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Primary Applications Primarily used in mass spectrometry-based metabolomics to trace the fructose backbone.Widely used in both MS and NMR-based studies to trace the carbon skeleton of fructose through various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]
Analytical Considerations Deuterium labeling can sometimes lead to kinetic isotope effects, potentially altering reaction rates. The lower mass difference compared to ¹³C may require high-resolution mass spectrometry for clear differentiation from unlabeled metabolites.¹³C is a heavier and less abundant stable isotope, leading to a more pronounced mass shift and easier detection. Uniformly labeled [U-¹³C₆]-fructose allows for the tracking of all six carbon atoms.[1]
Cost Generally, deuterated compounds can be less expensive to synthesize than their ¹³C-labeled counterparts.[2]The cost of ¹³C-labeled substrates is typically higher due to the enrichment process.[2]
Information Yield Provides information on the fate of the fructose molecule as a whole or specific labeled positions.Offers detailed insights into the rearrangement of the carbon skeleton in metabolic transformations. Positional labeling can reveal specific enzyme activities and pathway fluxes.[3]

Performance in Experimental Settings: A Data-Driven Look

While direct comparative studies between this compound and 13C-fructose are limited, valuable insights can be drawn from studies utilizing each tracer independently and from analogous comparisons of deuterated and ¹³C-labeled glucose tracers.

A study comparing [6,6'-²H₂]glucose and [1-¹³C]glucose provides a relevant proxy for understanding the differences in analytical performance. This study highlighted that while both tracers are effective, the choice of analytical technique (Deuterium Metabolic Imaging vs. ¹³C MRS) influences sensitivity and spectral resolution. Deuterium imaging offers higher sensitivity per unit of time due to faster signal averaging, whereas ¹³C MRS provides better spectral resolution.[2]

In a study utilizing [U-¹³C₆]-d-fructose to investigate its metabolism in human adipocytes, researchers were able to quantify the contribution of fructose to key metabolic processes.[1]

Table 1: Quantitative Metabolic Fate of [U-¹³C₆]-d-fructose in Human Adipocytes [1]

Metabolic ProcessKey Findings
TCA Cycle Activity A slight but significant increase in released ¹³CO₂ was observed at higher fructose concentrations, indicating fructose uptake and metabolism in the TCA cycle.
Anabolic Processes Fructose was shown to robustly stimulate glutamate and de novo fatty acid synthesis.
Acetyl-CoA Formation A dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA was observed, rising from approximately 15% to 35-40% of the total pool with increasing fructose concentrations.
Lactate Release Fructose exposure significantly correlated with the release of ¹³C-labeled lactate.

Experimental Protocols

Protocol 1: Tracing Fructose Metabolism in Adipocytes using [U-¹³C₆]-d-fructose

This protocol is adapted from a study investigating the metabolic fate of fructose in human adipocytes.[1]

1. Cell Culture and Treatment:

  • Culture human adipocytes (e.g., SGBS cells) to the desired stage of differentiation (differentiating or differentiated).
  • Expose the cells to a range of fructose concentrations (e.g., 0.1 mM to 5 mM) in a medium containing a basal level of glucose (e.g., 5 mM).
  • For each fructose concentration, a parallel set of cultures is treated with [U-¹³C₆]-d-fructose at a fixed percentage of the total fructose concentration (e.g., 10%).

2. Sample Collection:

  • After a defined incubation period (e.g., 48 hours), collect both the cell culture medium and the cell pellets.

3. Metabolite Extraction:

  • Medium: For analysis of organic acids and amino acids, deproteinize the medium by adding a solvent like acetone, followed by centrifugation.
  • Cell Pellets: Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform) to separate polar and nonpolar metabolites.

4. Analytical Procedure (GC-MS):

  • Derivatize the extracted metabolites to increase their volatility for gas chromatography (GC). A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Inject the derivatized samples into a GC-MS system.
  • Separate the metabolites on a suitable GC column and detect the mass-to-charge ratio (m/z) of the fragments using the mass spectrometer.
  • Analyze the mass isotopomer distributions of key metabolites (e.g., lactate, glutamate, fatty acids) to determine the incorporation of ¹³C from fructose.

5. Data Analysis:

  • Quantify the abundance of different isotopologues for each metabolite of interest.
  • Calculate the fractional contribution of fructose to the synthesis of these metabolites.
  • Perform statistical analysis to determine the significance of changes in metabolic fluxes in response to different fructose concentrations.

Key Metabolic Pathways of Fructose

The following diagrams, generated using the DOT language, illustrate the primary metabolic fates of fructose.

Fructose_Metabolism Fructose Fructose F1P F1P Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P G3P DHAP->G3P Glycerol3P Glycerol3P DHAP->Glycerol3P Glucose_Pathway Glucose_Pathway DHAP->Glucose_Pathway Glyceraldehyde->G3P Triose Kinase Pyruvate Pyruvate G3P->Pyruvate G3P->Glucose_Pathway Gluconeogenesis AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate FattyAcids FattyAcids AcetylCoA->FattyAcids ACC, FAS TCA_Cycle TCA_Cycle Citrate->TCA_Cycle TCA Cycle CO2 CO2 TCA_Cycle->CO2 Oxidation Triglycerides Triglycerides FattyAcids->Triglycerides Glycerol3P->Triglycerides Glucose Glucose Glucose_Pathway->Glucose

Caption: Fructose Metabolism Overview

Fructose_to_Glucose Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P F16BP Fructose-1,6-Bisphosphate DHAP->F16BP Glyceraldehyde->G3P Triose Kinase G3P->F16BP G6P Glucose-6-Phosphate F16BP->G6P Fructose-1,6-bisphosphatase Glucose Glucose G6P->Glucose Glucose-6-phosphatase

Caption: Fructose to Glucose Conversion

De_Novo_Lipogenesis Fructose Fructose Pyruvate Pyruvate Fructose->Pyruvate Fructolysis DHAP DHAP Fructose->DHAP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Citrate->AcetylCoA ATP-Citrate Lyase (Cytosol) FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS Triglycerides Triglycerides FattyAcids->Triglycerides Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Glycerol3P->Triglycerides

Caption: De Novo Lipogenesis from Fructose

Conclusion

Both this compound and 13C-fructose are valuable tracers for investigating fructose metabolism. The choice between them hinges on the specific experimental goals and available analytical platforms. For studies requiring detailed information on carbon skeleton rearrangements and pathway flux analysis, 13C-fructose , particularly in its uniformly labeled form, is the superior choice, compatible with both MS and NMR. For researchers primarily using mass spectrometry and seeking a potentially more cost-effective option for tracing the overall fate of the fructose molecule, This compound presents a viable alternative. Ultimately, a thorough understanding of the strengths and limitations of each tracer will enable researchers to design more precise and informative metabolic studies.

References

Cross-Validation of D-Fructose-d-2 with Alternative Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of D-Fructose-d-2 with other commonly used analytical standards for the quantification of fructose. The information presented is intended for researchers, scientists, and drug development professionals utilizing analytical techniques such as mass spectrometry.

Introduction to this compound and its Role as an Internal Standard

This compound is a deuterated form of D-fructose, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. As an internal standard, it is added in a known amount to samples and calibrators. It co-elutes with the unlabeled fructose and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Comparative Analysis of Analytical Standards

The choice of an internal standard is critical for the accuracy and precision of analytical methods. This section compares this compound with another commonly used isotopic standard, ¹³C-labeled fructose.

Table 1: Comparison of this compound and ¹³C-Fructose as Internal Standards

FeatureThis compound¹³C-Fructose (e.g., ¹³C₆-Fructose)Key Considerations for Selection
Isotopic Purity Typically >98%Typically >99%Higher isotopic purity minimizes signal overlap with the analyte.
Chemical Equivalence HighHighBoth behave almost identically to endogenous fructose during sample preparation and analysis.
Mass Difference +2 Da+6 Da (for ¹³C₆)A larger mass difference can reduce the risk of isotopic cross-talk.
Potential for Isotopic Exchange Low, but possible under certain pH and temperature conditions.Extremely low to none.¹³C labels are generally more stable and less prone to back-exchange.
Cost-Effectiveness Generally more cost-effective.Can be more expensive due to the complexity of synthesis.Budgetary constraints can be a deciding factor.
Commercial Availability Readily available from various suppliers.Readily available.Both standards are accessible for most research applications.

Experimental Protocols for Cross-Validation

To ensure the reliability of an analytical method, it is crucial to perform cross-validation studies. Below are representative protocols for the quantification of fructose in human plasma using this compound as an internal standard, with considerations for comparison against another standard like ¹³C-fructose.

LC-MS/MS Method for Fructose Quantification

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for fructose analysis.

3.1.1. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 10 µg/mL this compound in water).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. Chromatographic Conditions

  • Column: Amine-based column (e.g., HILIC)

  • Mobile Phase A: 0.1% Ammonium hydroxide in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate fructose from other sugars.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fructose: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z+2) -> Product ion (m/z+2)

  • Source Parameters: Optimized for fructose detection.

GC-MS Method for Fructose Quantification

This protocol describes a gas chromatography-mass spectrometry method, which requires derivatization of the sugar.

3.2.1. Derivatization

  • Sample Preparation: Prepare plasma samples as described in the LC-MS/MS protocol (up to the evaporation step).

  • Oximation: Add 50 µL of 2% hydroxylamine hydrochloride in pyridine and incubate at 90°C for 30 minutes.

  • Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes.

3.2.2. GC-MS Conditions

  • Column: DB-5ms or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A suitable temperature ramp to separate the derivatized sugars.

  • Ionization Mode: Electron Ionization (EI)

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for derivatized fructose and this compound.

Visualizing Methodologies and Relationships

The following diagrams illustrate the experimental workflow and the metabolic context of fructose analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute gcms GC-MS Analysis (with Derivatization) evaporate->gcms Derivatization Step lcms LC-MS/MS Analysis reconstitute->lcms Direct Injection quant Quantification (Ratio to Internal Standard) lcms->quant gcms->quant

Caption: Experimental workflow for fructose quantification using an internal standard.

fructose_metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P DHAP->G3P Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis

Caption: Simplified metabolic pathway of fructose.

logical_relationship Analyte Fructose (Analyte) IS_Family Isotopically Labeled Internal Standards Analyte->IS_Family DF2 This compound IS_Family->DF2 C13F ¹³C-Fructose IS_Family->C13F

Caption: Relationship of this compound to the analyte and other standards.

A Guide to D-Fructose-d-2 Versus Unlabeled Fructose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic fates of substrates is paramount. Stable isotope labeling offers a powerful tool to trace and quantify metabolic pathways. This guide provides a comparative overview of D-fructose-d-2 and unlabeled fructose, focusing on their potential differential effects in metabolic assays. While direct comparative studies are limited, this guide outlines the theoretical basis for potential differences, rooted in the kinetic isotope effect, and provides generalized protocols for investigation.

Introduction to Stable Isotope Labeling in Fructose Metabolism

Fructose is a key dietary monosaccharide implicated in various metabolic diseases. Its metabolism is complex, primarily occurring in the liver where it is phosphorylated to fructose-1-phosphate by fructokinase. This bypasses the main regulatory step of glycolysis, phosphofructokinase, leading to rapid downstream flux. The use of stable isotope-labeled fructose, such as this compound (deuterated at the second carbon position), allows researchers to trace the fate of the fructose molecule through various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.

The primary difference between this compound and unlabeled fructose lies in the presence of a deuterium atom at the C2 position. This heavier isotope can lead to a kinetic isotope effect (KIE) , where the rate of a chemical reaction is altered due to the difference in mass between hydrogen and deuterium. This can be particularly relevant for enzyme-catalyzed reactions involving the cleavage of a C-H bond.

Potential Metabolic Differences and Their Implications

The C-H bond at the C2 position of fructose is not directly cleaved during the initial steps of its metabolism. However, downstream enzymatic reactions involving intermediates derived from this carbon could be affected. The KIE is expected to be most pronounced in reactions where the C-H bond is broken or its vibrational state is significantly altered in the transition state.

Key Metabolic Pathways and Potential for a Kinetic Isotope Effect:
  • Glycolysis: The enzyme phosphoglucose isomerase, which interconverts glucose-6-phosphate and fructose-6-phosphate, involves the formation of an enediol intermediate. While fructose is primarily metabolized via fructose-1-phosphate, some can be converted to fructose-6-phosphate. The presence of deuterium at C2 of fructose-6-phosphate could influence the rate of this isomerization.

  • Pentose Phosphate Pathway (PPP): The PPP is a major pathway for NADPH production and the synthesis of nucleotide precursors. The initial steps of the PPP involve the dehydrogenation of glucose-6-phosphate. While fructose enters glycolysis downstream of this, the interconversion of glycolytic and PPP intermediates by transketolase and transaldolase could be influenced by the deuterium label.

  • Aldolase Activity: Aldolase cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. While the C-H bond at C2 is not directly broken in this reaction, the electronic environment and vibrational frequencies of the substrate are altered, which could lead to a secondary KIE.

Hypothetical Comparison of Metabolic Assay Outcomes

The following table summarizes the potential, theoretically-grounded differences in metabolic assay outcomes when comparing this compound to unlabeled fructose. These are hypotheses based on the kinetic isotope effect and require experimental validation.

Metabolic AssayParameter MeasuredExpected Outcome with this compound vs. Unlabeled FructoseRationale
Glycolysis Rate Lactate ProductionPotentially slightly slowerA secondary KIE in downstream glycolytic enzymes like aldolase could modestly reduce the overall pathway flux.
Pentose Phosphate Pathway (PPP) Flux NADPH/NADP+ RatioPotentially alteredThe deuterium label on fructose-derived intermediates entering the non-oxidative PPP could influence the activity of transketolase and transaldolase, affecting the balance between glycolysis and the PPP.
Metabolite Tracing (Mass Spectrometry) Isotope Enrichment in Downstream MetabolitesSlower appearance of deuterated metabolitesThe KIE could lead to a delayed progression of the deuterium label through the metabolic network compared to the unlabeled carbon backbone.
Fructokinase Activity Fructose-1-Phosphate ProductionNo significant difference expectedThe initial phosphorylation of fructose by fructokinase does not involve the C-H bond at the C2 position, so a primary KIE is not anticipated.

Experimental Protocols

The following are generalized protocols for key metabolic assays that can be adapted to compare this compound and unlabeled fructose.

Glycolysis Rate Assay

Objective: To measure the rate of glycolysis by quantifying lactate production.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a 6-well plate and grow to 80-90% confluency.

  • Starvation: Starve cells in a glucose-free and serum-free medium for 2-4 hours prior to the experiment.

  • Treatment: Replace the starvation medium with a medium containing either unlabeled fructose or this compound at a desired concentration (e.g., 5 mM).

  • Sample Collection: Collect aliquots of the culture medium at various time points (e.g., 0, 1, 2, 4 hours).

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit.

  • Data Analysis: Normalize the lactate production to the cell number or protein concentration. Compare the rate of lactate production between the two fructose conditions.

Pentose Phosphate Pathway (PPP) Flux Assay

Objective: To assess the relative flux through the PPP by measuring the NADPH/NADP+ ratio.

Methodology:

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for the glycolysis rate assay.

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for NADPH/NADP+ measurement.

  • NADPH/NADP+ Measurement: Use a commercial NADPH/NADP+ assay kit to determine the concentrations of NADPH and NADP+ in the cell lysates.

  • Data Analysis: Calculate the NADPH/NADP+ ratio and compare the values between cells treated with unlabeled fructose and this compound.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic fate of fructose and a generalized experimental workflow for comparative studies.

Fructose_Metabolism cluster_fructose Fructose Metabolism cluster_glycolysis Glycolysis Unlabeled Fructose Unlabeled Fructose Fructose-1-Phosphate Fructose-1-Phosphate Unlabeled Fructose->Fructose-1-Phosphate Fructokinase This compound This compound This compound->Fructose-1-Phosphate Fructokinase Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Aldolase B DHAP Dihydroxyacetone Phosphate Fructose-1-Phosphate->DHAP Aldolase B Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde-3-Phosphate Triose Kinase DHAP->Glyceraldehyde-3-Phosphate Triose Phosphate Isomerase Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase

Caption: Metabolic pathway of fructose entering glycolysis.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Unlabeled Fructose Unlabeled Fructose Treatment->Unlabeled Fructose This compound This compound Treatment->this compound Metabolic Assays Metabolic Assays Unlabeled Fructose->Metabolic Assays This compound->Metabolic Assays Data Analysis Data Analysis Metabolic Assays->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: Generalized workflow for comparative metabolic studies.

Conclusion

The use of this compound as a metabolic tracer holds promise for elucidating specific aspects of fructose metabolism. While direct experimental comparisons with unlabeled fructose are not yet widely available, the principles of the kinetic isotope effect suggest that subtle but measurable differences in metabolic flux may exist. The experimental protocols and theoretical framework provided in this guide offer a starting point for researchers to design and conduct their own comparative studies, ultimately contributing to a deeper understanding of fructose metabolism in health and disease.

The Superiority of Stable Isotope-Labeled Internal Standards in Fructose Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmaceutical development, the accurate and precise quantification of D-fructose is paramount. This guide provides an objective comparison of the use of D-fructose-d-2 and other stable isotope-labeled internal standards in mass spectrometry-based quantification, supported by experimental data and detailed methodologies.

The use of an internal standard is crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. In the context of fructose quantification by mass spectrometry, stable isotope-labeled analogs of fructose are the gold standard. These internal standards, such as deuterium-labeled (this compound) and carbon-13-labeled (¹³C-fructose), offer a high degree of accuracy and precision due to their chemical similarity to the analyte.

Comparison of Internal Standards: this compound vs. ¹³C-Labeled Fructose

The choice of isotopic label can influence the accuracy of quantification. While both deuterium and carbon-13 labeled standards are effective, ¹³C-labeled standards are generally considered superior for several reasons. Deuterium-labeled standards can sometimes exhibit a slight difference in retention time in liquid chromatography compared to their unlabeled counterparts, a phenomenon known as the "isotope effect". This can potentially affect the accuracy of quantification if the analyte and internal standard peaks are not perfectly co-eluted. Furthermore, deuterium atoms in certain positions on a molecule can be susceptible to exchange with hydrogen atoms from the surrounding solvent, which would compromise the integrity of the standard.

Carbon-13-labeled standards, on the other hand, do not typically exhibit chromatographic separation from the native analyte and are not prone to isotopic exchange. This ensures a more reliable correction for any variations throughout the analytical process. The primary drawback of ¹³C-labeled standards is often their higher cost compared to deuterated standards.

Performance Data of Analytical Methods

The following tables summarize the performance of various analytical methods for fructose quantification, highlighting the accuracy and precision achieved with the use of stable isotope-labeled internal standards.

MethodInternal StandardMatrixLinearity (r²)Accuracy (% Recovery)Precision (% CV)Limit of Quantification (LOQ)
UPLC-MS/MS Labeled Fructose (unspecified)Serum & Urine>0.99~98%Intra-day: 0.3-5.1% Inter-day: 0.3-5.1%Not Specified
UPLC-MS/MS ¹³C₆-FructoseHuman Plasma>0.99Intra-day: 97-113% Inter-day: 100-107%Intra-day: 0.72-10.23% Inter-day: 2.21-13.8%Not Specified
GC-MS [1,2,3-¹³C₃] D-fructoseSerumNot Specified99.12 ± 3.88%Not Specified15 µM
HPLC-RID None (External Standard)Watermelon Peel Juice≥0.9991-99.4%Not Specified0.414 mg/mL
Enzymatic Assay None (External Standard)UrineNot SpecifiedNot SpecifiedIntra-assay: 5.33% Inter-assay: 4.58%0.005 mg/ml

As the data indicates, methods employing stable isotope-labeled internal standards, particularly with UPLC-MS/MS, demonstrate excellent linearity, accuracy, and precision.

Experimental Protocols

Key Experiment: Fructose Quantification in Human Plasma by UPLC-MS/MS

This section details a typical workflow for the quantification of fructose in human plasma using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To a 50 µL plasma sample, add an internal standard solution containing ¹³C₆-fructose.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column to separate fructose from other components in the sample. A typical mobile phase would consist of a gradient of acetonitrile and water with an additive like ammonium hydroxide.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both fructose and the ¹³C₆-fructose internal standard are monitored for quantification.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of fructose to the peak area of the internal standard against the concentration of the fructose standards.

  • Determine the concentration of fructose in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between different analytical components, the following diagrams are provided.

Experimental Workflow for Fructose Quantification cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add ¹³C₆-Fructose (Internal Standard) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute uplc HILIC Separation reconstitute->uplc msms Tandem MS Detection (MRM) uplc->msms calibration Calibration Curve Construction msms->calibration quantification Fructose Quantification calibration->quantification

Caption: A typical experimental workflow for fructose quantification.

Logical Comparison of Internal Standards cluster_ideal Ideal Internal Standard Properties cluster_c13 ¹³C-Labeled Fructose cluster_d2 This compound prop1 Chemical & Physical Similarity to Analyte prop2 Co-elution with Analyte prop3 No Isotopic Exchange prop4 Distinct Mass Signal c13_prop1 Excellent Similarity c13_prop2 Excellent Co-elution c13_prop3 No Exchange c13_prop4 Distinct Mass c13_adv Advantage: Highest Accuracy d2_prop1 Good Similarity d2_prop2 Potential for Chromatographic Shift d2_prop3 Potential for H/D Exchange d2_prop4 Distinct Mass d2_disadv Disadvantage: Potential for Inaccuracy

Caption: Comparison of ¹³C-labeled vs. Deuterium-labeled standards.

A Guide to Inter-Laboratory Comparison of D-Fructose-d-2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of D-Fructose-d-2 is critical in various research and development settings, particularly in metabolic studies and as a tracer in drug development. Ensuring consistency across different laboratories is paramount for the validation and comparison of study outcomes. This guide provides a comparative overview of common analytical methodologies for this compound analysis, presents supporting experimental data from studies on its non-deuterated counterpart, and outlines a framework for establishing an inter-laboratory comparison study.

Comparison of Analytical Methodologies

The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The three primary methods employed for fructose analysis, which are applicable to its deuterated form, are Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Method Principle Advantages Limitations
Enzymatic Assay Spectrophotometric measurement of NADH produced in a series of coupled enzymatic reactions initiated by the phosphorylation of fructose.High specificity for D-fructose, relatively simple and rapid, suitable for high-throughput screening.Lower sensitivity compared to chromatographic methods, potential for interference from sample matrix, may not be suitable for complex matrices without sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile fructose derivatives by gas chromatography followed by detection and quantification using mass spectrometry.High sensitivity and specificity, allows for isotopic analysis, considered a reference method.Requires derivatization of the sugar, which can be time-consuming and introduce variability, requires specialized equipment.
High-Performance Liquid Chromatography (HPLC) Separation of fructose from other sample components on a column followed by detection using various detectors (e.g., refractive index, evaporative light scattering, or mass spectrometry).Can separate multiple sugars in a single run, non-destructive, can be coupled with mass spectrometry for high specificity.Lower sensitivity with non-mass spec detectors, potential for co-elution with other sugars depending on the column and mobile phase.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of D-fructose using the discussed methodologies. These values can serve as a benchmark when developing and validating methods for this compound.

Table 1: Performance of Enzymatic Assays for D-Fructose

Parameter Value Reference
Limit of Quantification (LOQ)0.005 mg/mL
Working Range0.04 - 0.8 g/L
Recovery93 - 105%
Intermediate Precision (RSD)< 6%

Table 2: Performance of GC-MS for D-Fructose Analysis

Parameter Value Reference
Limit of Detection (LOD)0.3 µM
Limit of Quantification (LOQ)15 µM
Recovery99.12 ± 3.88 %

Table 3: Comparison of Enzymatic and GC methods for Urinary Fructose

Method Pearson Correlation Mean Difference (GC higher) Samples Below LOQ (Enzymatic)
GC vs. Enzymatic0.717.37 mg / 24-h urine1.9%

Experimental Protocols

Enzymatic Assay for D-Fructose

This protocol is based on the principle of phosphorylation of D-fructose by hexokinase (HK) and subsequent reactions measured by the increase in absorbance of NADH.

Principle: D-Fructose + ATP ---(HK)---> Fructose-6-phosphate + ADP Fructose-6-phosphate <---(PGI)---> Glucose-6-phosphate Glucose-6-phosphate + NADP+ ---(G6P-DH)---> Gluconate-6-phosphate + NADPH + H+

The amount of NADPH formed is stoichiometric to the amount of D-fructose and is measured by the increase in absorbance at 340 nm.

Procedure:

  • Sample Preparation: Clear, colorless, and practically neutral liquid samples can be used directly. Turbid solutions should be filtered or centrifuged. Solid samples should be crushed, homogenized, and extracted with water. Carrez clarification may be used for colored or protein-containing samples.

  • Assay:

    • Pipette buffer, NADP+ solution, ATP solution, and sample into a cuvette.

    • Read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding a suspension of hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6P-DH).

    • Mix and read the absorbance (A2) after the reaction has completed (approximately 5-10 minutes). The difference A2-A1 corresponds to the glucose concentration.

    • Add phosphoglucose isomerase (PGI) to the cuvette.

    • Mix and read the absorbance (A3) after the reaction has completed (approximately 10-15 minutes). The difference A3-A2 corresponds to the fructose concentration.

  • Calculation: The concentration of D-fructose is calculated from the absorbance difference (A3-A2) using the molar extinction coefficient of NADPH.

GC-MS Analysis of D-Fructose

This method involves the derivatization of fructose to a volatile form, followed by chromatographic separation and mass spectrometric detection.

Procedure:

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., [1,2,3-¹³C₃] D-fructose) to the sample.

  • Sample Preparation: For serum samples, deproteinize with methanol. Evaporate the supernatant to dryness.

  • Derivatization: Add methoxyamine hydrochloride in pyridine to the dried sample to form the methoxime derivative. Follow this by adding a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form the trimethylsilyl ether.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the fructose derivative and the internal standard.

  • Quantification: Create a calibration curve by analyzing standards with known concentrations of D-fructose and the internal standard. The concentration of D-fructose in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC Analysis of D-Fructose

This protocol describes a common approach using an amino-based column for the separation of sugars.

Procedure:

  • Sample Preparation: Dilute the sample in the mobile phase. Filter through a 0.45 µm filter before injection.

  • HPLC System:

    • Column: Amino-propyl bonded silica column.

    • Mobile Phase: Acetonitrile/water gradient.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). For higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (HPLC-MS).

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the fructose peak based on its retention time compared to a standard. Quantify the amount of fructose by comparing the peak area to a calibration curve prepared from known standards.

Visualizations

Metabolic Fate of D-Fructose

The following diagram illustrates the primary metabolic pathway for fructose in the liver. This compound would be expected to follow the same pathway, allowing its deuterium label to be traced through various metabolites.

Fructose_Metabolism Fructose D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B DHAP DHAP F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase DHAP->G3P Triose Phosphate Isomerase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis Glucose Glucose Glycolysis->Glucose Glycogen Glycogen Glycolysis->Glycogen Lactate Lactate Glycolysis->Lactate FattyAcids Fatty Acids / Triglycerides Glycolysis->FattyAcids

Caption: Metabolic pathway of D-Fructose in the liver.

Proposed Workflow for an Inter-Laboratory Comparison Study

Given the absence of published inter-laboratory comparison data for this compound, the following workflow is proposed for establishing such a study.

Interlab_Comparison_Workflow Start Define Study Objectives (e.g., assess method reproducibility) Coordinator Appoint a Coordinating Laboratory Start->Coordinator Protocol Develop Standardized Analytical Protocol Coordinator->Protocol Materials Prepare and Characterize Homogeneous Test Materials Coordinator->Materials Participants Recruit Participating Laboratories Protocol->Participants Materials->Participants Distribution Distribute Test Materials and Protocol Participants->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Reporting Submit Results to Coordinator Analysis->Reporting Statistics Statistical Analysis of Data (e.g., Z-scores, precision) Reporting->Statistics Report Generate and Distribute Final Comparison Report Statistics->Report End Publish Findings and Establish Reference Values Report->End

Caption: Workflow for establishing an inter-laboratory comparison study.

Validating Analytical Methods: A Comparative Guide to the Use of D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. The choice of internal standards is paramount in this process, particularly for quantitative analysis using mass spectrometry. This guide provides a comprehensive comparison of analytical methods for fructose quantification, highlighting the utility of D-Fructose-d-2 as an internal standard.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays. By incorporating a stable isotope, the internal standard is chemically identical to the analyte but mass-shifted, allowing for precise quantification that corrects for variations in sample preparation and instrument response. This guide will delve into a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled fructose internal standard against alternative analytical techniques.

Comparison of Analytical Methods for Fructose Quantification

The selection of an analytical method for fructose quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of three common methods: LC-MS/MS with an internal standard, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Enzymatic Assays.

ParameterLC-MS/MS with Isotopic Internal Standard (e.g., this compound)HPLC-RIDEnzymatic Assay
Principle Separation by liquid chromatography and detection by mass spectrometry, with a stable isotope-labeled internal standard for quantification.Separation by liquid chromatography and detection based on changes in the refractive index of the mobile phase.Enzymatic conversion of fructose and spectrophotometric measurement of a resulting product (e.g., NADH).
Linearity (R²) >0.99[1][2][3]>0.998[4]Not explicitly reported as R², but linear over a defined range.[5]
Limit of Detection (LOD) 0.3 µM (in serum)[6]0.13 mg/mL[4]2.1 mg/L[5]
Limit of Quantification (LOQ) 15 µM (in serum)[6]0.44 mg/mL[4]5.6 mg/L[5]
Precision (RSD%) Intra- and inter-day < 5.1%[1][3]< 10%[4]~1 to 2%[7]
Accuracy/Recovery (%) ~98%[1][3]81-121%[4]Not explicitly reported as recovery %.
Specificity High, based on mass-to-charge ratio and fragmentation pattern.Lower, co-elution can be an issue.High, due to enzyme specificity.[7]
Matrix Effect Minimized by the use of a co-eluting isotopic internal standard.Susceptible to matrix components that alter the refractive index.Can be affected by substances that interfere with the enzymatic reaction.
Throughput High, with modern UPLC systems.Moderate.High, especially with microplate formats.[8]

Experimental Protocols

LC-MS/MS Quantification of Fructose using a Stable Isotope Internal Standard

This protocol is adapted from a validated method for fructose quantification in biological matrices and is applicable for use with this compound.

a. Sample Preparation (Plasma/Serum):

  • To 50 µL of plasma or serum, add 200 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound) at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. UPLC-MS/MS Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar analytes like fructose.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for fructose and this compound would be optimized. For unlabeled fructose, a common transition is 179 → 89. The transition for this compound would be shifted by 2 m/z units (181 → 91, for example, though this would need to be confirmed experimentally).

HPLC-RID Method for Fructose Quantification

a. Sample Preparation (Food Matrix):

  • Homogenize a known weight of the solid sample.

  • Extract the sugars with deionized water, potentially with heating.

  • Centrifuge or filter the extract to remove solid particles.

  • Dilute the extract to a concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm filter before injection.

b. HPLC-RID Conditions:

  • Column: An amino-based or ligand-exchange column is typically used for sugar analysis.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.

  • Detector: Refractive Index Detector (RID), which requires a stable baseline.

Enzymatic Assay for Fructose Quantification

This protocol is based on commercially available kits.

a. Sample Preparation:

  • Dilute the sample with deionized water to bring the fructose concentration into the assay's linear range.

  • For turbid samples, centrifugation or filtration is necessary to obtain a clear solution.

b. Assay Procedure (in a 96-well plate):

  • Pipette the diluted samples, standards, and a blank (water) into the wells of a microplate.

  • Add the reaction mixture containing ATP and the necessary enzymes (hexokinase and glucose-6-phosphate dehydrogenase).

  • Incubate for a specified time at a controlled temperature (e.g., 15 minutes at room temperature).

  • Measure the absorbance at 340 nm.

  • Add phosphoglucose isomerase to convert fructose-6-phosphate to glucose-6-phosphate.

  • Incubate again and measure the final absorbance at 340 nm.

  • The change in absorbance is proportional to the fructose concentration.

Visualizations

Fructose Metabolism Pathway

The following diagram illustrates the main steps in the hepatic metabolism of fructose.

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Lipogenesis Lipogenesis G3P->Lipogenesis

Caption: Simplified pathway of fructose metabolism in the liver.

Analytical Method Validation Workflow

This diagram outlines the typical workflow for validating a new analytical method.

Analytical_Method_Validation start Method Development protocol Write Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: General workflow for analytical method validation.

References

A Researcher's Guide to D-Fructose Reference Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of D-Fructose is critical in a multitude of applications, from metabolic studies to pharmaceutical formulation analysis. The choice of a suitable reference standard is a foundational element for achieving accurate and reproducible results. This guide provides a comparative overview of commercially available D-Fructose and isotopically labeled D-Fructose reference standards, supported by experimental data from common analytical methods.

This guide is intended to be an objective resource, presenting data to aid in the selection of the most appropriate reference standard for your specific analytical needs. We will delve into the specifications of various standards, compare the performance of common quantification methods, and provide detailed experimental protocols.

Comparison of D-Fructose Reference Standards

The selection of a reference standard should be based on the specific requirements of the analytical method. For techniques like High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection, a high-purity, unlabeled D-Fructose standard is often sufficient. However, for mass spectrometry (MS)-based methods, which offer higher sensitivity and selectivity, an isotopically labeled internal standard is indispensable for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.

Unlabeled D-Fructose Reference Standards

High-purity, unlabeled D-Fructose is available from various suppliers and is often certified against primary standards from pharmacopeias.

SupplierGradePurityNotes
Sigma-Aldrich Pharmaceutical Secondary StandardCertified Reference MaterialTraceable to USP and PhEur primary standards. Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[1][2]
Fisher Chemical Certified AR for Analysis≥ 99.0%
Otto Chemie Pvt. Ltd. GR Grade99%
Labbox Export AGR - Analytical Grade≥ 99.0%
Isotopically Labeled D-Fructose-d2 and Other Labeled Reference Standards

Isotopically labeled internal standards are crucial for quantitative analysis using mass spectrometry. While "D-Fructose-d2" is a specific deuterated form, a variety of labeled fructose standards are commercially available, with Carbon-13 (¹³C) and other deuterium (D) labeling patterns being common. The choice of label depends on the specific mass shift required for the MS method and the potential for isotopic interference from the sample matrix.

SupplierProduct DescriptionIsotopic PurityChemical Purity
Cambridge Isotope Laboratories, Inc. D-Fructose (6,6-D₂, 98%)98%>98%
Cambridge Isotope Laboratories, Inc. D-Fructose (U-¹³C₆, 99%)99%>98%
Cambridge Isotope Laboratories, Inc. D-Fructose (1,2-¹³C₂, 99%)99%>98%
Cambridge Isotope Laboratories, Inc. D-Fructose (1-¹³C, 99%)99%>98%
Cambridge Isotope Laboratories, Inc. D-Fructose (2-¹³C, 99%)99%>98%
Cambridge Isotope Laboratories, Inc. D-Fructose (4,5-¹³C₂, 99%)99%>98%

Performance Comparison of Quantification Methods

The accuracy and precision of D-Fructose quantification are highly dependent on the analytical method employed. Below is a comparison of two common methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Enzymatic Assays. This data is derived from a study comparing these methods for the analysis of urinary fructose.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Intra-assay Precision (CV%) 2.21%[3]5.33%[3]
Inter-assay Precision (CV%) 7.32%[3]4.58%[3]
Recovery 95 ± 20%Not Reported in this study
Correlation with each other Pearson correlation: 0.71[3]Pearson correlation: 0.71[3]
Limit of Quantification (LOQ) Lower than enzymatic method[1]Higher than GC-MS method[1]

A separate validation study of an enzymatic test kit (Enzytec™ Liquid D-Glucose/D-Fructose) for the determination of D-fructose in beverages reported the following performance data:

Performance MetricEnzymatic Test Kit (Enzytec™ Liquid)
Linearity Range 5.6 to 1000 mg/L[4][5]
Recovery in Spiked Beverages 93% to 105%[4][5]
Intermediate Precision (CV%) < 6% at 25 mg/L and < 4% for higher concentrations[4][5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) for D-Fructose Quantification

This method involves the derivatization of fructose to a more volatile compound prior to analysis. An isotopically labeled internal standard is essential for accurate quantification.

Sample Preparation and Derivatization:

  • To 125 µL of urine or standard, add 5 µL of an internal standard solution (e.g., [U-¹³C₆]-Fructose).[3]

  • Lyophilize the samples to dryness.

  • Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 45 minutes to form the methoxime derivative.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

GC-MS Analysis:

  • GC Column: Use a suitable capillary column for sugar analysis (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample into the GC inlet in splitless mode.

  • Oven Program: Start at an initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for D-Fructose-TMS and its isotopically labeled internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine/Standard Add_IS Add Isotopically Labeled Internal Standard Sample->Add_IS Lyophilize Lyophilize Add_IS->Lyophilize Derivatize1 Methoximation Lyophilize->Derivatize1 Derivatize2 Silylation Derivatize1->Derivatize2 Inject Inject into GC-MS Derivatize2->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for D-Fructose quantification by GC-MS.

Enzymatic Assay for D-Fructose Quantification

Enzymatic assays are based on the specific conversion of D-fructose by a series of enzymatic reactions, leading to a measurable change in absorbance, typically of NADH.

Principle:

  • Hexokinase (HK) phosphorylates D-fructose to D-fructose-6-phosphate (F6P) in the presence of ATP.

  • Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-fructose concentration.

Procedure (using a commercial kit):

  • Prepare samples and standards by diluting them to fall within the linear range of the assay.

  • Pipette the sample, reagent 1 (containing buffer and ATP/NADP⁺), and reagent 2 (containing HK and G6PDH) into a cuvette or microplate well.

  • Mix and incubate for the time specified in the kit protocol to allow for the conversion of any endogenous glucose.

  • Measure the initial absorbance (A1) at 340 nm.

  • Add reagent 3 (containing PGI) to initiate the conversion of fructose.

  • Incubate for the specified time.

  • Measure the final absorbance (A2) at 340 nm.

  • Calculate the absorbance difference (ΔA = A2 - A1) and determine the D-fructose concentration from a standard curve.

Enzymatic_Assay_Pathway Fructose D-Fructose F6P D-Fructose-6-Phosphate Fructose->F6P HK ATP1 ATP ADP1 ADP ATP1:s->ADP1:n G6P D-Glucose-6-Phosphate F6P->G6P PGI G6P_Lactone D-Glucono-δ-lactone-6-phosphate G6P->G6P_Lactone G6PDH NADP NADP+ NADPH NADPH + H+ NADP:s->NADPH:n HK Hexokinase (HK) PGI Phosphoglucose Isomerase (PGI) G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH)

Caption: Enzymatic pathway for D-Fructose quantification.

Conclusion

The selection of a D-Fructose reference standard is a critical step in ensuring the accuracy and reliability of quantitative analysis. For chromatographic methods not employing mass spectrometry, a high-purity unlabeled standard from a reputable supplier is adequate. For the increased sensitivity and specificity of MS-based methods, the use of an isotopically labeled internal standard, such as a deuterated or ¹³C-labeled D-Fructose, is highly recommended.

The comparative data on analytical methods indicates that while enzymatic assays can provide reliable results, GC-MS may offer superior precision and a lower limit of quantification. The choice of method will ultimately depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. By carefully considering the information presented in this guide, researchers can make an informed decision on the most suitable reference standard and analytical method for their D-Fructose quantification needs.

References

Safety Operating Guide

Safe Disposal of D-Fructose-d-2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of any chemical, including D-Fructose-d-2, is a critical component of laboratory safety and environmental responsibility. While D-Fructose is not generally classified as a hazardous substance, it is imperative for researchers, scientists, and drug development professionals to adhere to established disposal protocols to ensure a safe working environment and compliance with all applicable regulations.[1][2][3][4] Chemical waste generators are ultimately responsible for determining whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1][2]

Hazard Assessment

According to safety data sheets, D-Fructose is not classified for physical or health hazards under the Globally Harmonized System (GHS).[1] It is a non-flammable solid and is not considered to be an environmental hazard.[5] However, as with any laboratory chemical, it is crucial to handle this compound with care, using appropriate personal protective equipment and avoiding the creation of dust.[2][5]

Summary of Safety and Disposal Information

ParameterInformation
Chemical Name This compound
CAS Number 57-48-7
Hazard Classification Not classified as hazardous according to GHS[1][3]
Primary Exposure Routes Ingestion, inhalation (of dust), skin contact, eye contact
Personal Protective Equipment Safety glasses or goggles, gloves, lab coat[1][5]
Incompatibilities Strong oxidizing agents[4][6]
Small Quantity Disposal May be suitable for sanitary sewer or trash disposal, but local regulations must be consulted[5]
Large Quantity/Contaminated Disposal Treat as chemical waste; contact a licensed professional waste disposal service[7]
Spill Cleanup Sweep up, place in a sealed container for disposal, and wash the spill area[5]

Step-by-Step Disposal Procedures

1. Waste Characterization: The first and most critical step is to determine the nature of the waste.

  • Uncontaminated this compound: If the this compound is pure and has not been mixed with any other chemicals, it is generally not considered hazardous waste.

  • Contaminated this compound: If the this compound has been used in a reaction or is mixed with other substances (e.g., solvents, acids, bases), the entire mixture must be treated as hazardous waste. In this case, the disposal procedure for the most hazardous component of the mixture should be followed.

2. Disposal of Uncontaminated this compound: For small quantities of uncontaminated this compound, some guidelines suggest that disposal in the sanitary sewer or regular trash may be permissible.[5] However, it is mandatory to verify this with your institution's Environmental Health and Safety (EHS) department and to consult local regulations, which may be more stringent.[5][8]

  • Drain Disposal: If permitted, dissolve the this compound in a large amount of water before pouring it down the drain. This applies only to aqueous solutions.[9]

  • Trash Disposal: If permitted, ensure the solid this compound is in a securely sealed container to prevent dust from becoming airborne.[8]

3. Disposal of Contaminated this compound or Large Quantities: Any this compound that is contaminated or is in a large quantity must be disposed of as chemical waste.

  • Waste Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[10] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[11]

  • Containerization: Use a compatible, leak-proof container for waste collection.[10][11] The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound" and any other constituents of the waste stream.

  • Storage: Store the waste container in a designated satellite accumulation area.[9][12] This area should be at or near the point of waste generation.[12] Keep the container closed except when adding waste.[11][12]

  • Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[7]

4. Empty Container Disposal: Empty containers that held this compound should be managed according to established guidelines. To be considered "empty," all waste must have been removed by standard practice.[11] For containers that held hazardous waste, triple rinsing may be required, and the rinsate must be collected and handled as hazardous waste.[11] It is recommended to remove labels from empty containers before disposal in the normal trash.[11]

Disposal Decision Workflow

D_Fructose_Disposal start Start: this compound Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated is_large_quantity Is it a large quantity? is_contaminated->is_large_quantity No treat_as_haz Treat as Hazardous Waste is_contaminated->treat_as_haz Yes is_large_quantity->treat_as_haz Yes check_local_regs Consult Local Regulations & Institutional EHS is_large_quantity->check_local_regs No (Small Quantity) collect_waste Collect in a Labeled, Compatible Container treat_as_haz->collect_waste drain_trash Permissible for Drain or Trash Disposal? check_local_regs->drain_trash drain_trash->treat_as_haz No dispose_drain_trash Dispose via Drain (dissolved) or Sealed Container in Trash drain_trash->dispose_drain_trash Yes professional_disposal Arrange for Professional Waste Disposal store_waste Store in Satellite Accumulation Area collect_waste->store_waste store_waste->professional_disposal

References

Personal protective equipment for handling D-Fructose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of D-Fructose in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Key Safety Information

D-Fructose is not classified as a hazardous substance. However, adherence to good laboratory practices is essential to ensure safety.

PropertyValue
Appearance White crystalline powder
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Melting Point 103-105 °C (217.4-221 °F)[1]
pH 5-7 (1.8% solution at 25°C)[1]
Occupational Exposure Limits No data available[2][3][4][5][6]

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling D-Fructose.

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]

Skin Protection:

  • Hand Protection: While some sources state that hand protection is not required, it is good practice to handle with gloves.[8] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[5][9] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][9]

  • Body Protection: Under normal use, special protective clothing is not required.[7]

Respiratory Protection:

  • Respiratory protection is generally not required.[9]

  • If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7] A particulate filter device (EN 143) is recommended in case of dust formation.[8]

Operational and Disposal Plans

Handling Procedures:

  • Ensure adequate ventilation in the handling area.[3]

  • Avoid the formation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not ingest or inhale the substance.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[9]

  • Store in a cool, dry, and well-ventilated place.[3]

Disposal Plan:

  • Dispose of waste and contaminated materials in suitable, closed containers.[9]

  • Follow all federal, state, and local regulations for waste disposal.

  • Do not empty into drains.[3]

  • Surplus and non-recyclable solutions should be sent to a licensed professional waste disposal service.[4]

Safe Handling and Disposal Workflow

Safe Handling and Disposal of D-Fructose cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Personal Protective Equipment (Goggles, Gloves) Ventilation Ensure Adequate Ventilation PPE->Ventilation Handling Handle D-Fructose - Avoid dust formation - Avoid contact and inhalation Ventilation->Handling Storage Store in a cool, dry, well-ventilated area in a tightly sealed container Handling->Storage If not all material is used Waste_Collection Collect waste in a suitable, labeled, and sealed container Handling->Waste_Collection After use Disposal Dispose of waste according to local, state, and federal regulations Waste_Collection->Disposal

Caption: Workflow for the safe handling and disposal of D-Fructose.

Note on Experimental Protocols: The provided information is based on Safety Data Sheets (SDS), which are documents that provide health and safety information about products, substances, or chemicals. SDSs do not typically cite or provide detailed methodologies for scientific experiments. Therefore, no experimental protocols are included in this guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.